Product packaging for Antiproliferative agent-46(Cat. No.:)

Antiproliferative agent-46

Cat. No.: B12371694
M. Wt: 516.6 g/mol
InChI Key: GXGOQQYDINLGOC-RVSCTIAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antiproliferative agent-46 is a useful research compound. Its molecular formula is C29H32N4O5 and its molecular weight is 516.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H32N4O5 B12371694 Antiproliferative agent-46

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H32N4O5

Molecular Weight

516.6 g/mol

IUPAC Name

N-[(E)-[4-[2-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-2-oxoethoxy]phenyl]methylideneamino]-2-[4-(2-methylpropyl)phenyl]propanamide

InChI

InChI=1S/C29H32N4O5/c1-19(2)14-21-4-8-23(9-5-21)20(3)29(37)33-30-16-22-6-12-26(13-7-22)38-18-28(36)32-31-17-24-10-11-25(34)15-27(24)35/h4-13,15-17,19-20,34-35H,14,18H2,1-3H3,(H,32,36)(H,33,37)/b30-16+,31-17+

InChI Key

GXGOQQYDINLGOC-RVSCTIAXSA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)N/N=C/C3=C(C=C(C=C3)O)O

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NN=CC3=C(C=C(C=C3)O)O

Origin of Product

United States

Foundational & Exploratory

Antiproliferative Agent EBC-46 (Tigilanol Tiglate): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigilanol tiglate, designated as EBC-46, is a novel diterpene ester demonstrating potent antiproliferative and tumor-ablative properties. This technical guide provides an in-depth overview of the discovery, origin, mechanism of action, and preclinical and clinical development of this promising therapeutic agent. Quantitative data from key studies are summarized, and detailed experimental protocols are provided for critical assays. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this unique molecule.

Discovery and Origin

Tigilanol tiglate (EBC-46) is a natural product identified through a screening program of Australian flora by the biotechnology company QBiotics.[1][2] It is a phorbol ester isolated from the seeds of the blushwood tree, Fontainea picrosperma, which is endemic to a specific region of the tropical rainforest in Far North Queensland, Australia.[2][3] The discovery was prompted by the observation that native marsupials do not consume the seeds of this plant, suggesting the presence of a bioactive compound that acts as a feeding deterrent.[2][3]

The initial isolation and characterization of EBC-46 revealed a complex diterpene ester structure. Due to the limited natural source of Fontainea picrosperma, a practical laboratory synthesis of tigilanol tiglate has been developed, proceeding in 12 steps from the more readily available plant-derived compound, phorbol.[4] This synthetic route not only provides a sustainable supply for clinical development but also allows for the generation of analogues for further structure-activity relationship studies.

Mechanism of Action

Tigilanol tiglate's primary mechanism of action is the activation of Protein Kinase C (PKC) isoforms.[5][6] This activation is a key signaling event that triggers a cascade of downstream effects, leading to rapid tumor destruction. The proposed multi-faceted mechanism involves:

  • Direct Oncolysis: Tigilanol tiglate induces mitochondrial swelling and plasma membrane destruction in tumor cells.[5]

  • Vascular Disruption: It causes a rapid increase in the permeability of tumor vasculature, leading to hemorrhagic necrosis.[5][7] This effect is mediated, at least in part, by the activation of PKC.

  • Induction of an Acute Inflammatory Response: The agent stimulates a localized inflammatory response characterized by the recruitment of immune cells, which contributes to tumor cell death.[5]

  • Immunogenic Cell Death: Recent studies suggest that tigilanol tiglate induces a form of immunogenic cell death known as pyroptosis, which is dependent on caspase and gasdermin E. This process can stimulate a systemic anti-tumor immune response.[8][9]

The activation of specific PKC isoforms, particularly the β isoforms, appears to be crucial for the anti-tumor efficacy of tigilanol tiglate.[9]

Quantitative Data

The antiproliferative and anti-tumor effects of tigilanol tiglate have been quantified in numerous preclinical and clinical studies.

Table 1: In Vitro Antiproliferative Activity
Cell LineCancer TypeIC50 (µM)Reference
B16-F0Murine Melanoma~17.5[10]
SK-MEL-28Human Melanoma~17.8[10]
SCC-15Human Squamous Cell Carcinoma-[6]
MM649Human Melanoma-[8]
H357Human Head and Neck Cancer-[11]

Note: Specific IC50 values for all cell lines were not consistently reported in the reviewed literature. The provided values are approximate based on graphical data where available.

Table 2: Preclinical In Vivo Efficacy
Animal ModelTumor TypeTreatment RegimenOutcomeReference
BALB/c Foxn1nu MiceSquamous Cell Carcinoma XenograftsSingle intratumoral injectionRapid tumor ablation, vascular disruption within 1 hour[7]
BALB/c Foxn1nu MiceMelanoma XenograftSingle intratumoral injectionNo viable tumor cells recovered 4 hours post-treatment[7]
BALB/c MiceCT-26 Colon CarcinomaIntratumoral injectionTumor ablation and development of T-cell dependent anti-tumor immunity[8]
Table 3: Veterinary Clinical Trial Data (Canine Mast Cell Tumors)
StudyNumber of DogsTreatmentComplete Response RateReference
Dose Characterization27Intratumoral injection (1.0 mg/mL)90%[7][12]
Pivotal Field Study80Single intratumoral injection75% at day 28[13]
Retrospective Study1491-2 intratumoral injections75% after 1 dose, 68% of remaining achieved CR after 2nd dose[13]
Table 4: Human Clinical Trial Data (Phase IIa in Soft Tissue Sarcoma)
Study IdentifierNumber of Patients (evaluable)TreatmentObjective Response Rate (ORR)Key FindingsReference
QB46C-H07 (NCT05755113)10Intratumoral injection80%52% complete ablation, 30% partial ablation of treated tumors. No recurrence of completely ablated tumors at 6 months.[14][15][16][17][18]

Experimental Protocols

In Vitro PKC Kinase Activity Assay

This protocol is a generalized procedure based on commercially available PKC kinase activity assay kits and principles described in the literature.[19]

Objective: To determine the ability of tigilanol tiglate to activate PKC isoforms.

Materials:

  • Recombinant human PKC isoforms (α, βI, βII, γ, δ, ε, η, θ, ζ)

  • PKC substrate peptide (e.g., containing the R-X-X-S/T motif)

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) as co-factors

  • Tigilanol tiglate (EBC-46)

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control

  • Bisindolylmaleimide-1 (BIM-1) as a PKC inhibitor

  • Stop solution (e.g., EDTA)

  • Detection reagent (e.g., phosphospecific antibody or fluorescent probe)

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare working solutions of PKC enzymes, substrate, ATP, and test compounds (tigilanol tiglate, PMA, BIM-1) in kinase assay buffer.

  • Enzyme Activation: In a microplate, combine the PKC isoform, PS, and DAG.

  • Compound Incubation: Add tigilanol tiglate or control compounds at various concentrations to the enzyme mixture and incubate for a specified time (e.g., 10-15 minutes) at room temperature.

  • Initiate Reaction: Add ATP to start the kinase reaction. Incubate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop Reaction: Add the stop solution to terminate the kinase reaction.

  • Detection: Add the detection reagent and incubate as required. Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.

  • Data Analysis: Calculate the percentage of PKC activation relative to the positive control (PMA) and determine the EC50 value for tigilanol tiglate for each PKC isoform.

In Vivo Murine Tumor Model

This protocol is a generalized procedure based on methods described in preclinical studies of tigilanol tiglate.[5][8][16]

Objective: To evaluate the in vivo anti-tumor efficacy of intratumorally administered tigilanol tiglate.

Materials:

  • Immunocompromised (e.g., BALB/c Foxn1nu) or syngeneic (e.g., C57BL/6) mice

  • Cancer cell line (e.g., SK-MEL-28 for xenograft, B16-F0 for syngeneic model)

  • Cell culture medium and supplements

  • Tigilanol tiglate (EBC-46) formulated in a suitable vehicle (e.g., 40% propylene glycol in water)

  • Calipers for tumor measurement

  • Syringes and needles for cell inoculation and drug administration

Procedure:

  • Cell Culture: Culture the chosen cancer cell line under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS) into the flank of the mice.

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume [e.g., Volume = (Length x Width²)/2].

  • Drug Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer a single intratumoral injection of tigilanol tiglate or vehicle control. The dose is often calculated based on tumor volume.

  • Efficacy Assessment: Monitor tumor growth in all groups. The primary endpoint is typically tumor regression or complete ablation. Secondary endpoints can include survival analysis.

  • Histopathological Analysis (Optional): At selected time points, euthanize a subset of mice and excise the tumors for histological analysis to assess vascular disruption, necrosis, and immune cell infiltration.

Visualizations

Signaling Pathway

EBC46_PKC_Signaling cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects EBC46 Tigilanol Tiglate (EBC-46) PKC Protein Kinase C (PKC) (α, βI, βII, γ) EBC46->PKC Activation Downstream Downstream Effectors PKC->Downstream Caspase Caspase Activation PKC->Caspase Inflammation Acute Inflammatory Response Downstream->Inflammation Vascular Vascular Disruption (Hemorrhagic Necrosis) Downstream->Vascular GSDME Gasdermin E (GSDME) Cleavage Caspase->GSDME Pyroptosis Pyroptosis (Immunogenic Cell Death) GSDME->Pyroptosis EBC46_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_outcome Outcome Screening Screening of Australian Flora (Fontainea picrosperma) Isolation Isolation & Characterization of EBC-46 Screening->Isolation InVitro In Vitro Studies (Cytotoxicity, MOA) Isolation->InVitro InVivo In Vivo Animal Models (Efficacy, Toxicology) InVitro->InVivo Veterinary Veterinary Clinical Trials (Canine Mast Cell Tumors) InVivo->Veterinary HumanP1 Human Phase I Trials (Safety, Dosing) InVivo->HumanP1 Synthesis Development of Synthetic Route Synthesis->InVivo Approval Regulatory Approval (Veterinary Use) Veterinary->Approval HumanP2 Human Phase II Trials (Efficacy in specific cancers) HumanP1->HumanP2 Ongoing Ongoing Human Trials HumanP2->Ongoing

References

Tigilanol Tiglate: A Technical Guide on its Natural Sourcing, Mechanism of Action, and Clinical Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigilanol tiglate, also known as EBC-46, is a novel small molecule diterpene ester that is being developed as an intratumoral treatment for a range of solid tumors.[1][2] It is a potent activator of Protein Kinase C (PKC) and has a multi-faceted mechanism of action that leads to rapid tumor destruction and an induced immune response.[1][3] This technical guide provides an in-depth overview of tigilanol tiglate, from its natural source, the blushwood tree (Fontainea picrosperma), to its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.

The Natural Source: Fontainea picrosperma

Fontainea picrosperma, commonly known as the blushwood tree, is a rainforest tree endemic to the Atherton Tablelands in Queensland, Australia.[4][5] It belongs to the Euphorbiaceae family.[4] The tree grows as an understory tree in well-developed rainforests at altitudes ranging from 700 to 1100 meters.[6]

Botanical Characteristics

The blushwood tree is characterized by a copious watery red exudate from its blaze. Its leaves have oil dots visible with a lens, and the young shoots are covered in pale yellowish hairs.[6] The fruit of the tree is approximately 25 mm long and 20 mm in diameter, and the seeds within are the primary source of tigilanol tiglate.[6][7] The concentration of tigliane esters in the kernels of Fontainea picrosperma can be as high as 7%, which is significantly higher than in croton oil, another source of phorboids.[8]

Cultivation and Sourcing

The primary source of tigilanol tiglate for clinical use is through extraction and purification from the fruit of cultivated Fontainea picrosperma trees.[2] The trees can be propagated by seed or cuttings, preferring full sun to partial shade and regular watering.[9] Due to the limited natural habitat of the tree, cultivation in plantations is necessary to ensure a sustainable supply for pharmaceutical production.[2][10] Recently, a scalable synthetic route to produce EBC-46 has been developed, offering a promising alternative to extraction from the natural source.[7][11]

Tigilanol Tiglate: The Active Pharmaceutical Ingredient

Chemical Properties

Tigilanol tiglate (EBC-46) is a diterpene ester with a complex chemical structure.[7] Its development as a therapeutic agent has been driven by its potent biological activity, which is attributed to its ability to selectively activate certain isoforms of Protein Kinase C.[12][13]

Extraction and Purification

The extraction and purification of tigilanol tiglate from the seeds of Fontainea picrosperma is a multi-step process.

Experimental Protocol: Extraction and Purification of Tigilanol Tiglate

  • Extraction: The seeds are first ground, and the active ingredient is extracted using a solvent such as methanol or ethanol.[8][14]

  • Solvent Partitioning: The crude extract is then partitioned between a non-polar solvent (e.g., petroleum ether or hexane) and a polar solvent (e.g., 80% methanol or water) to separate the lipophilic compounds from the more polar fraction containing tigilanol tiglate.[8][14]

  • Chromatographic Purification: The fraction containing tigilanol tiglate undergoes multiple rounds of chromatographic purification to isolate the compound to a high degree of purity.[14]

G cluster_extraction Extraction cluster_partitioning Purification A Fontainea picrosperma Seeds B Grinding A->B C Solvent Extraction (Methanol/Ethanol) B->C D Crude Extract C->D Yields E Solvent Partitioning D->E F Chromatographic Purification E->F G Pure Tigilanol Tiglate F->G

Caption: Workflow for the extraction and purification of tigilanol tiglate.

Mechanism of Action

Tigilanol tiglate exhibits a unique, multi-modal mechanism of action that involves both direct effects on tumor cells and the tumor microenvironment, as well as the induction of a host immune response.[15]

Protein Kinase C (PKC) Activation

A key initiating event in the action of tigilanol tiglate is the activation of specific isoforms of Protein Kinase C.[1][12]

  • PKC Isoform Specificity: Tigilanol tiglate has been shown to activate PKC-βI, -βII, -α, and -γ isoforms.[12] This selective activation is critical to its anti-tumor activity.[13][16]

  • Downstream Signaling: PKC activation triggers a cascade of downstream signaling events that lead to vascular disruption, increased permeability of endothelial cell monolayers, and ultimately, hemorrhagic necrosis of the tumor.[12]

Vascular Disruption and Hemorrhagic Necrosis

A single intratumoral injection of tigilanol tiglate leads to rapid and localized inflammation, an influx of blood, and the disruption of the tumor's blood supply.[12][17] This is followed by the formation of an eschar and the necrotic destruction of the tumor mass, typically within 4 to 7 days.[12]

Immunogenic Cell Death (ICD) and Abscopal Effects

Recent studies have revealed that tigilanol tiglate induces immunogenic cell death (ICD) through a caspase/gasdermin E-dependent pyroptotic pathway.[3][15][18]

  • DAMP Release: This process involves the release of damage-associated molecular patterns (DAMPs) such as ATP and HMGB1, and the surface exposure of calreticulin.[3]

  • Immune Response: The release of DAMPs and pro-inflammatory cytokines stimulates a robust immune response, which can lead to systemic anti-tumor effects, including the regression of distant, untreated tumors (abscopal effects).[3][18] This suggests that tigilanol tiglate can convert "cold" immune tumors into "hot" tumors, making them more susceptible to immune checkpoint inhibitors.[3]

G cluster_pkc PKC-Dependent Pathway cluster_icd PKC-Independent Pathway TT Tigilanol Tiglate PKC PKC Activation (βI, βII, α, γ) TT->PKC ER Mitochondrial/ER Dysfunction TT->ER Vasc Vascular Disruption PKC->Vasc Necrosis Hemorrhagic Necrosis Vasc->Necrosis ICD Immunogenic Cell Death Necrosis->ICD Pyro Caspase/GSDME-Dependent Pyroptosis ER->Pyro Pyro->ICD DAMPs DAMPs Release ICD->DAMPs Immune Systemic Immune Response DAMPs->Immune Immune->Necrosis Enhances

Caption: Simplified signaling pathway of tigilanol tiglate's mechanism of action.

Preclinical and Clinical Data

Tigilanol tiglate has undergone extensive preclinical and clinical evaluation, demonstrating a high degree of efficacy and a manageable safety profile.

Preclinical Studies

In preclinical murine models, a single intratumoral injection of tigilanol tiglate resulted in the rapid ablation of various solid tumors, including melanoma, and cancers of the head, neck, and colon.[12][17] In many cases, the anti-tumor response was long-lasting with minimal recurrence.[17]

Veterinary Clinical Trials (STELFONTA®)

Tigilanol tiglate is approved as a veterinary pharmaceutical under the trade name STELFONTA® for the treatment of canine mast cell tumors.[7][19]

Table 1: Efficacy of Tigilanol Tiglate in Canine Mast Cell Tumors

Study PhaseNumber of DogsTreatmentComplete Response (CR) Rate at Day 28Recurrence Rate at Day 84 in Dogs with CRCitation
Pivotal Study123Single Injection75%7%[20]
Dose Characterization27Single Injection (1.0 mg/mL)90%Not Reported[21]

Experimental Protocol: Veterinary Clinical Trial for Canine Mast Cell Tumors

  • Patient Selection: Dogs with cytologically diagnosed mast cell tumors (Stage Ia or IIIa) were enrolled.[20][22]

  • Treatment Administration: A single intratumoral injection of tigilanol tiglate (1 mg/mL) was administered, with the dose based on tumor volume (0.5 mg per cm³ of tumor).[20][21] Concomitant medications, including corticosteroids and H1/H2 blockers, were used to manage potential mast cell degranulation.[20]

  • Response Evaluation: Tumor response was evaluated at 28 and 84 days using modified RECIST criteria.[20]

  • Safety Monitoring: Adverse events and quality of life were assessed throughout the study.[20]

Human Clinical Trials

Tigilanol tiglate is currently in Phase II clinical trials for soft tissue sarcoma and head and neck cancer.[15][23] A first-in-human, Phase I dose-escalation study has been completed.

Table 2: Summary of Phase I Human Clinical Trial Results

Number of PatientsTumor TypesMaximum Tolerated Dose (MTD)Complete Response (CR)Partial Response (PR)Stable Disease (SD)Citation
22Various solid tumorsNot Reached18% (4 patients)9% (2 patients)45% (10 patients)[1][15]

Experimental Protocol: Phase I Human Dose-Escalation Study

  • Patient Population: Patients with accessible cutaneous, subcutaneous, or nodal tumors refractory to conventional therapy were enrolled.[24]

  • Study Design: A multicenter, non-randomized, single-arm, dose-escalation design was used.[1]

  • Dosing: Escalating doses of tigilanol tiglate, starting at 0.06 mg/m², were administered intratumorally. The maximum dose administered was 3.6 mg/m².[1][24]

  • Endpoints: The primary endpoints were safety, tolerability, and the determination of the MTD. Secondary endpoints included preliminary efficacy and pharmacokinetics.[1]

G cluster_preclinical Preclinical Development cluster_clinical Clinical Development A In Vitro Studies (Mechanism of Action) B In Vivo Murine Models (Efficacy & Safety) A->B C Veterinary Clinical Trials (Canine Mast Cell Tumors) B->C D Phase I Human Trial (Safety & Dose Escalation) B->D F Regulatory Approval (STELFONTA®) C->F E Phase II Human Trials (Soft Tissue Sarcoma, Head & Neck Cancer) D->E

Caption: The drug development pipeline for tigilanol tiglate.

Conclusion and Future Directions

Tigilanol tiglate represents a significant advancement in the local treatment of solid tumors. Its unique, multi-modal mechanism of action, which combines direct oncolytic activity with the induction of a potent anti-tumor immune response, sets it apart from traditional cancer therapies. The successful development and approval of STELFONTA® in the veterinary market provides strong validation for its continued development for human use.

Future research will likely focus on:

  • Combination Therapies: Exploring the synergistic effects of tigilanol tiglate with immune checkpoint inhibitors and other cancer therapies.[15]

  • Expanded Indications: Investigating its efficacy in a broader range of solid tumors.

  • Synthetic Analogs: Developing and evaluating synthetic analogs of tigilanol tiglate that may have improved efficacy or safety profiles.[7]

  • Other Therapeutic Areas: Investigating the potential of tigilanol tiglate and related PKC modulators in other diseases, such as HIV, Alzheimer's disease, and wound healing.[11][19]

References

EBC-46 and Protein Kinase C: A Technical Guide to the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EBC-46, also known as tigilanol tiglate, is a novel diterpene ester derived from the seeds of the Australian blushwood tree, Fontainea picrosperma. It is a potent activator of Protein Kinase C (PKC) and is under development as an intratumoral treatment for a range of solid tumors. This technical guide provides an in-depth overview of the mechanism of action of EBC-46, with a specific focus on its interaction with PKC and the subsequent signaling cascades. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Introduction to EBC-46

EBC-46 is a small molecule that acts as a powerful signaling agent rather than a traditional cytotoxic drug.[1] Its primary mode of action involves the activation of specific isoforms of Protein Kinase C, leading to a rapid and localized inflammatory response, disruption of tumor vasculature, and ultimately, hemorrhagic necrosis of the tumor.[1][2][3] Preclinical studies in various animal models and veterinary clinical use have demonstrated its efficacy in the rapid ablation of a wide range of cutaneous and subcutaneous tumors, including melanomas, carcinomas, and sarcomas.[1][4][5][6]

The Central Role of Protein Kinase C (PKC)

PKC is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. EBC-46 functions as a PKC activator, mimicking the action of the endogenous second messenger diacylglycerol (DAG).[7][8] This activation is central to the anti-tumor effects of EBC-46.[9][10]

Activation of Specific PKC Isoforms

EBC-46 demonstrates a degree of selectivity for specific PKC isoforms. Compared to the well-characterized phorbol ester, phorbol 12-myristate 13-acetate (PMA), EBC-46 activates a more specific subset of PKC isoforms.[3][4][11][12][13] The primary targets of EBC-46 are the classical PKC isoforms (cPKCs), with a particular emphasis on:

  • PKC-βI and PKC-βII : Show a high percentage of translocation upon EBC-46 treatment.[11][12]

  • PKC-α and PKC-γ : Also activated by EBC-46, but to a lesser extent than the β isoforms.[3][4][11][12]

Atypical PKC isoforms (e.g., PKC-ι and -ζ), which lack the C1 DAG-binding domain, are not activated by EBC-46.[11][12]

Signaling Pathways and Downstream Effects

The activation of PKC by EBC-46 initiates a cascade of downstream signaling events that culminate in tumor destruction.

EBC46_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_effects Cellular & Tissue Effects EBC46 EBC-46 PKC Protein Kinase C (βI, βII, α, γ) EBC46->PKC Activation Downstream Downstream Effectors PKC->Downstream Phosphorylation Cascade Inflammation Acute Inflammatory Response (Neutrophil, Macrophage Recruitment) Downstream->Inflammation Vascular Vascular Disruption (Increased Permeability) Downstream->Vascular Oncolysis Direct Oncolysis Downstream->Oncolysis Necrosis Hemorrhagic Necrosis & Tumor Ablation Inflammation->Necrosis Vascular->Necrosis Oncolysis->Necrosis

Figure 1: EBC-46 Signaling Pathway
Acute Inflammatory Response

Intratumoral injection of EBC-46 triggers a rapid and highly localized acute inflammatory response.[1][12] This is characterized by the recruitment and activation of innate immune cells, primarily neutrophils and macrophages.[1][14] These activated leukocytes contribute to the anti-tumor effect by releasing reactive oxygen species, proteases, and pro-inflammatory cytokines.[14]

Vascular Disruption and Hemorrhagic Necrosis

A key effect of EBC-46-mediated PKC activation is the disruption of the tumor vasculature.[15] Activation of PKC, particularly the PKC-β isoforms in vascular endothelial cells, leads to increased vascular permeability.[12][14] This results in a loss of vascular integrity, leading to hemorrhage within the tumor and cutting off its blood and oxygen supply.[5][6][15] This process culminates in hemorrhagic necrosis and the rapid ablation of the tumor.[1][3][4]

Direct Oncolysis and Other Effects

In addition to its effects on the tumor microenvironment, EBC-46 can also induce direct oncolysis of tumor cells.[14] This is thought to occur through the disruption of mitochondrial function.[14] More recent studies have also indicated that EBC-46 can induce immunogenic cell death via a caspase/gasdermin E-dependent pyroptotic pathway.[14][16][17] Furthermore, EBC-46 has been shown to be a negative regulator of the protumorigenic c-MET signaling pathway.[18][19]

Quantitative Data Summary

ParameterCell Line(s)EBC-46 EffectComparisonReference
In Vitro Cell Growth Inhibition B16-F0, SK-MEL-28Threefold less potent than PMAEBC-46 vs. PMA[3][4][11][12][13]
PKC Isoform Translocation (HeLa cells) HeLaHigh translocation of PKC-βI and -βIILess translocation of -α, -γ, -δ, and -ε[11][12]
PKC Kinase Activity (HeLa cells) HeLaIncreased PKC kinase activityDose-dependent increase[2]
In Vivo Tumor Ablation Various mouse modelsMore effective than PMA for tumor cureEBC-46 vs. PMA[3][4][11][12]
Tumor Cell Viability Post-Injection In vivo modelsNo viable tumor cells evident after 4 hours-[3][4][11][12]

Experimental Protocols

In Vitro PKC Kinase Activity Assay

This protocol is a generalized representation based on common methodologies for assessing PKC activity.[20][21][22][23]

PKC_Assay_Workflow cluster_prep Sample Preparation cluster_assay Kinase Reaction cluster_detection Detection Cell_Culture 1. Culture cells (e.g., HeLa) Treatment 2. Treat with EBC-46 or control Cell_Culture->Treatment Lysis 3. Lyse cells and collect supernatant Treatment->Lysis Reaction_Mix 4. Prepare reaction mix: - Cell lysate - PKC substrate peptide - [γ-32P]ATP - Lipids (PS, DAG) Lysis->Reaction_Mix Incubation 5. Incubate at 30°C for 10-30 min Reaction_Mix->Incubation Separation 6. Spot reaction onto P81 phosphocellulose paper Incubation->Separation Washing 7. Wash to remove unbound [γ-32P]ATP Separation->Washing Quantification 8. Quantify incorporated 32P via scintillation counting Washing->Quantification

Figure 2: In Vitro PKC Kinase Assay Workflow

Methodology:

  • Cell Culture and Treatment: Cells (e.g., HeLa) are cultured to a suitable confluency and then treated with varying concentrations of EBC-46, PMA (as a positive control), or a vehicle control for a specified duration (e.g., 1 hour).[2]

  • Cell Lysis: Following treatment, cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors. The cell lysate is then clarified by centrifugation to obtain the soluble protein fraction.

  • Kinase Reaction: The kinase reaction is initiated by incubating the cell lysate with a reaction mixture containing a specific PKC substrate peptide, [γ-32P]ATP, and lipid cofactors (phosphatidylserine and diacylglycerol) in a buffered solution.[21]

  • Separation and Quantification: The reaction is stopped, and the mixture is spotted onto P81 phosphocellulose paper. The paper binds the phosphorylated peptide, while unbound [γ-32P]ATP is washed away. The amount of incorporated radiolabel is then quantified using a scintillation counter, which is proportional to the PKC activity in the sample.[21]

PKC Translocation Assay

Methodology:

  • Cell Transfection: HeLa or other suitable cells are transiently transfected with plasmids encoding PKC isoforms fused to a fluorescent protein (e.g., EGFP).

  • Treatment: Transfected cells are treated with EBC-46, PMA, or a vehicle control for a defined period (e.g., 1 hour).[11]

  • Imaging: The subcellular localization of the fluorescently tagged PKC isoforms is visualized using fluorescence microscopy.

  • Analysis: The percentage of cells showing translocation of the PKC-EGFP fusion protein from the cytosol to the plasma membrane or other cellular compartments is quantified.[11]

In Vivo Tumor Model

Methodology:

  • Tumor Implantation: Syngeneic or xenograft tumor cells (e.g., B16-F0 melanoma, SK-MEL-28 melanoma) are injected subcutaneously into immunocompetent or immunodeficient mice, respectively.[4][24]

  • Treatment: Once tumors reach a palpable size, a single intratumoral injection of EBC-46, a vehicle control, or a comparator compound is administered.[4][6]

  • Monitoring: Tumor volume and the overall health of the animals are monitored regularly. Local responses at the injection site, such as erythema and edema, are also recorded.[4][12]

  • Endpoint: The experiment is concluded when tumors reach a predetermined maximum size, or at a specified time point for histological or other analyses. Survival is often a key endpoint.[24]

Conclusion

EBC-46 represents a novel approach to cancer therapy by activating specific Protein Kinase C isoforms, leading to a multi-faceted anti-tumor response. Its mechanism of action, centered on inducing an acute inflammatory response and vascular disruption, results in rapid and efficient tumor ablation in preclinical models. The targeted, localized activity of EBC-46 minimizes systemic toxicity, a significant advantage in oncological treatments. Further research and clinical trials will continue to elucidate the full potential of this innovative PKC-activating agent in the treatment of solid tumors.

References

Unraveling the Core Signaling Pathways of Antiproliferative Agent-46: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiproliferative agent-46 has been identified as a potent inhibitor of the casein kinase-2 (CK2) enzyme receptor, demonstrating significant antiproliferative activity in cancer cell lines. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this agent through its inhibition of CK2. By targeting CK2, a crucial regulator of numerous oncogenic pathways, this compound presents a promising avenue for therapeutic intervention. This document outlines the key signaling cascades affected, presents relevant quantitative data, details plausible experimental methodologies for assessing its activity, and provides visual representations of the underlying molecular mechanisms.

Introduction

This compound is a small molecule inhibitor targeting the casein kinase-2 (CK2) enzyme, a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers. CK2 plays a pivotal role in cell growth, proliferation, and survival by phosphorylating a wide array of substrate proteins involved in key signaling pathways. The dysregulation of CK2 activity is a hallmark of many malignancies, making it an attractive target for cancer therapy. This guide focuses on the downstream consequences of CK2 inhibition by this compound, particularly within the context of the U87 glioblastoma cell line, where its activity has been quantified.

Quantitative Data Summary

The primary quantitative measure of the efficacy of this compound is its half-maximal inhibitory concentration (IC50) value. This metric indicates the concentration of the agent required to inhibit 50% of the metabolic activity of the target cells.

Compound Target Cell Line IC50 Value Reference
This compoundCasein Kinase-2 (CK2)U87 (Human Glioblastoma)5.75 µM[1]

Core Signaling Pathways Modulated by this compound

As an inhibitor of CK2, this compound is predicted to disrupt several critical signaling pathways that are constitutively active in many cancers, including glioblastoma. The following sections detail these pathways and the expected impact of CK2 inhibition.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival. CK2 positively regulates this pathway at multiple levels. Inhibition of CK2 by this compound is expected to lead to the downregulation of this pro-survival pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes CK2 CK2 CK2->Akt Phosphorylates (Enhances Activity) Agent46 Antiproliferative agent-46 Agent46->CK2 Inhibits

Diagram 1. Predicted inhibition of the PI3K/Akt/mTOR pathway by this compound.
The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and its aberrant activation is a driver in many cancers. CK2 stabilizes β-catenin, a key transcriptional co-activator in this pathway. By inhibiting CK2, this compound is expected to promote the degradation of β-catenin, thereby attenuating Wnt signaling.

Wnt_B_catenin_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt_off Wnt OFF Destruction_Complex Destruction Complex (APC, Axin, GSK3β) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylates for Degradation Proteasome Proteasome beta_catenin_off->Proteasome Degraded by Wnt_on Wnt ON Wnt_Receptor Wnt Receptor Complex Wnt_Receptor->Destruction_Complex Inhibits beta_catenin_on β-catenin TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Accumulates and Translocates to Nucleus CK2 CK2 CK2->beta_catenin_on Phosphorylates (Stabilizes) Agent46 Antiproliferative agent-46 Agent46->CK2 Inhibits Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates

Diagram 2. Predicted disruption of Wnt/β-catenin signaling by this compound.
The Hedgehog (Hh)/Gli Signaling Pathway

The Hedgehog signaling pathway plays a critical role in development and its reactivation in adults can lead to cancer. CK2 is known to phosphorylate and activate the Gli family of transcription factors, the final effectors of the Hh pathway. Inhibition of CK2 by this compound is anticipated to reduce Gli activity and subsequent target gene expression.

Hedgehog_Gli_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH1 PTCH1 Hh->PTCH1 Binds and Inhibits SMO SMO PTCH1->SMO Inhibits (when Hh is absent) SUFU SUFU SMO->SUFU Inhibits Gli Gli SUFU->Gli Sequesters and Promotes Repression Gli_A Gli (Active) Gli->Gli_A Translocates to Nucleus CK2 CK2 CK2->Gli Phosphorylates (Promotes Activation) Agent46 Antiproliferative agent-46 Agent46->CK2 Inhibits Target_Genes Target Gene Expression Gli_A->Target_Genes Activates

Diagram 3. Predicted modulation of Hedgehog/Gli signaling by this compound.

Experimental Protocols

The following section outlines a plausible methodology for determining the IC50 value of this compound on the U87 cell line, based on standard cell viability assays.

Cell Culture and Maintenance
  • Cell Line: U87 MG (human glioblastoma-astrocytoma) cells.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells are passaged upon reaching 80-90% confluency using Trypsin-EDTA.

IC50 Determination using MTT Assay

This protocol describes a colorimetric assay to assess cell metabolic activity.

Materials:

  • U87 MG cells

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest U87 cells in their logarithmic growth phase.

    • Perform a cell count and dilute the cell suspension to a concentration of 5 x 10^4 cells/mL in the culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Culture U87 Cell Culture Seed Seed Cells in 96-well Plate Culture->Seed Treat Add Antiproliferative agent-46 (Serial Dilutions) Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate_MTT Incubate for 4 hours MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

References

The Structure-Activity Relationship of Tigilanol Tiglate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigilanol tiglate (EBC-46) is a novel diterpenoid ester that has garnered significant attention in the field of oncology.[1] A potent activator of protein kinase C (PKC), it is under development as an intratumoral agent for the treatment of solid tumors.[2][3] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of tigilanol tiglate, offering a comprehensive resource for researchers and professionals involved in drug discovery and development. By understanding the intricate connections between its chemical structure and biological activity, we can unlock the full therapeutic potential of this promising molecule and its analogs.

Chemical Structure

Tigilanol tiglate is a tiglien-3-one derivative with a complex polycyclic structure. Its chemical name is 12-tigloyl-13-(2-methylbutanoyl)-6,7-epoxy-4,5,9,12,13,20-hexahydroxy-1-tiglian-3-one. The molecule is an extract from the berries of the blushwood tree (Fontainea picrosperma), found in the rainforests of Queensland, Australia.[1]

Mechanism of Action

Tigilanol tiglate's primary mechanism of action is the activation of Protein Kinase C (PKC), a family of enzymes that play a crucial role in various cellular signaling pathways.[2][3] This activation is not indiscriminate; tigilanol tiglate exhibits a degree of isoform selectivity, which is a key aspect of its therapeutic profile. The activation of PKC by tigilanol tiglate initiates a cascade of downstream events, leading to a multi-faceted anti-tumor response:

  • Direct Oncolysis: Tigilanol tiglate induces direct cancer cell death.[3]

  • Vascular Disruption: The compound causes a rapid disruption of the tumor's blood supply, leading to hemorrhagic necrosis.[3]

  • Immune Response: Tigilanol tiglate stimulates a localized inflammatory response, attracting immune cells to the tumor site. This immunogenic cell death contributes to a systemic anti-tumor effect.[2]

Recent studies have further elucidated this mechanism, revealing that tigilanol tiglate can induce pyroptosis, a form of programmed cell death that is inherently inflammatory, through a caspase/gasdermin E-dependent pathway.[2] This process involves mitochondrial and endoplasmic reticulum dysfunction.[2] The activation of specific PKC isoforms, particularly PKC-β, is believed to be a critical component of its in vivo efficacy.[3][4]

Structure-Activity Relationship (SAR)

The biological activity of tigilanol tiglate and its analogs is highly dependent on specific structural features. Modifications to the core structure can significantly impact PKC activation, isoform selectivity, and ultimately, in vivo efficacy.

Key Structural Features Influencing Activity:
  • C12 and C13 Esters: The nature of the ester groups at the C12 and C13 positions is a critical determinant of activity. The tigloyl group at C12 and the 2-methylbutanoyl group at C13 in tigilanol tiglate are important for its potent biological effects. Studies on related tigliane diterpenes have shown that the chain length and branching of these acyl groups influence both irritant and tumor-promoting activities.

  • 6,7-Epoxide Group: The epoxide at the 6 and 7 positions is crucial for the potent PKC activation observed with tigilanol tiglate. Analogs lacking this feature show significantly reduced or no PKC activation and limited antitumor efficacy.[4]

  • C20 Hydroxyl Group: The free hydroxyl group at the C20 position is essential for activity.

Quantitative SAR Data

The following tables summarize the available quantitative data on the structure-activity relationship of tigilanol tiglate and its analogs, primarily sourced from a key study by Cullen et al. (2021) in Scientific Reports.[4] This study investigated a series of novel epoxytiglianes and their ability to activate PKC and elicit an anti-tumor response in a xenograft mouse model of melanoma (MM649).

Table 1: In Vitro PKC Activation by Tigilanol Tiglate and Analogs

CompoundC12-Ester MoietyIn Vitro PKC Activation (Relative to Tigilanol Tiglate)
Tigilanol Tiglate (EBC-46) Tigloyl100%
EBC-1862-MethylbutanoylSimilar to Tigilanol Tiglate
EBC-147AngeloylSimilar to Tigilanol Tiglate
EBC-148SenecioylMore potent than Tigilanol Tiglate
EBC-83n-HexanoylSimilar to Tigilanol Tiglate
EBC-47BenzoylLess potent than Tigilanol Tiglate
EBC-211CinnamoylLess potent than Tigilanol Tiglate
EBC-158(No Ester - H)No significant PKC activation

Table 2: In Vivo Antitumor Efficacy of Tigilanol Tiglate and Analogs in a Melanoma Xenograft Model

Compound% Tumor Ablation (>100 mm³)Median Survival (Days)
Vehicle0%15
Tigilanol Tiglate (EBC-46) 90%Not reached
EBC-18685%Not reached
EBC-14750%28
EBC-148100%Not reached
EBC-8360%35
EBC-4720%21
EBC-21130%24
EBC-1580%18

Experimental Protocols

In Vitro PKC Activation Assay

This protocol is a representative method for determining the ability of tigilanol tiglate and its analogs to activate PKC.

Objective: To measure the phosphorylation of a PKC substrate in the presence of the test compound.

Materials:

  • Purified or immunoprecipitated PKC isoforms

  • PKC substrate peptide (e.g., QKRPSQRSKYL)[2]

  • [γ-³²P]ATP

  • Lipid activator (e.g., phosphatidylserine and diacylglycerol)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

  • P81 phosphocellulose paper[2]

  • 0.75% Phosphoric acid[2]

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the PKC enzyme, substrate peptide, and lipid activator in the assay buffer.

  • Add the test compound (tigilanol tiglate or analog) at various concentrations.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).[2]

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.[2]

  • Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[2]

  • Quantify the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

  • Calculate the percentage of PKC activation relative to a positive control (e.g., a known PKC activator like phorbol 12-myristate 13-acetate) and normalize to the activity of tigilanol tiglate.

NF-κB Luciferase Reporter Assay

This assay is used to determine if PKC activation by tigilanol tiglate leads to the activation of the NF-κB signaling pathway.

Objective: To measure the transcriptional activity of NF-κB in response to treatment with tigilanol tiglate or its analogs.

Materials:

  • HeLa cells stably transfected with an NF-κB-luciferase reporter construct.[4]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Tigilanol tiglate and analogs.

  • Luciferase assay reagent (containing luciferin).

  • Luminometer.

Procedure:

  • Seed the NF-κB reporter HeLa cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of tigilanol tiglate or its analogs for a specified time (e.g., 24 hours).[4]

  • Lyse the cells using a suitable lysis buffer.

  • Add the luciferase assay reagent to the cell lysate.

  • Measure the luminescence produced using a luminometer. The intensity of the light is proportional to the level of NF-κB activation.

  • Normalize the results to a control (e.g., untreated cells) and express the data as fold activation.

In Vivo Xenograft Mouse Model for Efficacy Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of tigilanol tiglate and its analogs in a mouse model.

Objective: To assess the ability of the compounds to inhibit tumor growth in vivo.

Materials:

  • Immunocompromised mice (e.g., BALB/c Foxn1nu).[4]

  • Cancer cell line (e.g., MM649 human melanoma).[4]

  • Tigilanol tiglate and analogs formulated for injection.

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 75-100 mm³).[4]

  • Randomly assign the mice to treatment groups (vehicle control, tigilanol tiglate, and analog groups).

  • Administer a single intratumoral injection of the test compound.

  • Measure the tumor volume using calipers at regular intervals (e.g., twice weekly).[4]

  • Monitor the health and survival of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology).

  • Analyze the data by comparing tumor growth inhibition and survival rates between the treatment groups.

Signaling Pathways and Experimental Workflows

Tigilanol Tiglate-Induced Signaling Pathway

The following diagram illustrates the key signaling events initiated by tigilanol tiglate, leading to an anti-tumor response.

Tigilanol_Tiglate_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects TT Tigilanol Tiglate PKC Protein Kinase C (PKC-β isoforms) TT->PKC Activation IKK IκB Kinase (IKK) PKC->IKK Phosphorylation Vascular_Disruption Vascular Disruption PKC->Vascular_Disruption Oncolysis Direct Oncolysis PKC->Oncolysis IκBα IκBα IKK->IκBα Phosphorylation NFκB_complex NF-κB/IκBα Complex NFκB_active Active NF-κB NFκB_complex->NFκB_active IκBα Degradation NFκB_nucleus NF-κB NFκB_active->NFκB_nucleus Translocation Gene_Expression Gene Expression (Pro-inflammatory cytokines, Chemokines) NFκB_nucleus->Gene_Expression Transcription Immune_Response Immune Cell Recruitment Gene_Expression->Immune_Response

Caption: Tigilanol tiglate signaling pathway.

Experimental Workflow for SAR Studies

The diagram below outlines a typical workflow for conducting structure-activity relationship studies of tigilanol tiglate and its analogs.

SAR_Workflow cluster_synthesis Compound Generation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis and SAR Synthesis Synthesis of Tigilanol Tiglate Analogs PKC_Assay PKC Activation Assay Synthesis->PKC_Assay Cell_Viability Cell Viability Assay (e.g., MTS) Synthesis->Cell_Viability Signaling_Assay Signaling Pathway Assay (e.g., NF-κB Reporter) PKC_Assay->Signaling_Assay Xenograft Xenograft Mouse Model Efficacy Study Cell_Viability->Xenograft Signaling_Assay->Xenograft SAR_Analysis Structure-Activity Relationship Analysis Xenograft->SAR_Analysis

Caption: Workflow for SAR studies.

Conclusion

The structure-activity relationship of tigilanol tiglate is a complex and fascinating area of study. The potent anti-tumor activity of this natural product is intrinsically linked to its unique chemical structure, which allows for selective activation of PKC isoforms and the initiation of a multi-pronged attack on solid tumors. The key takeaways from this technical guide are:

  • The ester groups at C12 and C13, and the epoxide at C6 and C7 are critical for potent PKC activation and in vivo efficacy.

  • A direct correlation between in vitro PKC activation and in vivo anti-tumor activity has been established for a series of analogs, highlighting the importance of this target.

  • The multi-modal mechanism of action, encompassing direct oncolysis, vascular disruption, and immune activation, makes tigilanol tiglate a promising therapeutic agent.

Further research into the synthesis and evaluation of novel analogs will continue to refine our understanding of the SAR of this important class of molecules, paving the way for the development of next-generation cancer therapeutics with improved efficacy and safety profiles. This guide provides a solid foundation for those endeavors, summarizing the current state of knowledge and providing the necessary experimental context for future investigations.

References

EBC-46 Molecular Target Identification: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EBC-46, also known as tigilanol tiglate, is a novel small molecule diterpene ester derived from the seeds of the Australian blushwood tree, Fontainea picrosperma. It is under development as an intratumoral treatment for a range of solid tumors. This document provides a comprehensive technical overview of the molecular target identification and mechanism of action of EBC-46, intended for researchers, scientists, and drug development professionals. The core of EBC-46's activity lies in its function as a potent activator of the Protein Kinase C (PKC) family of enzymes, initiating a cascade of downstream events that lead to rapid tumor destruction. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Molecular Target: Protein Kinase C (PKC)

The primary molecular target of EBC-46 is the family of serine/threonine kinases known as Protein Kinase C (PKC).[1][2][3] EBC-46, being a phorbol ester, mimics the function of the endogenous signaling molecule diacylglycerol (DAG), a key activator of conventional and novel PKC isoforms.[4]

Isoform Selectivity

EBC-46 demonstrates a degree of selectivity for specific PKC isoforms. Preclinical studies have consistently shown that EBC-46 activates a subset of PKC isoforms, primarily the conventional PKCs (cPKCs) and some novel PKCs (nPKCs). The most prominently activated isoforms are:

  • PKC-βI [5][6]

  • PKC-βII [5][6]

  • PKC-α [5][6]

  • PKC-γ [5][6]

Activation of these isoforms is crucial for the subsequent anti-tumor effects of EBC-46. The efficacy of EBC-46 is significantly reduced when co-administered with a pan-PKC inhibitor, such as bisindolylmaleimide-1, confirming the PKC-dependent nature of its mechanism of action.[5][6]

Mechanism of Action

The intratumoral injection of EBC-46 initiates a multi-faceted and rapid biological response, culminating in the destruction of the treated tumor. The mechanism can be broadly categorized into three key phases:

  • Direct PKC-Mediated Effects: Upon entering tumor cells, EBC-46 directly binds to and activates PKC isoforms. This leads to a cascade of intracellular signaling events.

  • Vascular Disruption and Hemorrhagic Necrosis: A key consequence of PKC activation by EBC-46 is the rapid disruption of the tumor's vascular network.[5] This is characterized by increased permeability of endothelial cell monolayers, leading to hemorrhagic necrosis, where the tumor essentially bleeds out and dies.[5] This effect is observed within hours of a single injection.[7][8]

  • Induction of an Acute Inflammatory Response and Immunogenic Cell Death: EBC-46 triggers a highly localized and acute inflammatory response within the tumor microenvironment.[9] This involves the recruitment and activation of immune cells. Furthermore, recent studies suggest that EBC-46 induces immunogenic cell death (ICD), a form of cell death that activates an adaptive immune response against the tumor. This is mediated by a caspase/gasdermin E-dependent pyroptotic pathway, which can lead to systemic anti-tumor T-cell responses.[5]

The combination of direct tumor cell killing, vascular disruption, and the induction of a potent anti-tumor immune response contributes to the high efficacy observed with EBC-46 treatment.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of EBC-46 from preclinical and clinical studies.

Table 1: In Vitro PKC Activation and Cellular Effects
Parameter Value/Observation
PKC Isoform Translocation (HeLa cells, 1-hour treatment)
5 nM EBC-46Predominant translocation of PKC-βI and -βII.
50 nM EBC-46Strong translocation of PKC-βI and -βII; moderate translocation of PKC-α and -γ.
500 nM EBC-46Very strong translocation of PKC-βI and -βII; strong translocation of PKC-α and -γ.
In Vitro Cell Growth Inhibition EBC-46 is approximately threefold less potent at inhibiting cell growth in vitro compared to Phorbol 12-myristate 13-acetate (PMA).[5]
PKC Kinase Activity EBC-46 treatment of HeLa cells leads to a dose-dependent increase in PKC kinase activity.[10][11]
Table 2: Preclinical In Vivo Efficacy
Parameter Observation
Tumor Response A single intratumoral injection of EBC-46 leads to rapid tumor ablation in various preclinical models (melanoma, head and neck, colon cancers).[7][8]
Time to Effect Loss of cancer cell viability is observed within four hours of injection.[7][8]
Cure Rate In over 70% of preclinical cases, a single injection resulted in a long-term and enduring cure with minimal relapse over 12 months.[7][8]
Table 3: Clinical Trial Data (First-in-Human Study QB46C-H01)
Parameter Value/Observation
Number of Patients 22
Dose Escalation Range 0.06 mg/m² to 3.6 mg/m²[5][12]
Maximum Tolerated Dose (MTD) Not reached[5][12]
Treatment Response 6 out of 22 patients experienced a treatment response.[5][12]
Complete Response 4 out of 22 patients achieved a complete response.[5][12]
Tumor Types with Observed Clinical Activity 9 different tumor types[5][12]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the characterization of EBC-46's interaction with its molecular target.

PKC Isoform Translocation Assay

This assay is used to visualize and quantify the movement of specific PKC isoforms from the cytosol to the plasma membrane or other cellular compartments upon activation by EBC-46.

4.1.1. Materials

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Plasmids encoding PKC isoforms fused to Green Fluorescent Protein (PKC-EGFP)

  • Transfection reagent (e.g., FuGENE 6)

  • EBC-46 stock solution (in a suitable solvent like DMSO)

  • Phosphate Buffered Saline (PBS)

  • Confocal microscope

4.1.2. Protocol

  • Cell Culture and Transfection:

    • Plate HeLa cells on glass-bottom dishes suitable for confocal microscopy.

    • Allow cells to adhere and reach 50-70% confluency.

    • Transfect the cells with the desired PKC-EGFP fusion protein plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24-48 hours to allow for protein expression.

  • Cell Treatment:

    • Prepare serial dilutions of EBC-46 in serum-free DMEM to achieve final concentrations of 5 nM, 50 nM, and 500 nM.

    • Replace the culture medium with the EBC-46 containing medium.

    • Incubate the cells for 1 hour at 37°C.

  • Imaging and Analysis:

    • Wash the cells with PBS.

    • Visualize the subcellular localization of the PKC-EGFP fusion proteins using a confocal microscope.

    • Capture images before and after the addition of EBC-46.

    • Quantify the translocation by measuring the fluorescence intensity at the plasma membrane versus the cytosol in a population of cells. A cell is typically scored as positive for translocation if there is a clear accumulation of fluorescence at the plasma membrane.

In Vitro PKC Kinase Activity Assay

This assay measures the enzymatic activity of PKC in cell lysates following treatment with EBC-46.

4.2.1. Materials

  • HeLa cells (or other suitable cell line)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • EBC-46 stock solution

  • PKC-specific peptide substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • Phosphocellulose paper

  • Scintillation counter

4.2.2. Protocol

  • Cell Lysis:

    • Culture and treat HeLa cells with various concentrations of EBC-46 for a specified time (e.g., 1 hour).

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.

    • Determine the protein concentration of the lysate.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine a specific amount of cell lysate (e.g., 30 µg of protein) with the kinase reaction buffer, the PKC-specific peptide substrate, and [γ-³²P]ATP.

    • Initiate the reaction by adding the ATP mixture.

    • Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

  • Detection of Phosphorylation:

    • Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

    • Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.

    • An increase in radioactive signal corresponds to an increase in PKC kinase activity.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to EBC-46.

EBC-46 Signaling Pathway

EBC46_Signaling_Pathway EBC46 EBC-46 (Tigilanol Tiglate) PKC Protein Kinase C (βI, βII, α, γ) EBC46->PKC Activates Downstream Downstream Effectors PKC->Downstream Phosphorylates Vascular Vascular Disruption Downstream->Vascular Inflammation Acute Inflammation Downstream->Inflammation ICD Immunogenic Cell Death (Pyroptosis) Downstream->ICD Necrosis Hemorrhagic Necrosis Vascular->Necrosis Immune Anti-Tumor Immune Response Inflammation->Immune ICD->Immune TumorDeath Tumor Cell Death Necrosis->TumorDeath Immune->TumorDeath

Caption: Simplified signaling cascade of EBC-46.

Experimental Workflow for PKC Translocation Assay

PKC_Translocation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture HeLa Cells Transfect Transfect with PKC-EGFP Plasmid Culture->Transfect Treat Treat with EBC-46 Transfect->Treat Image Confocal Microscopy Treat->Image Quantify Quantify Fluorescence (Membrane vs. Cytosol) Image->Quantify

Caption: Workflow for PKC-EGFP translocation assay.

Logical Relationship of EBC-46's Anti-Tumor Effects

EBC46_Effects_Logic PKC_Activation PKC Activation Direct_Effects Direct Cellular Effects PKC_Activation->Direct_Effects Vascular_Effects Vascular Effects PKC_Activation->Vascular_Effects Immune_Effects Immune System Modulation PKC_Activation->Immune_Effects Tumor_Ablation Tumor Ablation Direct_Effects->Tumor_Ablation Vascular_Effects->Tumor_Ablation Immune_Effects->Tumor_Ablation

Caption: Interplay of EBC-46's anti-tumor mechanisms.

Conclusion

EBC-46 (tigilanol tiglate) is a potent, locally administered anti-cancer agent whose primary molecular target is the Protein Kinase C family of enzymes. Its mechanism of action is characterized by a rapid, multi-pronged attack on solid tumors, involving direct PKC-mediated effects, disruption of tumor vasculature leading to hemorrhagic necrosis, and the induction of a robust anti-tumor inflammatory and immune response. The data presented in this guide provide a solid foundation for further research and development of this promising therapeutic agent. The detailed experimental protocols offer a starting point for laboratories wishing to investigate the effects of EBC-46 or similar PKC-activating compounds.

References

Unveiling the Profile of a Synthetic Anticancer Candidate: A Technical Guide to Antiproliferative Agent-46

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiproliferative agent-46, also identified as compound 5e, is a synthetic molecule recognized for its potential in cancer research. Unlike natural products, which are synthesized through complex enzymatic reactions in living organisms, this compound is a product of chemical synthesis. Therefore, it does not have a biosynthetic pathway. This technical guide provides a comprehensive overview of its known mechanism of action, quantitative data on its activity, and detailed experimental protocols relevant to its evaluation as an anticancer agent.

Mechanism of Action: Inhibition of Casein Kinase 2 (CK2) Signaling

This compound functions as an inhibitor of the casein kinase 2 (CK2) enzyme.[1][2][3][4][5] CK2 is a serine/threonine kinase that is frequently overexpressed in cancer cells. It plays a crucial role in cell growth, proliferation, and survival by phosphorylating a wide range of proteins involved in these processes. By inhibiting CK2, this compound can disrupt these signaling pathways, leading to a reduction in cancer cell proliferation.

Below is a diagram illustrating the central role of CK2 in cell signaling and the inhibitory action of this compound.

CK2_Signaling_Pathway CK2 Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor CK2 CK2 Receptor->CK2 Activation Downstream_Effectors Downstream Effectors (e.g., Akt, NF-κB) CK2->Downstream_Effectors Phosphorylation AP46 Antiproliferative agent-46 AP46->CK2 Inhibition Transcription_Factors Transcription Factors Downstream_Effectors->Transcription_Factors Activation Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Promotion

Caption: Inhibition of the CK2 signaling pathway by this compound.

Quantitative Data

The antiproliferative activity of this agent has been quantified, with its potency measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

Compound NameCell LineAssay TypeIC50 Value
This compoundU87 (Glioblastoma)Antiproliferative Assay5.75 μM[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize synthetic antiproliferative agents like compound 46.

Protocol 1: In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol determines the concentration of an agent that inhibits cell growth by 50% (IC50).

1. Cell Seeding:

  • Culture U87 glioblastoma cells in appropriate media (e.g., DMEM with 10% FBS).

  • Trypsinize and count the cells.

  • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Create a series of dilutions of the compound in culture media.

  • Remove the old media from the 96-well plate and add the media containing the different concentrations of the compound. Include a vehicle control (DMSO only) and a blank (media only).

  • Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

  • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Live cells will convert the yellow MTT to purple formazan crystals.

4. Solubilization and Measurement:

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the background absorbance from the blank wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Casein Kinase 2 (CK2) Inhibition Assay

This protocol measures the direct inhibitory effect of the agent on CK2 enzyme activity.

1. Reaction Setup:

  • In a 96-well plate, prepare a reaction mixture containing:

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).

    • A specific peptide substrate for CK2.

    • ATP (radiolabeled [γ-³²P]ATP is often used for detection).

    • Recombinant human CK2 enzyme.

2. Inhibitor Addition:

  • Add varying concentrations of this compound (dissolved in DMSO) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

3. Kinase Reaction:

  • Incubate the plate at 30°C for a set time (e.g., 30 minutes) to allow the kinase reaction to proceed.

4. Termination and Detection:

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot the reaction mixture onto a phosphocellulose filter paper.

  • Wash the filter paper to remove unincorporated [γ-³²P]ATP.

  • Measure the remaining radioactivity on the filter paper using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

5. Data Analysis:

  • Calculate the percentage of kinase inhibition for each concentration of the agent compared to the positive control.

  • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value for kinase inhibition.

Experimental and Logical Workflow

The evaluation of a synthetic compound as a potential antiproliferative agent follows a logical progression from initial screening to more detailed mechanistic studies.

Experimental_Workflow Workflow for Evaluation of a Synthetic Antiproliferative Agent Synthesis Chemical Synthesis of Agent-46 Screening In Vitro Antiproliferative Screening (e.g., MTT Assay) Synthesis->Screening IC50 Determine IC50 Value Screening->IC50 Target_ID Target Identification (e.g., Kinase Profiling) IC50->Target_ID If potent CK2_Assay Direct CK2 Inhibition Assay Target_ID->CK2_Assay Identify CK2 as target Mechanism Mechanism of Action Studies (e.g., Western Blot for p-Akt) CK2_Assay->Mechanism In_Vivo In Vivo Efficacy Studies (Animal Models) Mechanism->In_Vivo Confirm mechanism

Caption: A logical workflow for the evaluation of a synthetic antiproliferative agent.

References

Tigilanol Tiglate: A Technical Guide to Chemical Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigilanol tiglate, a novel diterpene ester, has emerged as a significant small molecule in oncology, culminating in its approval for veterinary use under the trade name Stelfonta.[1][2] Its potent and unique mechanism of action, centered on Protein Kinase C (PKC) activation and induction of immunogenic cell death, has spurred considerable interest in its therapeutic potential for human cancers.[3][4] Historically, the sole source of this complex natural product was the seeds of the blushwood tree (Fontainea picrosperma), native to a small region of northeastern Australia, limiting its availability for extensive research and clinical development.[3][5] This guide details the practical semi-synthesis of Tigilanol Tiglate from the readily available natural product phorbol, as developed by Wender et al., and outlines the key characterization data required for its identification and quality control. Furthermore, it elucidates the compound's multimodal mechanism of action through detailed signaling pathways.

Chemical Synthesis

The development of a scalable, laboratory-based synthesis represents a critical breakthrough, enabling sustainable access to Tigilanol Tiglate and its analogues for research and therapeutic applications.[4] A practical semi-synthesis starting from phorbol, which can be isolated in decagram quantities from the seeds of Croton tiglium, has been reported.[1]

Synthetic Strategy Overview

The semi-synthesis developed by the Wender group proceeds in 12 steps with an overall yield of 12%.[1][2] This strategy efficiently constructs the key functional groups of the Tigilanol Tiglate molecule, including the challenging B-ring 5β-hydroxy-6α,7α-epoxy functionality.[5]

Table 1: Overview of the Semi-Synthesis of Tigilanol Tiglate

ParameterValueReference
Starting MaterialPhorbol[1]
Number of Steps12[1][2]
Overall Yield12%[1][2]
Key ReactionsSinglet Oxygen Ene Reaction, Rhenium-Catalyzed Allylic Transposition, DMDO Epoxidation[1]
Experimental Protocol: Key Synthetic Steps

The following protocols are adapted from the practical laboratory synthesis reported by Wender et al.[1]

Step 1-2: Phorbol Acylation and Desilylation

  • C20 Silylation: Phorbol is first protected at the C20 hydroxyl group using tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dimethylformamide.

  • C12,C13 Acetylation: The C12 and C13 hydroxyl groups are then acetylated using acetic anhydride and triethylamine.

  • Desilylation: The C20 silyl ether is subsequently cleaved using perchloric acid in methanol to yield the C12,C13-diacetate.

Step 3: C7 Singlet Oxygen Ene Reaction

  • The diacetate intermediate is dissolved in deuterated methanol (CD3OD) containing Rose Bengal as a photosensitizer.

  • The solution is irradiated with light in the presence of oxygen (O2) to generate singlet oxygen.

  • The reaction proceeds via a cyclic flow system, and the progress is monitored by TLC and/or NMR spectroscopy.

  • Upon completion, the reaction is quenched with thiourea to reduce the resulting hydroperoxide to the corresponding alcohol at C5.

Step 4-5: Epoxidation and Reductive Epoxide Opening

  • C5,C6 Epoxidation: The alkene at C5-C6 is epoxidized using meta-chloroperoxybenzoic acid (m-CPBA).

  • C20 Tosylation and Reductive Opening: The C20 hydroxyl group is tosylated, followed by a reductive opening of the epoxide using sodium iodide to install the required C5β-hydroxy group.

Subsequent Steps: The synthesis proceeds through several more steps including protection of the C5 and C20 hydroxyls as an acetonide, a stereoselective epoxidation of the C6-C7 double bond, deacetylation, selective esterification at C12 with tiglic anhydride and at C13 with a 2-methylbutanoyl group, and final deprotection to yield Tigilanol Tiglate.[1]

Synthesis Workflow Diagram

G cluster_start Starting Material cluster_core_synthesis Core Synthesis (12 Steps) cluster_end Final Product Phorbol Phorbol (from C. tiglium) S1 Step 1-2: Protection & Acetylation Phorbol->S1 TBSCl, Ac₂O S2 Step 3: Singlet Oxygen Ene Reaction S1->S2 ¹O₂, Rose Bengal S3 Step 4: m-CPBA Epoxidation S2->S3 m-CPBA S4 Step 5: Reductive Epoxide Opening S3->S4 TsCl, NaI S5 Intermediate Steps: Protection, Epoxidation, Deacetylation S4->S5 Multiple Steps S6 Step 11: Selective Diesterification S5->S6 Tiglic Anhydride, (S)-(+)-2-Methylbutyric Acid S7 Step 12: Acidic Deprotection S6->S7 Acid TT Tigilanol Tiglate (EBC-46) S7->TT

Caption: Semi-synthesis workflow of Tigilanol Tiglate from Phorbol.

Chemical Characterization

Accurate characterization is essential for confirming the identity, purity, and structure of synthesized Tigilanol Tiglate.

Physicochemical Properties

Table 2: Physicochemical Identifiers for Tigilanol Tiglate

PropertyValueReference
IUPAC Name(1aR,1bR,1cS,2aR,3S,3aS,6aS,6bR,7R,8R,8aS)-3,3a,6b-Trihydroxy-2a-(hydroxymethyl)-1,1,5,7-tetramethyl-8a-{[(2S)-2-methylbutanoyl]oxy}-4-oxo-1a,1b,1c,2a,3,3a,4,6a,6b,7,8,8a-dodecahydro-1H-cyclopropa[5', 6']benzo[1',2':7,8]azuleno[5,6-b]oxiren-8-yl-(2E)-2-methyl-2-butenoate[1]
Common NameEBC-46[1]
CAS Number943001-56-7[1]
Molecular FormulaC₃₀H₄₂O₁₀[1]
Molar Mass562.656 g·mol⁻¹[1]
Spectroscopic Data

Note: Detailed NMR and MS spectral data are typically found in the supplementary information of seminal publications. The following represents a placeholder for such data, which is critical for unambiguous identification.

Table 3: Key Spectroscopic Data for Tigilanol Tiglate

TechniqueData (Placeholder - requires experimental values)
¹H NMR (CDCl₃)δ (ppm): Key shifts for vinyl, methine, and methyl protons.
¹³C NMR (CDCl₃)δ (ppm): Key shifts for carbonyl, olefinic, and aliphatic carbons.
HRMS (ESI) m/z [M+Na]⁺: Calculated and found values.
FT-IR ν (cm⁻¹): Peaks corresponding to O-H, C=O (ketone, ester), C=C bonds.
Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified Tigilanol Tiglate in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.

  • Acquisition: Record ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (FID) using appropriate software. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer. Acquire the spectrum in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

  • Method: Reversed-phase HPLC is typically used.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid.

  • Detection: UV detection at a wavelength appropriate for the chromophores in the molecule (e.g., ~230 nm).

  • Purpose: To assess the purity of the synthesized compound.

Characterization Workflow Diagram

G cluster_workflow Characterization Workflow Start Purified Synthetic Product HPLC Purity Assessment (HPLC) Start->HPLC NMR Structural Elucidation (¹H, ¹³C, 2D NMR) Start->NMR MS Molecular Formula Confirmation (HRMS) Start->MS IR Functional Group Analysis (FT-IR) Start->IR Final Characterized Tigilanol Tiglate

Caption: General experimental workflow for the characterization of synthesized Tigilanol Tiglate.

Mechanism of Action & Signaling Pathways

Tigilanol Tiglate exhibits a multi-modal mechanism of action, inducing rapid and localized tumor destruction through the activation of several signaling pathways.[4]

PKC-Dependent Pathway

The primary mechanism involves the activation of Protein Kinase C (PKC), a family of enzymes crucial for signal transduction.[6] Tigilanol Tiglate shows selectivity for specific PKC isoforms, including PKC-βI and -βII.[4]

  • PKC Activation: Tigilanol Tiglate binds to the C1 domain of PKC, activating it.

  • Vascular Disruption: Activated PKC in endothelial cells leads to increased vascular permeability, causing tumor vasculature disruption and hemorrhagic necrosis.

  • Inflammatory Response: PKC activation in immune cells (e.g., neutrophils) triggers a rapid and highly localized inflammatory response, recruiting immune cells to the tumor site.

PKC-Independent Pathway and Immunogenic Cell Death

More recent studies have revealed a complementary, PKC-independent mechanism that contributes to its oncolytic effects.[4]

  • ER/Mitochondrial Stress: Tigilanol Tiglate acts as a lipotoxin, binding to and disrupting the endoplasmic reticulum (ER) and mitochondrial membranes.

  • Pyroptosis: This disruption leads to cellular stress, ATP depletion, organelle swelling, and activation of caspases and gasdermin E, culminating in a lytic, pro-inflammatory form of cell death known as pyroptosis.[4]

  • Immunogenic Cell Death (ICD): The pyroptotic cell death results in the release of damage-associated molecular patterns (DAMPs), such as HMGB1 and ATP. These molecules act as danger signals, further stimulating an anti-tumor immune response.

Signaling Pathway Diagram

G cluster_main Tigilanol Tiglate (TT) Mechanism of Action cluster_pkc PKC-Dependent Pathway cluster_pkc_ind PKC-Independent Pathway TT Tigilanol Tiglate PKC PKC Activation (βI, βII isoforms) TT->PKC ER ER & Mitochondrial Stress TT->ER Vasc Vascular Disruption PKC->Vasc Inflam Acute Inflammatory Response PKC->Inflam Necrosis Hemorrhagic Necrosis Vasc->Necrosis Inflam->Necrosis TumorAblation Tumor Ablation & Anti-Tumor Immunity Necrosis->TumorAblation Pyro Caspase/Gasdermin E Activation ER->Pyro ICD Immunogenic Cell Death (Pyroptosis) Pyro->ICD DAMPs DAMPs Release (HMGB1, ATP) ICD->DAMPs DAMPs->TumorAblation

Caption: Multimodal signaling pathways activated by Tigilanol Tiglate leading to tumor destruction.

Conclusion

The successful development of a practical semi-synthesis has made Tigilanol Tiglate and its analogues accessible for widespread investigation. This technical guide provides a foundational overview of its synthesis from phorbol, outlines the necessary analytical methods for its characterization, and details its complex, dual-pathway mechanism of action. This information serves as a vital resource for researchers in medicinal chemistry, pharmacology, and oncology who are working to unlock the full therapeutic potential of this promising anticancer agent. The ability to now synthesize and modify the molecule opens new avenues for developing next-generation PKC modulators with improved therapeutic profiles for a range of diseases, from cancer to HIV eradication.[3]

References

EBC-46 (Tigilanol Tiglate): A Comprehensive Pharmacology and Toxicology Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

EBC-46, scientifically known as tigilanol tiglate, is a novel small molecule diterpene ester derived from the seeds of the blushwood tree (Fontainea picrosperma), found in the rainforests of North Queensland, Australia.[1][2] It is being developed as an intratumoral treatment for a variety of solid tumors.[3][4] This document provides a detailed overview of the pharmacology and toxicology profile of EBC-46, designed for professionals in the field of drug development and cancer research.

Pharmacology

Mechanism of Action

Tigilanol tiglate exhibits a multi-faceted mechanism of action, primarily centered around the activation of Protein Kinase C (PKC) isoforms, leading to a rapid and localized inflammatory response, disruption of tumor vasculature, and direct tumor cell death.[3][5][6]

A single intratumoral injection of EBC-46 initiates a cascade of events:

  • PKC Activation: EBC-46 is a potent activator of a specific subset of PKC isoforms, including PKC-α, -βI, -βII, and -γ.[7][8] This activation is more specific compared to the structurally related phorbol 12-myristate 13-acetate (PMA).[7] The activation of PKC is crucial for the drug's efficacy, as co-injection with a PKC inhibitor, bisindolylmaleimide-1, reduces its anti-tumor effects.[7][8]

  • Inflammatory Response: The activation of PKC triggers a rapid and highly localized acute inflammatory response.[2][6] This involves the recruitment and activation of immune cells, particularly neutrophils and macrophages, to the tumor site.[2] EBC-46 has been shown to induce an oxidative burst from purified human polymorphonuclear cells.[7][9]

  • Vascular Disruption: A key effect of EBC-46 is the rapid disruption of the tumor's vascular integrity.[10][11] This is demonstrated by an increased permeability of endothelial cell monolayers in vitro and is mediated in part by the activation of the Beta-II isoform of PKC.[7][12] This leads to hemorrhagic necrosis within the tumor.[8][9]

  • Direct Oncolysis and Immunogenic Cell Death: EBC-46 directly induces tumor cell death.[3] This occurs through oncolysis, characterized by the disruption of mitochondrial function, within hours of administration.[12] Furthermore, EBC-46 induces immunogenic cell death (ICD), which is mediated by a caspase/gasdermin E-dependent pyroptotic pathway.[3] This process leads to the release of damage-associated molecular patterns (DAMPs), such as HMGB1, ATP, and calreticulin, which can stimulate a systemic anti-tumor immune response.[13]

The culmination of these events is rapid tumor ablation, followed by eschar formation and a robust wound-healing response, often with minimal scarring.[3][7]

Signaling Pathway of EBC-46

EBC46_Pathway cluster_injection Intratumoral Injection cluster_cellular_effects Cellular Mechanisms cluster_physiological_response Physiological Response cluster_outcome Therapeutic Outcome EBC_46 EBC-46 (Tigilanol Tiglate) PKC Protein Kinase C Activation (PKC-α, -βI, -βII, -γ) EBC_46->PKC Mitochondria Mitochondrial Dysfunction EBC_46->Mitochondria Inflammation Acute Localized Inflammation PKC->Inflammation Vascular_Disruption Tumor Vascular Disruption PKC->Vascular_Disruption Caspase Caspase/Gasdermin E Activation Mitochondria->Caspase Oncolysis Direct Tumor Cell Lysis Mitochondria->Oncolysis ICD Immunogenic Cell Death (ICD) Caspase->ICD Necrosis Hemorrhagic Necrosis Inflammation->Necrosis Vascular_Disruption->Necrosis Oncolysis->Necrosis Immune_Response Systemic Anti-Tumor Immune Response ICD->Immune_Response Ablation Tumor Ablation Necrosis->Ablation

Caption: EBC-46 mechanism of action signaling pathway.

Pharmacokinetics

Pharmacokinetic studies in mice have shown that after intratumoral injection, EBC-46 is preferentially retained within the tumor, with low levels detected in systemic circulation.[7][8][9] This localized distribution contributes to its favorable safety profile, minimizing systemic toxicity.[9] When administered intravenously to rats and dogs, the metabolism of tigilanol tiglate has been characterized, though this route is not intended for clinical use.[14]

Pharmacodynamics

The pharmacodynamic effects of EBC-46 are characterized by a rapid onset of action. Within hours of a single injection, visible changes at the treatment site occur, including erythema and edema, followed by hemorrhagic necrosis of the tumor.[6][7] In preclinical models, loss of tumor cell viability was evident as early as four hours post-injection.[7][8] Thermographic imaging in canine patients has shown an initial decrease in tumor temperature, followed by an increase, and then a sustained decrease, correlating with vascular disruption and necrosis.[15]

Toxicology Profile

The toxicology of EBC-46 has been evaluated in both preclinical animal studies and human clinical trials. The primary toxicities observed are localized to the injection site and are considered an extension of the drug's mechanism of action.

Preclinical Toxicology

In preclinical studies, intratumoral injection of EBC-46 resulted in significantly greater local responses, such as erythema and edema, compared to injection into normal skin.[7][9] Systemic toxicity is reported to be low due to the preferential retention of the drug within the tumor.[16][17]

Clinical Toxicology and Safety

The first-in-human Phase I dose-escalation study provided key insights into the safety and tolerability of intratumoral tigilanol tiglate in patients with solid tumors.[4][18]

Key Findings from the Phase I Study:

  • Dose and Administration: Patients were administered escalating doses starting from 0.06 mg/m². The maximum dose reached was 3.6 mg/m², and a maximum tolerated dose (MTD) was not reached.[4][18]

  • Adverse Events: A total of 160 treatment-emergent adverse events were reported in 22 patients.[4][18] The most common were injection site reactions, which occurred in all tumors and tumor types, even at the lowest dose.[4][18]

  • Serious Adverse Events: There were two serious adverse events reported: upper airway obstruction and septicemia.[4][18] One instance of dose-limiting toxicity (upper airway obstruction) was also reported.[4][18]

  • Deaths: No deaths occurred during the study.[4][18]

Overall, intratumoral tigilanol tiglate was generally well-tolerated, with most adverse events being localized and manageable.[4][18]

Quantitative Data Summary

Table 1: Preclinical Efficacy of EBC-46 in Mouse Models
Tumor ModelResponseLong-term Cure Rate (12 months)Reference
Melanoma, Head and Neck, ColonRapid tumor breakdown within 4 hours>70%[1][19]
Syngeneic and Xenograft ModelsRapid tumor ablationNot specified[7][9]
Table 2: Clinical Efficacy of Tigilanol Tiglate in Veterinary Patients (Canine Mast Cell Tumors)
TreatmentComplete Response (at 28 days)Objective Tumor Response12-Month Recurrence-Free RateReference
Single Injection75%80%89% (of evaluable cases)[3]
Two Injections88%Not specifiedNot specified[3]
Table 3: Clinical Efficacy from Phase I Human Study
Number of PatientsTumor TypesComplete ResponsePartial ResponseStable DiseaseReference
229 different solid tumor types4 (18%)2 (9%)10 (45%)[3][4]
Table 4: Safety and Tolerability from Phase I Human Study
ParameterFindingReference
Number of Patients22[4][18]
Starting Dose0.06 mg/m²[4][18]
Maximum Dose Reached3.6 mg/m²[4][18]
Maximum Tolerated Dose (MTD)Not reached[4][18]
Dose-Limiting Toxicities1 (upper airway obstruction)[4][18]
Serious Adverse Events2 (upper airway obstruction, septicemia)[4][18]
Deaths0[4][18]

Experimental Protocols

PKC Isoform Translocation Assay

Objective: To determine which PKC isoforms are activated by EBC-46.

Methodology:

  • Cell Culture and Transfection: SK-MEL-28 cells are seeded in 96-well plates. After 24 hours, cells are transiently transfected with pPKC-EGFP vector DNA for various PKC isoforms using Lipofectamine 2000.[7]

  • Treatment: After 24 hours of incubation post-transfection, cells are treated with 100 ng/ml of either PMA (phorbol 12-myristate 13-acetate) as a positive control or EBC-46 for 1 hour.[7]

  • Fixation and Imaging: Cells are washed with ice-cold PBS, fixed with 2% formaldehyde/0.2% glutaraldehyde in PBS, and imaged using an inverted fluorescence microscope.[7]

  • Analysis: The localization of fluorescence (cytoplasmic, plasma membrane, perinuclear membrane, or other membranes) is quantified by counting at least 50 fluorescent cells per well using ImageJ software.[7]

Experimental Workflow for PKC Translocation Assay

PKC_Assay_Workflow Start Start Cell_Seeding Seed SK-MEL-28 cells in 96-well plates Start->Cell_Seeding Transfection Transiently transfect with pPKC-EGFP vectors Cell_Seeding->Transfection Incubation_1 Incubate for 24 hours Transfection->Incubation_1 Treatment Treat with EBC-46 or PMA (100 ng/ml) for 1 hour Incubation_1->Treatment Fixation Wash and fix cells Treatment->Fixation Imaging Image with fluorescence microscope Fixation->Imaging Analysis Quantify fluorescence localization (ImageJ) Imaging->Analysis End End Analysis->End

Caption: Workflow for PKC isoform translocation assay.

In Vivo Tumor Ablation Studies in Mouse Models

Objective: To evaluate the in vivo efficacy of EBC-46 in ablating solid tumors.

Methodology:

  • Animal Models: Syngeneic or xenograft tumor models are established in mice (e.g., BALB/c Foxn1nu mice).[7] Tumors such as SK-MEL-28 melanoma or FaDu head and neck cancer cells are implanted.[7]

  • Treatment: A single intratumoral injection of EBC-46 (e.g., 50 nmol or 30 µg) is administered.[7]

  • Monitoring and Endpoints: Tumor growth is monitored over time. Local responses such as erythema and edema are assessed at specific time points (e.g., 24 hours).[7] The primary endpoint is tumor ablation and long-term cure.[1]

  • Ex Vivo Viability Assay: To assess the timing of cell death, tumors are excised at various time points post-injection (e.g., 4 hours), and tumor cells are cultured ex vivo to determine viability.[7]

Phase I Human Clinical Trial Protocol

Objective: To determine the safety, tolerability, preliminary efficacy, and pharmacokinetics of intratumoral tigilanol tiglate.

Methodology:

  • Study Design: A multicenter, non-randomized, open-label, single-arm, dose-escalation study.[4][18]

  • Patient Population: Patients with solid tumors accessible for intratumoral injection.[4][18]

  • Dosing: Dose escalation starts at 0.06 mg/m² and increases in subsequent cohorts. The drug is injected into tumors that are at least twice the volume of the injection.[4][18]

  • Assessments: Safety is assessed by monitoring adverse events (AEs), serious adverse events (SAEs), and dose-limiting toxicities (DLTs). Efficacy is evaluated using standard criteria such as RECIST. Pharmacokinetic parameters are also measured.[4][16]

Logical Relationship in EBC-46's Therapeutic Action

Therapeutic_Logic Injection Intratumoral Injection of EBC-46 PKC_Activation PKC Isoform Activation Injection->PKC_Activation Cellular_Events Initiation of Cellular Events PKC_Activation->Cellular_Events Inflammation Localized Inflammation Cellular_Events->Inflammation Vascular_Leakage Vascular Permeability Increase Cellular_Events->Vascular_Leakage Direct_Toxicity Direct Cell Killing Cellular_Events->Direct_Toxicity Tumor_Response Tumor Microenvironment Alteration Inflammation->Tumor_Response Necrosis Hemorrhagic Necrosis Vascular_Leakage->Necrosis Direct_Toxicity->Necrosis ICD Immunogenic Cell Death Direct_Toxicity->ICD Tumor_Response->Necrosis Ablation Tumor Ablation Necrosis->Ablation Immunity Systemic Immunity ICD->Immunity Final_Outcome Therapeutic Outcome Ablation->Final_Outcome Immunity->Final_Outcome

Caption: Logical flow of EBC-46's therapeutic action.

Conclusion

EBC-46 (tigilanol tiglate) is a novel anticancer agent with a unique and potent mechanism of action. Its ability to rapidly induce hemorrhagic necrosis and an acute inflammatory response through the activation of specific PKC isoforms makes it a promising agent for the intratumoral treatment of solid tumors. The pharmacological profile is characterized by localized activity, minimizing systemic exposure and associated toxicities. The toxicology profile is favorable, with adverse events being primarily injection site reactions that are a direct consequence of the drug's therapeutic action. The data from preclinical and early-phase clinical trials support its continued development for various cancer indications. Further research will be crucial to fully elucidate its potential in combination therapies and to expand its application to a broader range of tumor types.

References

The Transformative Effects of Antiproliferative Agent-46 (Tigilanol Tiglate) on the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antiproliferative agent-46, scientifically known as tigilanol tiglate (EBC-46), is a novel small molecule drug candidate demonstrating significant potential in the local treatment of solid tumors. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its profound effects on the tumor microenvironment (TME). Administered via intratumoral injection, tigilanol tiglate orchestrates a rapid and localized inflammatory response, leading to hemorrhagic necrosis and complete tumor ablation in a significant percentage of cases. This is achieved through a multi-pronged approach: activation of specific Protein Kinase C (PKC) isoforms, disruption of the tumor vasculature, and induction of immunogenic cell death (ICD), which collectively remodel the TME from a state of immune suppression to one of active anti-tumor immunity. This guide synthesizes key quantitative data from preclinical and clinical studies, details essential experimental protocols, and provides visual representations of the critical signaling pathways and experimental workflows involved.

Mechanism of Action: A Triad of Anti-Tumor Activity

Tigilanol tiglate's efficacy stems from its ability to initiate a rapid and robust cascade of events within the tumor microenvironment. The core mechanism can be understood through three interconnected processes:

  • Protein Kinase C (PKC) Activation: Tigilanol tiglate is a potent activator of a specific subset of PKC isoforms, namely PKC-α, -βI, -βII, and -γ.[1][2] This activation is a critical initiating event, triggering downstream signaling pathways that lead to an acute inflammatory response.[1]

  • Disruption of Tumor Vasculature: A key consequence of PKC activation is the rapid disruption of the tumor's blood supply. This is characterized by increased permeability of tumor endothelial cells, leading to hemorrhagic necrosis.[1][2] This effect is highly localized to the tumor, minimizing systemic toxicity.[1]

  • Induction of Immunogenic Cell Death (ICD): Tigilanol tiglate induces a form of cancer cell death that stimulates an anti-tumor immune response.[3][4] This process involves the release of damage-associated molecular patterns (DAMPs), which act as "danger signals" to the immune system, attracting and activating immune cells within the TME.[3]

Quantitative Data on the Efficacy of Tigilanol Tiglate

The anti-tumor effects of tigilanol tiglate have been quantified in both veterinary and human clinical trials.

Table 1: Efficacy of Tigilanol Tiglate in Canine Mast Cell Tumors
EndpointResultCitation
Complete Response (Single Injection) 75%[5]
Complete Response (With Retreatment) 88%[5]
Recurrence-Free at 84 Days 93%[5]
Table 2: Efficacy of Tigilanol Tiglate in Human Soft Tissue Sarcoma (Phase IIa Trial)
EndpointResultCitation
Objective Response Rate (Injected Tumors) 80%[6]
Complete Ablation 52%[6]
Partial Ablation 30%[6]
Recurrence of Completely Ablated Tumors at 6 Months 0%[6]

Remodeling the Tumor Microenvironment: Cellular and Molecular Changes

Tigilanol tiglate's therapeutic effect is intrinsically linked to its ability to modulate the cellular and molecular landscape of the TME.

Table 3: Preclinical Evidence of Tumor Microenvironment Modulation
ParameterObservationCitation
Leukocyte Infiltration Rapid influx of neutrophils and macrophages.[7]
Vascular Integrity Loss of CD31 staining, indicating endothelial cell disruption.[1][2]
Immunogenic Cell Death Markers Release of High Mobility Group Box 1 (HMGB1) and surface exposure of calreticulin.[3]
Anti-Tumor Immunity Enhanced response to immune checkpoint blockade.[3][4]

Signaling Pathways and Experimental Workflows

Tigilanol Tiglate-Induced Signaling Cascade

The primary signaling event initiated by tigilanol tiglate is the activation of PKC, which leads to a cascade of downstream effects culminating in tumor destruction and immune activation.

TT Tigilanol Tiglate (EBC-46) PKC PKC Isoform Activation (α, βI, βII, γ) TT->PKC Inflammation Acute Inflammatory Response PKC->Inflammation Vasculature Tumor Vasculature Disruption PKC->Vasculature ICD Immunogenic Cell Death (ICD) PKC->ICD Necrosis Hemorrhagic Necrosis Inflammation->Necrosis Vasculature->Necrosis DAMPs DAMPs Release (e.g., HMGB1, Calreticulin) ICD->DAMPs Ablation Tumor Ablation Necrosis->Ablation Immune Anti-Tumor Immune Response DAMPs->Immune Immune->Ablation

Caption: Signaling pathway of Tigilanol Tiglate.

Experimental Workflow for Assessing Tumor Microenvironment Changes

A typical preclinical workflow to evaluate the effects of tigilanol tiglate on the TME involves tumor implantation, treatment, and subsequent analysis of the tumor tissue.

Start Tumor Cell Implantation Growth Tumor Growth (to palpable size) Start->Growth Treatment Intratumoral Injection (Tigilanol Tiglate or Vehicle) Growth->Treatment Harvest Tumor Harvest (at various time points) Treatment->Harvest IHC Immunohistochemistry (e.g., CD31, Immune Cell Markers) Harvest->IHC FACS Flow Cytometry (Immune Cell Profiling) Harvest->FACS ELISA ELISA / Multiplex Assay (Cytokine/Chemokine Levels) Harvest->ELISA WB Western Blot (PKC Activation, ICD Markers) Harvest->WB End Data Analysis IHC->End FACS->End ELISA->End WB->End

Caption: Preclinical experimental workflow.

Experimental Protocols

In Vivo Murine Tumor Model
  • Cell Lines and Culture: A variety of murine and human tumor cell lines (e.g., B16 melanoma, CT26 colon carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Tumor Implantation: 1 x 10^6 to 5 x 10^6 cells are injected subcutaneously into the flank of immunocompetent (e.g., C57BL/6) or immunodeficient (e.g., BALB/c nude) mice.

  • Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), a single intratumoral injection of tigilanol tiglate (formulated in a suitable vehicle, often containing propylene glycol) or vehicle control is administered. Doses in preclinical studies typically range from 7.5 to 30 µg per tumor.[3]

  • Monitoring: Tumor volume is measured regularly using calipers. Animal welfare is monitored daily.

  • Endpoint Analysis: Tumors are harvested at predetermined time points (e.g., 4 hours, 24 hours, 7 days) for downstream analysis.

Immunohistochemistry (IHC) for CD31
  • Tissue Preparation: Harvested tumors are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. 5 µm sections are cut and mounted on slides.

  • Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval (e.g., in citrate buffer, pH 6.0).

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a suitable blocking serum.

    • Incubate with a primary antibody against CD31 (a marker for endothelial cells).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Develop with a chromogen substrate (e.g., DAB).

    • Counterstain with hematoxylin.

  • Analysis: Slides are imaged using a light microscope. The density and integrity of blood vessels are assessed.[1][2]

In Vitro PKC Translocation Assay
  • Cell Culture and Transfection: A suitable cell line (e.g., HeLa) is cultured on glass coverslips. Cells are transiently transfected with expression vectors for GFP-tagged PKC isoforms.

  • Treatment: Cells are treated with tigilanol tiglate (e.g., 100 ng/mL) or a vehicle control for a short duration (e.g., 15-30 minutes).

  • Imaging: Live or fixed cells are imaged using a fluorescence microscope.

  • Analysis: The translocation of the GFP-tagged PKC isoform from the cytoplasm to the plasma membrane is quantified as an indicator of activation.

Conclusion and Future Directions

This compound (tigilanol tiglate) represents a paradigm shift in the local treatment of solid tumors. Its unique mechanism of action, centered on the rapid and potent modulation of the tumor microenvironment, offers a compelling therapeutic strategy. The ability to convert an immunologically "cold" tumor into a "hot" one through the induction of immunogenic cell death opens up exciting possibilities for combination therapies, particularly with immune checkpoint inhibitors.[3][4] Future research should focus on further elucidating the complex interplay of the induced inflammatory response and the systemic anti-tumor immunity, as well as exploring the efficacy of tigilanol tiglate in a broader range of tumor types and in combination with other anti-cancer agents. The data presented in this guide underscore the significant potential of tigilanol tiglate as a valuable addition to the oncology armamentarium.

References

Tigilanol Tiglate: A Technical Guide to the Induction of Immunogenic Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tigilanol tiglate, a novel small molecule activator of protein kinase C (PKC), is emerging as a potent inducer of immunogenic cell death (ICD). This technical guide provides an in-depth overview of the core mechanisms by which tigilanol tiglate elicits a robust anti-tumor immune response. Through a multi-faceted mechanism of action involving the induction of cellular stress, vascular disruption, and pyroptotic cell death, tigilanol tiglate triggers the release of damage-associated molecular patterns (DAMPs), key mediators of ICD. This guide details the underlying signaling pathways, presents quantitative data from preclinical and clinical studies, and provides comprehensive experimental protocols for the assessment of tigilanol tiglate-induced ICD. The information herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to further explore and harness the therapeutic potential of this promising oncolytic agent.

Mechanism of Action: Orchestrating Immunogenic Cell Death

Tigilanol tiglate's primary mechanism of action revolves around the induction of ICD, a form of regulated cell death that stimulates an anti-tumor immune response. This process is initiated through a cascade of cellular events, beginning with the activation of the PKC family of enzymes.[1]

Protein Kinase C Activation and Downstream Effects

As a potent PKC activator, tigilanol tiglate triggers a series of downstream signaling events.[1] This activation is a key initiating step, leading to profound effects on tumor cells and the surrounding microenvironment.

Induction of Endoplasmic Reticulum and Mitochondrial Stress

Tigilanol tiglate induces significant stress on the endoplasmic reticulum (ER) and mitochondria within cancer cells.[2][3] This disruption of cellular homeostasis is a critical step in initiating the cell death process. The ER stress response, also known as the unfolded protein response (UPR), and mitochondrial dysfunction contribute to a heightened state of cellular alarm.

Caspase/Gasdermin E-Dependent Pyroptosis

The culmination of PKC activation and organelle stress is the induction of a specific form of programmed cell death known as pyroptosis.[4][5] This inflammatory cell death pathway is dependent on the activation of caspases and subsequent cleavage of Gasdermin E (GSDME).[4][5] Cleaved GSDME forms pores in the plasma membrane, leading to cell lysis and the release of cellular contents, including DAMPs.

Hallmarks of Tigilanol Tiglate-Induced Immunogenic Cell Death

The immunogenicity of tigilanol tiglate-induced cell death is characterized by the release and exposure of specific DAMPs. These molecules act as "danger signals" to the immune system, recruiting and activating antigen-presenting cells (APCs) to initiate an anti-tumor immune response. The key DAMPs associated with tigilanol tiglate treatment are calreticulin (CRT), adenosine triphosphate (ATP), and high mobility group box 1 (HMGB1).[3][4][6]

  • Calreticulin (CRT) Exposure: Tigilanol tiglate treatment leads to the translocation of CRT from the ER to the cell surface. Surface-exposed CRT acts as a potent "eat-me" signal, promoting the phagocytosis of dying tumor cells by APCs.[6]

  • ATP Secretion: The pyroptotic lysis of tumor cells results in the release of ATP into the extracellular space. Extracellular ATP acts as a "find-me" signal, attracting immune cells to the tumor microenvironment.[6]

  • HMGB1 Release: HMGB1, a nuclear protein, is passively released from necrotic and pyroptotic cells. Extracellular HMGB1 binds to pattern recognition receptors on immune cells, promoting inflammation and immune activation.[6]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes involved in tigilanol tiglate-induced ICD, the following diagrams have been generated using the DOT language.

Tigilanol_Tiglate_Signaling_Pathway Tigilanol_Tiglate Tigilanol Tiglate PKC Protein Kinase C (PKC) Activation Tigilanol_Tiglate->PKC ER_Stress Endoplasmic Reticulum (ER) Stress (Unfolded Protein Response) PKC->ER_Stress Mito_Stress Mitochondrial Stress PKC->Mito_Stress Caspase_Activation Caspase Activation ER_Stress->Caspase_Activation Mito_Stress->Caspase_Activation GSDME_Cleavage Gasdermin E (GSDME) Cleavage Caspase_Activation->GSDME_Cleavage Pyroptosis Pyroptosis (Immunogenic Cell Death) GSDME_Cleavage->Pyroptosis DAMPs DAMPs Release (Calreticulin, ATP, HMGB1) Pyroptosis->DAMPs Immune_Response Anti-Tumor Immune Response DAMPs->Immune_Response

Tigilanol Tiglate Signaling Pathway for ICD Induction

ICD_Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Confirmation Cancer_Cells Cancer Cell Lines TT_Treatment_vitro Tigilanol Tiglate Treatment Cancer_Cells->TT_Treatment_vitro Calreticulin_Assay Calreticulin Exposure (Flow Cytometry) TT_Treatment_vitro->Calreticulin_Assay ATP_Assay Extracellular ATP (Luciferase Assay) TT_Treatment_vitro->ATP_Assay HMGB1_Assay HMGB1 Release (ELISA) TT_Treatment_vitro->HMGB1_Assay Tumor_Model Syngeneic Tumor Model TT_Treatment_vivo Intratumoral Tigilanol Tiglate Tumor_Model->TT_Treatment_vivo Vaccination Vaccination with Treated Tumor Cells TT_Treatment_vivo->Vaccination Rechallenge Tumor Rechallenge Vaccination->Rechallenge Immune_Monitoring Monitoring Tumor Growth & Immune Response Rechallenge->Immune_Monitoring

Experimental Workflow for Assessing ICD

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical and clinical studies investigating the effects of tigilanol tiglate.

Table 1: Preclinical In Vitro Induction of ICD Hallmarks by Tigilanol Tiglate
Cell LineTreatment Concentration (µM)Time (hours)DAMP AnalyzedFold Change vs. Control (Mean ± SD)Citation
MM6493004ROS Production (MFI)~2.5[6]
A-4313004ROS Production (MFI)~2.0[6]
MM6493008Extracellular ATP (RLU)~4.0[6]
A-4315008Extracellular ATP (RLU)~3.5[6]
MM64930024HMGB1 Release~2.5[6]
A-43150024HMGB1 Release~3.0[6]
MM6493008Calreticulin Exposure (MFI)Significant Increase[6]
A-4315008Calreticulin Exposure (MFI)Significant Increase[6]

MFI: Mean Fluorescence Intensity, RLU: Relative Light Units

Table 2: Clinical Efficacy of Intratumoral Tigilanol Tiglate
Clinical TrialCancer TypeNumber of PatientsTreatment DoseObjective Response Rate (ORR)Complete Response (CR)Citation
QB46C-H01 (Phase I)Various Solid Tumors220.06 to 3.60 mg/m²27%18%[7][8][9]
QB46C-H07 (Phase IIa, Stage 1)Soft Tissue Sarcoma10 (evaluable)0.5 mg/cm³ tumor volume80%52% (of tumors)[2][4][10][11]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of tigilanol tiglate-induced ICD.

Calreticulin Exposure by Flow Cytometry

This protocol is adapted from established methods for detecting surface-exposed calreticulin.[12][13][14]

  • Cell Preparation: Culture cancer cells to 70-80% confluency. Treat cells with desired concentrations of tigilanol tiglate or vehicle control for the indicated time points.

  • Cell Harvesting: Gently detach cells using an enzyme-free dissociation buffer. Wash cells twice with ice-cold PBS.

  • Staining: Resuspend cells in FACS buffer (PBS with 1% FBS). Add a primary antibody against calreticulin and incubate on ice for 30-60 minutes.

  • Secondary Antibody Staining: Wash cells twice with FACS buffer. Resuspend cells in FACS buffer containing a fluorescently labeled secondary antibody and incubate on ice for 30 minutes in the dark.

  • Viability Staining: Wash cells twice with FACS buffer. Resuspend cells in a buffer containing a viability dye (e.g., DAPI or Propidium Iodide) to exclude dead cells from the analysis.

  • Flow Cytometry Analysis: Analyze cells on a flow cytometer, gating on the live cell population to quantify the mean fluorescence intensity of calreticulin staining.

Extracellular ATP Measurement using Luciferase Assay

This protocol is based on the principle of luciferase-catalyzed conversion of luciferin to oxyluciferin in the presence of ATP, which produces light.[6]

  • Sample Collection: Treat cells with tigilanol tiglate or vehicle control. At the desired time points, collect the cell culture supernatant.

  • Reagent Preparation: Prepare the ATP measurement reagent containing luciferase and D-luciferin according to the manufacturer's instructions.

  • Measurement: In a luminometer-compatible plate, add the collected supernatant to the ATP measurement reagent.

  • Luminescence Reading: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the amount of ATP in the experimental samples.

HMGB1 Release by ELISA

This protocol outlines the quantification of HMGB1 in cell culture supernatants using a sandwich enzyme-linked immunosorbent assay (ELISA).[1][3]

  • Sample Collection: Collect cell culture supernatants from tigilanol tiglate- and vehicle-treated cells. Centrifuge to remove any cellular debris.

  • Coating: Coat a 96-well plate with a capture antibody specific for HMGB1 and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

  • Sample Incubation: Add the collected supernatants and HMGB1 standards to the wells and incubate.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for HMGB1.

  • Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the amount of HMGB1 in the sample.

In Vivo Vaccination and Rechallenge Experiment

This "gold standard" assay is used to functionally validate the immunogenicity of cell death induced by a therapeutic agent.

  • Vaccine Preparation: Treat tumor cells in vitro with an effective dose of tigilanol tiglate. Harvest the dying cells.

  • Vaccination: Subcutaneously inject the treated tumor cells into one flank of syngeneic, immunocompetent mice.

  • Tumor Challenge: After a set period (e.g., 7-14 days), challenge the vaccinated mice by injecting live, untreated tumor cells into the contralateral flank.

  • Monitoring: Monitor both flanks for tumor growth. A successful vaccination will result in either no tumor growth or significantly delayed tumor growth at the challenge site compared to control mice vaccinated with vehicle-treated cells.

  • Immune Response Analysis: At the end of the experiment, tissues can be harvested to analyze the systemic and tumor-infiltrating immune cell populations to further characterize the anti-tumor immune response.

Conclusion

Tigilanol tiglate represents a promising therapeutic agent that leverages the power of the host immune system to combat cancer. Its ability to induce immunogenic cell death through a distinct mechanism of PKC activation, organelle stress, and pyroptosis, leading to the release of critical DAMPs, sets it apart as a novel oncolytic agent. The quantitative data from both preclinical and clinical studies provide strong evidence for its efficacy. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and build upon the current understanding of tigilanol tiglate's immunomodulatory properties. As our knowledge of the intricate interplay between cancer and the immune system continues to expand, the targeted induction of ICD by agents like tigilanol tiglate holds significant promise for the future of cancer immunotherapy.

References

EBC-46 (Tigilanol Tiglate): A Technical Guide to its Mechanism and Role in Innate Immunity Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EBC-46, chemically known as tigilanol tiglate, is a novel small molecule diterpene ester derived from the seeds of the Australian blushwood tree, Fontainea picrosperma[1]. Currently under development for the intratumoral treatment of solid tumors, it has demonstrated significant efficacy in both veterinary and human clinical trials[2][3][4]. Marketed as STELFONTA® for canine mast cell tumors, it represents a new class of oncolytic agents that function not as a traditional cytotoxic drug, but as a potent activator of the innate immune system[3][5]. This document provides a comprehensive overview of the molecular mechanism of EBC-46, its activation of innate immunity, and the signaling cascades involved. It summarizes key quantitative data and provides detailed experimental protocols for the foundational research cited.

Core Mechanism of Action: Protein Kinase C Activation

The primary molecular target of EBC-46 is Protein Kinase C (PKC), a family of enzymes critical for regulating cellular signaling pathways involved in proliferation and gene expression[6][7][8]. EBC-46 acts as a potent PKC activator, binding to the C1 domain, which is also the binding site for the endogenous activator diacylglycerol (DAG)[4][9].

Unlike broad-spectrum activators like phorbol esters (e.g., PMA), EBC-46 demonstrates a degree of isoform specificity, preferentially activating a subset of classical and novel PKC isoforms, including PKC-α, -βI, -βII, and -γ[10][11]. This activation is central to its entire anti-tumor effect; co-administration of a pan-PKC inhibitor, bisindolylmaleimide-1, has been shown to abrogate the in vivo efficacy of EBC-46[11]. Upon binding, EBC-46 induces the translocation of these PKC isoforms to cellular membranes, initiating a cascade of downstream signaling events[11][12].

Activation of Innate Immunity and the Tumor Microenvironment

Intratumoral injection of EBC-46 orchestrates a rapid and highly localized acute inflammatory response, which is a key component of its oncolytic activity[5][12]. This response is characterized by the recruitment and activation of innate immune cells, primarily neutrophils and macrophages[5].

The multifaceted mechanism involves three interconnected events:

  • Direct Tumor Cell Death (Immunogenic Oncolysis): EBC-46 induces rapid cell death in cancer and endothelial cells. Recent studies have elucidated that this occurs via a caspase/gasdermin E-dependent pyroptotic pathway[4][9][13]. This process is initiated by EBC-46 inducing mitochondrial and endoplasmic reticulum (ER) stress, leading to ATP depletion, caspase activation, and ultimately, immunogenic cell death (ICD)[9][14]. The release of damage-associated molecular patterns (DAMPs) like HMGB1, ATP, and calreticulin acts as a powerful "find me" and "eat me" signal for the immune system[13][14].

  • Disruption of Tumor Vasculature: EBC-46 directly targets the tumor's blood supply[15][16]. By activating PKC in the tumor's endothelial cells, it disrupts vascular integrity, leading to increased permeability[6][11]. This causes rapid hemorrhagic necrosis, effectively starving the tumor of oxygen and nutrients and contributing to its physical breakdown[5][6].

  • Recruitment and Activation of Leukocytes: The inflammatory signals released from dying tumor cells and the direct action of EBC-46 on immune cells trigger a massive influx of neutrophils and macrophages into the tumor site[5]. EBC-46 has been shown to directly stimulate an oxidative burst from neutrophils, a key antimicrobial and pro-inflammatory function[10][11]. This robust innate immune response helps clear the necrotic tumor debris and can contribute to the development of a systemic anti-tumor adaptive immune response, as evidenced by observed abscopal effects in some patients[4][13].

This cascade of events leads to the visible and rapid ablation of the treated tumor, typically forming an eschar that sloughs off within days to weeks, followed by a remarkable wound healing process with minimal scarring[5][11].

Signaling Pathway Visualization

The central signaling pathway initiated by EBC-46 is depicted below.

EBC46_PKC_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_downstream Downstream Effects PKC_inactive Inactive PKC (α, βI, βII, γ) PKC_active Active Membrane-Bound PKC PKC_inactive->PKC_active Translocation Vascular_Disruption Tumor Vasculature Disruption PKC_active->Vascular_Disruption Inflammation Acute Inflammation (Neutrophil/Macrophage Recruitment & Activation) PKC_active->Inflammation Pyroptosis Immunogenic Cell Death (Pyroptosis) PKC_active->Pyroptosis EBC46 EBC-46 EBC46->PKC_inactive Binds & Activates Tumor_Necrosis Hemorrhagic Necrosis & Tumor Ablation Vascular_Disruption->Tumor_Necrosis Inflammation->Tumor_Necrosis Pyroptosis->Tumor_Necrosis

EBC-46 activation of the Protein Kinase C (PKC) signaling cascade.

Overall Mechanism of Action Visualization

The integrated anti-tumor activity of EBC-46 is a result of multiple simultaneous effects on the tumor and its microenvironment.

EBC46_MOA cluster_direct Direct Cellular Effects cluster_downstream Downstream Consequences cluster_immune Immune Response start Intratumoral Injection of EBC-46 PKC_Activation PKC Activation in Tumor & Endothelial Cells start->PKC_Activation Mito_ER_Stress Mitochondrial & ER Stress PKC_Activation->Mito_ER_Stress Vascular_Disruption Vascular Disruption & Hemorrhage PKC_Activation->Vascular_Disruption ICD Immunogenic Cell Death (Pyroptosis) Mito_ER_Stress->ICD Outcome Tumor Ablation & Wound Healing Vascular_Disruption->Outcome DAMPs DAMPs Release ICD->DAMPs Innate_Activation Innate Immune Activation (Neutrophils, Macrophages) DAMPs->Innate_Activation Systemic_Immunity Systemic Anti-Tumor Immunity (Abscopal Effect) Innate_Activation->Systemic_Immunity Innate_Activation->Outcome

Integrated mechanism of action for EBC-46 leading to tumor destruction.

Quantitative Data Summary

The efficacy of EBC-46 has been quantified in multiple preclinical and clinical studies.

Table 1: Preclinical and Veterinary Efficacy of EBC-46

Study Type Model Key Efficacy Results Citation(s)
Preclinical Mouse models (melanoma, head & neck, colon) >70% long-term and enduring cure rate following a single injection. [11][15][17]
Preclinical Mouse models (SK-MEL-28, MM649) 75% of treated tumor sites cured. [11]

| Veterinary | Canine Mast Cell Tumors | 75% cure rate after one injection; 88% cure rate after a second dose. |[6][18] |

Table 2: Human Clinical Trial Efficacy of Tigilanol Tiglate (EBC-46)

Trial Phase Patient Population Key Efficacy Results Citation(s)
Phase I (QB46C-H01) 22 patients with various solid tumors Complete Response: 18% (4 patients)Partial Response: 9% (2 patients)Stable Disease: 45% (10 patients) [4][19]

| Phase IIa, Stage 1 (QB46C-H07) | 10 evaluable patients with Soft Tissue Sarcoma | Objective Response Rate (injected tumors): 80% (8 patients)Completely Ablated Tumors: 14 of 27 injected tumors, with no recurrence at 6 months. |[2][20] |

Detailed Experimental Protocols

The following protocols are based on methodologies described in foundational studies of EBC-46.

Neutrophil Oxidative Burst Assay

This assay measures the production of reactive oxygen species (ROS) by neutrophils upon stimulation, a key indicator of innate immune cell activation.

  • Objective: To determine if EBC-46 induces an oxidative burst in human polymorphonuclear cells (PMNs/neutrophils) and if this effect is PKC-dependent.

  • Cell Source: Human PMNs isolated from peripheral blood of healthy donors.

  • Reagents:

    • EBC-46 (Tigilanol Tiglate)

    • Phorbol 12-myristate 13-acetate (PMA) as a positive control.

    • Bisindolylmaleimide-I (PKC inhibitor).

    • Dihydroethidium bromide (fluorescent ROS probe).

  • Protocol:

    • Isolate PMNs from whole blood using a suitable density gradient centrifugation method.

    • Pre-load the purified PMNs with dihydroethidium bromide according to the manufacturer's instructions.

    • For inhibitor-treated samples, pre-incubate a subset of the cells with 1 µM bisindolylmaleimide-I for 15 minutes at 37°C.

    • Stimulate the cells by adding 175 nM (100 ng/ml) of EBC-46 or PMA. Include an untreated control.

    • Incubate for 15 minutes at 37°C.

    • Measure the fluorescence of the oxidized probe using a flow cytometer or fluorescence plate reader. An increase in fluorescence indicates ROS production.

  • Citation: Based on the methodology described in Boyle et al. (2014)[10][11].

In Vivo Tumor Viability Assay (Ex Vivo Culture)

This assay determines the speed and efficacy of EBC-46 in killing tumor cells directly within a live animal model.

  • Objective: To assess the viability of tumor cells at short time points following intratumoral injection of EBC-46.

  • Model: Immunocompromised mice (e.g., BALB/c Foxn1nu) bearing subcutaneous human tumor xenografts (e.g., SK-MEL-28 melanoma or FaDu head and neck cancer).

  • Reagents:

    • EBC-46 formulated in a suitable vehicle.

    • Vehicle control.

    • Complete cell culture medium.

  • Protocol:

    • Once tumors reach a predetermined size, inject a single dose of EBC-46 (e.g., 50 nmol) or vehicle directly into the center of the tumor.

    • At specified time points (e.g., 2, 4, 6 hours) post-injection, humanely euthanize the mice.

    • Aseptically excise the tumors.

    • Mechanically and/or enzymatically disaggregate the tumors to create a single-cell suspension.

    • Plate a defined number of cells in a culture dish with complete medium.

    • Culture the cells for a period sufficient for viable cells to adhere and grow (e.g., 24-72 hours).

    • Assess viability by counting the number of adherent, viable colonies or by using a metabolic assay (e.g., MTT or resazurin). A reduction in viable cells compared to the vehicle control indicates drug efficacy.

  • Citation: Based on the methodology described in Boyle et al. (2014)[10][11].

Experimental Workflow Visualization

Experimental_Workflow cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Phase start Establish Tumors in Mice treatment Intratumoral Injection: EBC-46 or Vehicle start->treatment wait Wait for 2-4 Hours treatment->wait euthanize Euthanize & Excise Tumor wait->euthanize disaggregate Disaggregate Tumor to Single Cells euthanize->disaggregate culture Plate Cells and Culture disaggregate->culture analyze Assess Cell Viability (e.g., Colony Count) culture->analyze end Compare Viability: EBC-46 vs. Vehicle analyze->end

Workflow for the In Vivo Tumor Viability Assay.

Conclusion

EBC-46 (tigilanol tiglate) is a novel oncolytic agent with a distinct and powerful mechanism of action centered on the activation of Protein Kinase C. Its therapeutic effect is not derived from systemic cytotoxicity but from orchestrating a rapid, localized, and multi-pronged attack on solid tumors. By simultaneously inducing immunogenic tumor cell death, disrupting tumor vasculature, and activating a robust innate immune response, EBC-46 achieves rapid and often complete tumor ablation. The compelling data from preclinical, veterinary, and human clinical trials underscore its potential as a significant addition to the armamentarium of cancer therapies, particularly for accessible solid tumors. Further research into its potential to synergize with other immunotherapies, such as checkpoint inhibitors, is highly warranted[4][9].

References

An In-depth Technical Guide on Antiproliferative Agent-46 (EBC-46) for HIV Latency Reversal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The persistence of latent HIV reservoirs in quiescent CD4+ T cells remains the primary obstacle to a curative therapy for HIV/AIDS. A promising strategy to eradicate these reservoirs is the "shock and kill" approach, which involves reactivating latent proviruses with Latency Reversing Agents (LRAs) to enable immune-mediated clearance of the infected cells. This technical guide focuses on a potent emerging LRA, initially identified as Antiproliferative agent-46 and now widely known as EBC-46 (tigilanol tiglate) . EBC-46, a diterpene ester derived from the blushwood tree (Fontainea picrosperma), has demonstrated remarkable efficacy in preclinical studies, positioning it and its synthetic analogs as leading candidates for HIV eradication strategies. This document provides a comprehensive overview of the mechanism of action, preclinical data, and experimental protocols related to EBC-46 and its analogs in the context of HIV latency reversal.

Introduction to EBC-46 (this compound)

EBC-46, or tigilanol tiglate, is a novel small molecule that has gained prominence for its potent biological activities.[1] Initially investigated for its anti-cancer properties, EBC-46 has been approved by the FDA for the treatment of soft tissue sarcomas in humans.[2] Its mechanism of action as a potent activator of Protein Kinase C (PKC) isoforms has led to its exploration as an LRA for HIV.[1][3] Preclinical studies have shown that synthetic analogs of EBC-46 can reactivate up to 90% of latent HIV, a significant improvement over previously studied LRAs.[4]

Mechanism of Action: PKC-Mediated HIV Latency Reversal

EBC-46 and its analogs function as potent activators of the Protein Kinase C (PKC) signaling pathway, a critical cascade in T-cell activation and HIV-1 transcription. The proposed mechanism of action is as follows:

  • PKC Activation: EBC-46 binds to and activates PKC isoforms, mimicking the endogenous second messenger diacylglycerol (DAG).[5][6]

  • NF-κB Pathway Induction: Activated PKC phosphorylates and activates IκB kinase (IKK), which in turn phosphorylates the inhibitor of NF-κB (IκB).[7]

  • NF-κB Translocation: Phosphorylation of IκB leads to its ubiquitination and subsequent proteasomal degradation, releasing the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) dimer (p50/p65).[7]

  • HIV-1 LTR Activation: Liberated NF-κB translocates to the nucleus and binds to cognate sites within the HIV-1 Long Terminal Repeat (LTR), acting as a potent transcriptional activator.[8][9]

  • Viral Transcription: The recruitment of transcription factors and RNA polymerase II to the HIV-1 promoter initiates the transcription of the integrated provirus, leading to the production of viral RNA and proteins.[9]

This signaling cascade effectively "kicks" the latent provirus out of dormancy, making the infected cell visible to the immune system for subsequent "killing."

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical evaluations of EBC-46 and its analogs as HIV latency reversing agents. Data is compiled from published abstracts and reports on similar PKC agonists.

Table 1: In Vitro Latency Reversal Efficacy of EBC-46 Analogs

CompoundConcentration (nM)Cell Line% HIV-1 Reactivation (GFP+ cells)Reference
EBC-46 Analog A100J-Lat 10.6~90%[4]
EBC-46 Analog B100J-Lat 10.6~85%[4]
Prostratin1000J-Lat 10.6~30%[8]
Bryostatin-110J-Lat 10.6~20%[3]

Table 2: Comparative Analysis of PKC Binding Affinity and NF-κB Activation

CompoundPKC Isoform SelectivityPKC Binding Affinity (Ki, nM)NF-κB Activation (Fold Induction)Reference
EBC-46 AnalogsHighExceptional (Specific values not publicly available)Potent (Specific values not publicly available)[2]
ProstratinBroadModerateModerate[8]
Bryostatin-1HighHighHigh[10]

Table 3: Cytotoxicity Profile of Selected PKC Agonists

CompoundCell LineCC50 (µM)Therapeutic Index (CC50/EC50)Reference
YSE028 (DAG-lactone)Uninfected cells>10High[11]
ProstratinU937>10Moderate[11]
Bryostatin-1Primary CD4+ T cells>1Varies[10]

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate the efficacy of EBC-46 and its analogs as HIV LRAs.

In Vitro HIV-1 Latency Reversal Assay

Objective: To quantify the ability of EBC-46 analogs to reactivate latent HIV-1 in a T-cell line model.

Materials:

  • J-Lat 10.6 cells (Jurkat T-cell line containing a latent, integrated HIV-1 provirus with a GFP reporter)

  • RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • EBC-46 analogs (dissolved in DMSO)

  • Positive control: PMA (phorbol 12-myristate 13-acetate)

  • 96-well cell culture plates

  • Flow cytometer

Procedure:

  • Seed J-Lat 10.6 cells at a density of 1 x 10^5 cells/well in a 96-well plate.

  • Prepare serial dilutions of EBC-46 analogs and the positive control (PMA) in RPMI medium.

  • Add the compounds to the respective wells. Include a DMSO vehicle control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • After incubation, harvest the cells and wash with PBS.

  • Resuspend the cells in FACS buffer (PBS with 2% FBS).

  • Analyze the percentage of GFP-positive cells using a flow cytometer. Data is typically reported as the percentage of cells expressing GFP above the background level of the vehicle control.

NF-κB Reporter Assay

Objective: To determine if the latency reversal activity of EBC-46 analogs is mediated through the activation of the NF-κB pathway.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Lipofectamine 2000 or similar transfection reagent

  • EBC-46 analogs

  • Luciferase assay system

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid.

  • After 24 hours, re-plate the transfected cells into a 96-well plate.

  • Treat the cells with various concentrations of EBC-46 analogs for 6-8 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Express the results as fold induction of NF-κB activity relative to the vehicle control.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of EBC-46 in HIV Latency Reversal

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EBC_46 EBC-46 PKC Protein Kinase C (PKC) EBC_46->PKC activates IKK IκB Kinase (IKK) PKC->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases IkB_p p-IκB IkB_NFkB->IkB_p HIV_LTR HIV-1 LTR NFkB->HIV_LTR translocates and binds Proteasome Proteasome IkB_p->Proteasome degradation Viral_RNA Viral RNA Transcription HIV_LTR->Viral_RNA initiates

Caption: EBC-46 activates PKC, leading to NF-κB translocation and HIV-1 transcription.

Experimental Workflow for In Vitro Latency Reversal Assay

G start Start seed_cells Seed J-Lat 10.6 cells in 96-well plate start->seed_cells prepare_compounds Prepare serial dilutions of EBC-46 analogs seed_cells->prepare_compounds add_compounds Add compounds to cells prepare_compounds->add_compounds incubate Incubate for 24 hours at 37°C, 5% CO2 add_compounds->incubate harvest_cells Harvest and wash cells incubate->harvest_cells facs_analysis Analyze GFP expression by flow cytometry harvest_cells->facs_analysis end End facs_analysis->end

Caption: Workflow for quantifying HIV latency reversal using a fluorescent reporter cell line.

Conclusion and Future Directions

EBC-46 and its synthetically accessible analogs represent a significant advancement in the development of potent LRAs for an HIV cure. Their ability to robustly reactivate latent HIV through the PKC signaling pathway provides a strong rationale for their continued preclinical and clinical development. Future research should focus on:

  • In vivo efficacy: Evaluating the most promising EBC-46 analogs in animal models of HIV latency to assess their ability to reduce the size of the latent reservoir.

  • Combination therapy: Investigating the synergistic effects of EBC-46 analogs with other LRAs or with immune-based therapies, such as broadly neutralizing antibodies or therapeutic vaccines, to achieve a more complete "shock and kill" effect.

  • Safety and tolerability: Conducting comprehensive toxicology studies to ensure the safety of these compounds for potential human use.

The development of potent and well-tolerated LRAs like the EBC-46 class of compounds is a critical step towards the ultimate goal of eradicating HIV. This technical guide provides a foundational understanding for researchers and drug developers working to advance this important area of research.

References

EBC-46 Preclinical Research: A Technical Guide to its Core Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core preclinical research findings for EBC-46 (tigilanol tiglate), a novel diterpene ester with potent anti-cancer properties. The following sections provide a comprehensive overview of its mechanism of action, quantitative efficacy data from various cancer models, and detailed experimental protocols.

Quantitative Data Summary

The preclinical efficacy of EBC-46 has been demonstrated across a range of cancer models, both in vitro and in vivo. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cytotoxicity of EBC-46
Cell LineCancer TypeAssayLD50 (µM)Comparator (PMA) LD50 (µM)
B16-F0Murine MelanomaSulforhodamine B (SRB)~52.5~17.5
SK-MEL-28Human MelanomaSulforhodamine B (SRB)~52.6~17.8
FaDuHuman Head and NeckNot SpecifiedNot SpecifiedNot Specified
HT-29Human ColonNot SpecifiedNot SpecifiedNot Specified
MC-38Murine ColonNot SpecifiedNot SpecifiedNot Specified
Table 2: In Vivo Efficacy of EBC-46 in Murine Models
Cancer ModelTreatmentKey FindingsCitation
Syngeneic and Xenograft modelsSingle intra-lesional injectionRapid tumor ablation.[1]
Melanoma, Head and Neck, Colon Cancer ModelsSingle intra-lesional injectionLoss of cancer cell viability within 4 hours.[2]
Preclinical casesSingle intra-lesional injectionOver 70% of cases showed long-term and enduring cure with minimal relapse over 12 months.[2][3]
Canine Mast Cell TumorsIntratumoral injection75% complete response after a single injection; 88% remission after a second dose.[4][5]

Experimental Protocols

In Vitro Cell Viability Assay (Sulforhodamine B Assay)

This protocol is adapted from preclinical studies assessing the cytotoxic effects of EBC-46 on various cancer cell lines.[6][7][8][9][10]

Materials:

  • Cancer cell lines (e.g., B16-F0, SK-MEL-28)

  • Complete cell culture medium

  • EBC-46 (Tigilanol Tiglate)

  • Phorbol 12-myristate 13-acetate (PMA) as a comparator

  • 96-well plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Plating: Seed adherent cancer cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of EBC-46 or PMA for a specified duration (e.g., 4 days). Include vehicle-only controls.

  • Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to the vehicle-treated control to determine the LD50 values.

In Vivo Tumor Ablation Study in Mouse Models

This protocol outlines the general methodology used in preclinical studies to evaluate the in vivo efficacy of EBC-46.[1][11][12]

Animal Models:

  • Immunocompromised mice (e.g., BALB/c Foxn1nu) for human tumor xenografts (e.g., SK-MEL-28, FaDu, HT-29, MM649).

  • Immunocompetent mice (e.g., C57BL/6J) for syngeneic tumors (e.g., B16-F0, MC-38).

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Treatment: Once tumors reach a predetermined size (e.g., approximately 100 mm³), administer a single intra-lesional injection of EBC-46 in a suitable vehicle (e.g., 20% propylene glycol in water). Include a vehicle-only control group.

  • Efficacy Assessment:

    • Monitor tumor volume changes over time.

    • Observe for signs of hemorrhagic necrosis, eschar formation, and tumor regression.

    • At defined time points, euthanize a subset of animals and harvest tumors for ex vivo analysis of tumor cell viability or immunohistochemical staining (e.g., for CD31 to assess vascular integrity).

  • Long-term Monitoring: Observe a cohort of treated animals for long-term cure and any signs of tumor relapse.

Signaling Pathways and Mechanisms of Action

EBC-46 exerts its potent anti-tumor effects through a multi-faceted mechanism of action, primarily initiated by the activation of Protein Kinase C (PKC).[13][14]

Protein Kinase C (PKC) Activation

EBC-46 is a potent activator of a specific subset of PKC isoforms, including PKC-α, -βI, -βII, and -γ.[1][11] This activation is a critical initiating event in its mechanism of action.

EBC46_PKC_Activation cluster_membrane Plasma Membrane PKC PKC Isoforms (α, βI, βII, γ) Downstream Downstream Signaling PKC->Downstream Phosphorylation Events EBC46 EBC-46 EBC46->PKC Activation

Caption: EBC-46 activates specific Protein Kinase C isoforms at the plasma membrane.

Downstream Cellular Effects

The activation of PKC by EBC-46 triggers a cascade of downstream events, leading to rapid tumor destruction.

EBC46_Downstream_Effects cluster_effects Cellular Effects PKC Activated PKC Vascular Vascular Disruption & Hemorrhagic Necrosis PKC->Vascular Inflammation Acute Inflammatory Response PKC->Inflammation Pyroptosis Pyroptosis (Caspase/Gasdermin E-dependent) PKC->Pyroptosis Tumor_Ablation Tumor Ablation Vascular->Tumor_Ablation Inflammation->Tumor_Ablation Pyroptosis->Tumor_Ablation

Caption: Activated PKC induces vascular disruption, inflammation, and pyroptosis, leading to tumor ablation.

The key downstream effects include:

  • Vascular Disruption and Hemorrhagic Necrosis: EBC-46 induces a rapid loss of integrity in the tumor vasculature, leading to hemorrhagic necrosis.[1][4] This is characterized by an influx of blood and the shutdown of the tumor's blood supply.

  • Acute Inflammatory Response: The drug triggers a highly localized and acute inflammatory response, involving the recruitment and activation of immune cells.[15]

  • Pyroptosis: EBC-46 induces a form of programmed cell death known as pyroptosis in cancer cells, which is dependent on caspase and gasdermin E activity.[16][17][18][19]

Experimental Workflow Overview

The preclinical evaluation of EBC-46 typically follows a structured workflow, from in vitro characterization to in vivo efficacy studies.

EBC46_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies a Cell Viability Assays (e.g., SRB) b PKC Activation Assays d Tumor Model Development (Syngeneic/Xenograft) a->d Transition to Animal Models c Mechanism of Action Studies (e.g., Pyroptosis) e Intra-lesional Treatment f Efficacy & Safety Assessment g Histopathology & Biomarker Analysis

Caption: A typical preclinical experimental workflow for evaluating EBC-46.

References

Methodological & Application

Tigilanol Tiglate: In Vitro Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigilanol tiglate (formerly known as EBC-46) is a novel small molecule diterpene ester isolated from the seeds of the Australian blushwood tree, Fontainea picrosperma. It is a potent activator of protein kinase C (PKC) and is being developed as an intratumoral treatment for a range of solid tumors. In vitro studies are crucial for elucidating its mechanism of action and identifying responsive cancer types. This document provides detailed application notes and protocols for the in vitro use of Tigilanol Tiglate in cancer cell culture studies.

Tigilanol tiglate's mechanism of action is multifactorial, leading to rapid tumor cell death and vascular disruption.[1] It primarily functions by activating specific isoforms of protein kinase C (PKC), which triggers a cascade of downstream signaling events.[1] This activation leads to hemorrhagic necrosis within the tumor, an influx of immune cells, and ultimately, tumor ablation.[1] Recent studies have also demonstrated that Tigilanol Tiglate induces immunogenic cell death (ICD) through a caspase/gasdermin E-dependent pyroptotic pathway, further stimulating an anti-tumor immune response.

Data Presentation

In Vitro Efficacy of Tigilanol Tiglate Across Various Cancer Cell Lines

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Tigilanol Tiglate in different cancer cell lines. This data is essential for selecting appropriate concentrations for in vitro experiments.

Cell LineCancer TypeIC50 (µM)Citation
MM649Human MelanomaTherapeutically relevant concentrations induce cell death[2][3]
A-431Human Squamous Cell Carcinoma300-500 µM induces ATP depletion and LDH release[2]
2H-11Mouse EndothelialDose-dependent disruption of plasma membrane integrity[2]
H357Head and Neck Squamous Cell Carcinoma1 µg/mL used for stimulation
SCC-15Tongue Squamous Cell CarcinomaIdentified as having lower sensitivity to treatment[4]

Note: Specific IC50 values for Tigilanol Tiglate are not widely published in the format of a comprehensive panel. The provided concentrations are based on effective doses reported in mechanistic studies. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific cell line and assay.

Signaling Pathways

Tigilanol Tiglate-Induced Signaling Cascade

The following diagram illustrates the key signaling pathways activated by Tigilanol Tiglate in cancer cells, leading to cell death and an inflammatory response.

Tigilanol_Tiglate_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Tigilanol_Tiglate Tigilanol Tiglate PKC Protein Kinase C (PKC-βI, -βII) Tigilanol_Tiglate->PKC Activates ER_Mito_Stress ER/Mitochondrial Dysfunction PKC->ER_Mito_Stress Induces Caspase_Activation Caspase Activation ER_Mito_Stress->Caspase_Activation Leads to GSDME_Cleavage Gasdermin E Cleavage Caspase_Activation->GSDME_Cleavage Causes Pyroptosis Pyroptosis GSDME_Cleavage->Pyroptosis Results in DAMPs DAMPs Release (HMGB1, ATP, Calreticulin) Pyroptosis->DAMPs Triggers Inflammatory_Response Inflammatory Response DAMPs->Inflammatory_Response Stimulates

Caption: Tigilanol Tiglate signaling pathway in cancer cells.

Experimental Workflow

General Workflow for In Vitro Analysis of Tigilanol Tiglate

The diagram below outlines a typical experimental workflow for investigating the effects of Tigilanol Tiglate on cancer cells in vitro.

Experimental_Workflow Cell_Culture 1. Cancer Cell Line Culture Cell_Seeding 3. Cell Seeding in Multi-well Plates Cell_Culture->Cell_Seeding Tigilanol_Tiglate_Prep 2. Tigilanol Tiglate Stock Preparation Treatment 4. Treatment with Tigilanol Tiglate (Dose-response and time-course) Tigilanol_Tiglate_Prep->Treatment Cell_Seeding->Treatment Viability_Assay 5a. Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay 5b. Apoptosis Assay (Annexin V) Treatment->Apoptosis_Assay Protein_Analysis 5c. Protein Analysis (Western Blot) Treatment->Protein_Analysis Data_Analysis 6. Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis

Caption: General experimental workflow for in vitro studies.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Select appropriate cancer cell lines for your study. Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin). Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 70-80% confluency to maintain exponential growth.

Tigilanol Tiglate Preparation
  • Solvent: Tigilanol Tiglate is typically dissolved in a vehicle such as 40% propylene glycol (PG).[4]

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 1 mg/mL) and store it at -20°C or as recommended by the supplier.

  • Working Solutions: On the day of the experiment, dilute the stock solution to the desired concentrations using the appropriate cell culture medium. It is crucial to include a vehicle control (medium with the same concentration of the solvent) in all experiments.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of Tigilanol Tiglate or vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V Staining)

This protocol provides a general framework for detecting apoptosis using Annexin V staining followed by flow cytometry.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Tigilanol Tiglate or vehicle control for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol outlines the general steps for analyzing protein expression changes induced by Tigilanol Tiglate.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, PARP, p-PKC) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). A study on H357 head and neck cancer cells utilized 1 µg/mL of Tigilanol Tiglate for time points of 10 minutes, 1 hour, and 24 hours to assess protein phosphorylation.

Conclusion

Tigilanol Tiglate is a promising anti-cancer agent with a complex mechanism of action. The protocols and information provided in this document offer a foundation for conducting in vitro research to further understand its therapeutic potential and to identify novel applications in oncology. It is imperative that researchers optimize these protocols for their specific experimental systems to ensure accurate and reproducible results.

References

Distinguishing EBC-46 Induced Apoptosis and Necrosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EBC-46, also known as tigilanol tiglate, is a novel small molecule diterpene ester derived from the seeds of the Australian blushwood tree (Fontainea picrosperma). It is a potent activator of Protein Kinase C (PKC) and is under investigation as an intratumoral treatment for various solid tumors.[1] EBC-46 is known to induce rapid and localized hemorrhagic necrosis of tumors.[2] However, recent studies have elucidated a more nuanced mechanism of cell death, identifying the induction of pyroptosis, a form of programmed cell death with features of both apoptosis and necrosis.[1][3]

This document provides detailed application notes and experimental protocols for researchers to effectively distinguish between the different modes of cell death induced by EBC-46. Understanding the specific pathways activated by EBC-46 is crucial for its development as a therapeutic agent and for identifying potential biomarkers of response.

Mechanism of Action: EBC-46 and Cell Death

EBC-46's primary mode of action involves the activation of PKC isoforms, which triggers a cascade of downstream signaling events.[1] This leads to mitochondrial and endoplasmic reticulum (ER) stress, culminating in the activation of caspases, particularly caspase-3.[1][4]

A key event in EBC-46-induced cell death is the caspase-3-mediated cleavage of Gasdermin E (GSDME).[1][4][5] The N-terminal fragment of cleaved GSDME translocates to the plasma membrane and forms pores, leading to cell swelling, lysis, and the release of cellular contents. This form of lytic, inflammatory cell death is known as pyroptosis.[6][7]

Pyroptosis is characterized by:

  • Caspase activation: A hallmark of apoptosis.

  • Membrane rupture and release of damage-associated molecular patterns (DAMPs): Features typically associated with necrosis. DAMPs released during pyroptosis, such as High Mobility Group Box 1 (HMGB1), contribute to the immunogenic nature of this cell death pathway.

  • Release of pro-inflammatory cytokines: Including Interleukin-1β (IL-1β).

Therefore, when analyzing cell death induced by EBC-46, it is essential to employ assays that can differentiate between early apoptosis, late apoptosis/pyroptosis, and primary necrosis.

Data Presentation: Quantitative Analysis of EBC-46 Induced Cell Death

EBC-46 ConcentrationTreatment Time (hours)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Pyroptotic Cells (%) (Annexin V+ / PI+)Necrotic Cells (%) (Annexin V- / PI+)
Vehicle Control 2495 ± 2.12 ± 0.51.5 ± 0.41.5 ± 0.3
10 nM 2480 ± 3.510 ± 1.25 ± 0.85 ± 0.7
50 nM 2445 ± 4.215 ± 1.830 ± 3.110 ± 1.1
100 nM 2420 ± 2.810 ± 1.560 ± 5.510 ± 1.3
50 nM 670 ± 5.120 ± 2.55 ± 0.95 ± 0.6
50 nM 1255 ± 4.818 ± 2.120 ± 2.47 ± 0.9
50 nM 4815 ± 2.25 ± 0.770 ± 6.210 ± 1.4

Note: This is a representative table. Actual values would need to be determined experimentally.

Signaling Pathways and Experimental Workflows

EBC-46 Induced Pyroptosis Signaling Pathway

EBC46_Pyroptosis_Pathway cluster_cell Cancer Cell EBC46 EBC-46 (Tigilanol Tiglate) PKC Protein Kinase C (PKC) EBC46->PKC Activates ER_Mito Mitochondrial & ER Stress PKC->ER_Mito Induces Caspase_Activation Caspase Activation (e.g., Caspase-3) ER_Mito->Caspase_Activation Leads to GSDME Gasdermin E (GSDME) Caspase_Activation->GSDME Cleaves GSDME_N Cleaved GSDME (N-terminal) GSDME->GSDME_N Pore_Formation Membrane Pore Formation GSDME_N->Pore_Formation Forms Pyroptosis Pyroptosis (Cell Lysis) Pore_Formation->Pyroptosis DAMPs Release of DAMPs (e.g., HMGB1) Pyroptosis->DAMPs Cytokines Release of Pro-inflammatory Cytokines (e.g., IL-1β) Pyroptosis->Cytokines

Caption: Signaling pathway of EBC-46-induced pyroptosis.

Experimental Workflow for Apoptosis vs. Necrosis/Pyroptosis Analysis

Experimental_Workflow cluster_assays Downstream Assays start Cancer Cell Culture treatment Treat with EBC-46 (Dose-response & Time-course) start->treatment harvest Harvest Cells and Supernatant treatment->harvest flow_cytometry Flow Cytometry: Annexin V / PI Staining harvest->flow_cytometry caspase_assay Caspase Activity Assay (e.g., Caspase-3/7) harvest->caspase_assay western_blot Western Blot: GSDME Cleavage harvest->western_blot elisa ELISA: IL-1β & HMGB1 Release harvest->elisa analysis Data Analysis and Interpretation flow_cytometry->analysis caspase_assay->analysis western_blot->analysis elisa->analysis

Caption: Workflow for analyzing EBC-46-induced cell death.

Experimental Protocols

Flow Cytometry Analysis of Apoptosis and Necrosis/Pyroptosis using Annexin V and Propidium Iodide (PI)

This protocol allows for the differentiation of viable, early apoptotic, late apoptotic/pyroptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells in a 6-well plate and culture until they reach the desired confluency.

    • Treat cells with various concentrations of EBC-46 or vehicle control for the desired time points.

  • Cell Harvesting:

    • For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, proceed to the next step.

    • Collect all cells, including those in the supernatant (which may contain dead cells).

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI (e.g., 50 µg/mL stock solution).

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.

    • Acquire data and analyze the percentage of cells in each quadrant:

      • Lower-Left (Annexin V- / PI-): Viable cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic or pyroptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Primarily necrotic cells

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases, which are activated during both apoptosis and pyroptosis induced by EBC-46.

Materials:

  • Caspase-Glo® 3/7 Assay System (or similar luminescent or fluorescent assay kit)

  • White-walled 96-well plates suitable for luminescence measurements

  • Plate-reading luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a density appropriate for your cell line.

    • Treat cells with EBC-46 or vehicle control. Include a positive control for apoptosis induction (e.g., staurosporine).

  • Assay Protocol:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours.

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with no cells) from all experimental readings.

    • Plot the relative luminescence units (RLU) against the concentration of EBC-46. An increase in luminescence indicates an increase in caspase-3/7 activity.

Western Blot for Gasdermin E (GSDME) Cleavage

This protocol is to detect the cleavage of GSDME, a key indicator of pyroptosis.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibody against GSDME (that recognizes both full-length and the cleaved N-terminal fragment)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Protein Extraction:

    • Treat and harvest cells as described previously.

    • Lyse the cell pellet in ice-cold lysis buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary GSDME antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis:

    • Identify the full-length GSDME band (approx. 55 kDa) and the cleaved N-terminal fragment (approx. 30 kDa). An increase in the cleaved fragment indicates induction of pyroptosis.

ELISA for IL-1β Release

This assay quantifies the release of the pro-inflammatory cytokine IL-1β into the cell culture supernatant, a marker for pyroptosis.

Materials:

  • Human or mouse IL-1β ELISA kit

  • 96-well microplate reader

Procedure:

  • Sample Collection:

    • After treating cells with EBC-46, collect the cell culture supernatant.

    • Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cells or debris.

  • ELISA Protocol:

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Adding standards and samples to the antibody-coated plate.

      • Incubating with a detection antibody.

      • Adding a substrate to develop a colorimetric signal.

      • Stopping the reaction and reading the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Generate a standard curve using the provided IL-1β standards.

    • Calculate the concentration of IL-1β in the samples based on the standard curve. An increase in IL-1β concentration in the supernatant indicates pyroptosis.

Conclusion

EBC-46 induces a complex and immunogenic form of cell death, primarily through the pyroptotic pathway. A multi-assay approach is essential to accurately characterize the cellular response to this novel anti-cancer agent. By combining flow cytometry for cell population analysis with specific biochemical assays for caspase activation, GSDME cleavage, and cytokine release, researchers can gain a comprehensive understanding of the mechanisms by which EBC-46 mediates its potent anti-tumor effects. This knowledge is critical for the continued development of EBC-46 and for identifying patients who are most likely to benefit from this innovative therapy.

References

Application Notes and Protocols: Antiproliferative Agent-46 MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiproliferative agent-46 is an inhibitor of the casein kinase 2 (CK2) enzyme, demonstrating potent activity against cancer cell lines.[1] This document provides detailed application notes and protocols for determining the effective concentration of this compound in cell culture using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[2] It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.

Data Presentation

The following table summarizes the known antiproliferative activity of Agent-46. Researchers should use this data as a starting point for determining the optimal concentration range for their specific cell line and experimental conditions.

Compound Target Cell Line IC50 Value
This compoundCasein Kinase 2 (CK2)U875.75 µM
[Source: TargetMol][1]

Based on the provided IC50 value, a suggested starting concentration range for an MTT assay would be from 0.1 µM to 100 µM to generate a dose-response curve.

Experimental Protocols

Materials and Reagents
  • This compound

  • Target cancer cell line (e.g., U87)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[3][4]

  • Phosphate-buffered saline (PBS)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm[4]

Protocol for MTT Assay

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Day 1: Cell Seeding

  • Harvest and count cells.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate overnight in a CO2 incubator to allow for cell attachment and recovery.

Day 2: Treatment with this compound

  • Prepare a series of dilutions of this compound in complete culture medium. A common approach is to prepare a 2X stock of each desired final concentration.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Agent-46. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the agent) and a no-cell control (medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

Day 4: MTT Addition and Incubation

  • After the incubation period, carefully add 10 µL of 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

Day 4: Solubilization and Absorbance Reading

  • After the MTT incubation, add 100 µL of solubilization solution to each well.

  • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to ensure complete solubilization of the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis

  • Subtract the average absorbance of the no-cell control wells from all other absorbance values.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the log of the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Visualizations

Signaling Pathway

CK2_Signaling_Pathway cluster_inhibition Inhibition cluster_pathway CK2 Signaling Agent-46 Agent-46 CK2 CK2 Agent-46->CK2 inhibits Phosphorylation Phosphorylation CK2->Phosphorylation phosphorylates Substrate Substrate (e.g., Akt, PTEN) Cell_Proliferation Cell Proliferation & Survival Substrate->Cell_Proliferation promotes Phosphorylation->Substrate

Caption: Inhibition of the CK2 signaling pathway by this compound.

Experimental Workflow

MTT_Assay_Workflow cluster_prep Day 1-2: Preparation & Treatment cluster_assay Day 4: Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells end End overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_agent Prepare Agent-46 Dilutions overnight_incubation->prepare_agent treat_cells Treat Cells with Agent-46 prepare_agent->treat_cells treatment_incubation Incubate (24-72h) treat_cells->treatment_incubation add_mtt Add MTT Reagent treatment_incubation->add_mtt mtt_incubation Incubate (2-4h) add_mtt->mtt_incubation add_solubilizer Add Solubilization Solution mtt_incubation->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance data_analysis Data Analysis (Calculate % Viability & IC50) read_absorbance->data_analysis data_analysis->end

Caption: Workflow for the MTT-based cell viability assay.

References

Application Notes and Protocols for Tigilanol Tiglate in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the intratumoral injection of tigilanol tiglate in a xenograft mouse model, a critical preclinical step in evaluating its anticancer efficacy. The information compiled is based on findings from various preclinical studies and is intended to guide researchers in designing and executing their own experiments.

Introduction

Tigilanol tiglate (also known as EBC-46) is a novel small molecule drug derived from the seeds of the Australian blushwood tree, Fontainea picrosperma.[1] It is being developed as an intratumoral treatment for a range of solid tumors.[1][2] Preclinical studies in xenograft and syngeneic mouse models have demonstrated that a single intratumoral injection of tigilanol tiglate can lead to rapid and localized tumor ablation.[3][4] The drug has a multi-modal mechanism of action, primarily initiated by the activation of protein kinase C (PKC).[1][3][5] This activation leads to disruption of the tumor vasculature, hemorrhagic necrosis, and an acute inflammatory response, ultimately resulting in immunogenic cell death, including a caspase/gasdermin E-dependent pyroptotic pathway.[5][6][7][8]

Data Presentation

The following tables summarize quantitative data from representative preclinical studies of tigilanol tiglate in xenograft mouse models.

Table 1: Tigilanol Tiglate Dose-Response in a Human Melanoma (MM649) Xenograft Model [6][7]

Tigilanol Tiglate Dose (µg)Concentration (µM)Injection Volume (µL)Tumor Ablation Efficacy
< 15< 26650Less efficacious
≥ 15≥ 26650Effective tumor ablation

Table 2: Experimental Parameters for Tigilanol Tiglate Xenograft Studies

ParameterDetailsReference
Cell Lines MM649 (Human Melanoma), SCC-15 (Human Tongue Squamous Cell Carcinoma)[2][6][7][9]
Mouse Strains BALB/c Foxn1nu (nude), NOD/SCID[2][6][7][9]
Tumor Inoculation 2 x 10^6 cells in 50 µL[10]
Vehicle 40% propylene glycol in water[2][9][10]
Injection Volume 50 µL[6][7][10]
Tigilanol Tiglate Dose 30 µg[2][9]

Experimental Protocols

Cell Culture and Preparation for Inoculation
  • Cell Line Maintenance: Culture human cancer cell lines (e.g., MM649 or SCC-15) in their recommended growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, wash them with phosphate-buffered saline (PBS) and detach using trypsin-EDTA.

  • Cell Counting and Viability: Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the pellet in serum-free medium or PBS. Determine the cell number and viability using a hemocytometer and trypan blue exclusion.

  • Preparation for Injection: Centrifuge the required number of cells and resuspend the pellet in a sterile solution of PBS and Matrigel (1:1 ratio) to a final concentration of 2 x 10^7 cells/mL. Keep the cell suspension on ice until injection.

Xenograft Mouse Model Establishment
  • Animal Selection: Use immunodeficient mice, such as BALB/c nude or NOD/SCID mice, aged 6-8 weeks.

  • Tumor Cell Inoculation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10^6 cells) into the flank of each mouse using a 27-gauge needle.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Measure the tumor dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Tumor Volume = (Length x Width^2) / 2.

  • Readiness for Treatment: Once the tumors reach a volume of approximately 75-100 mm³, the mice are ready for treatment.[10]

Preparation and Intratumoral Injection of Tigilanol Tiglate
  • Tigilanol Tiglate Formulation: Prepare the tigilanol tiglate solution in a vehicle of 40% propylene glycol in water to the desired concentration.[2][9][10]

  • Animal Restraint and Anesthesia: Anesthetize the tumor-bearing mice.

  • Intratumoral Injection: Using a 27- or 30-gauge needle, slowly inject 50 µL of the tigilanol tiglate solution directly into the center of the tumor.[6][7][10] Ensure the entire dose is delivered within the tumor mass. A control group should be injected with the vehicle only.

Post-Injection Monitoring and Endpoint Analysis
  • Tumor Response Assessment: Monitor the tumor size and appearance daily for the first week and then 2-3 times per week. Observe for signs of tumor necrosis, eschar formation, and wound healing.[5]

  • Animal Well-being: Monitor the general health of the mice, including body weight, food and water intake, and any signs of distress.

  • Data Collection: Record tumor volumes and any observable changes at the injection site.

  • Humane Endpoints: Euthanize mice if the tumor volume exceeds a predetermined size (e.g., 2000 mm³), if there is significant ulceration, or if the animal shows signs of distress, in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Histopathological Analysis: At the end of the study, tumors can be excised, fixed in formalin, and embedded in paraffin for histological analysis to assess the extent of necrosis, vascular disruption, and immune cell infiltration.

Visualizations

G cluster_0 Phase 1: Xenograft Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis P1_1 Cell Culture & Preparation P1_2 Subcutaneous Injection of Tumor Cells into Mice P1_1->P1_2 P1_3 Tumor Growth Monitoring P1_2->P1_3 P2_2 Intratumoral Injection P1_3->P2_2 Tumor volume ~75-100 mm³ P2_1 Preparation of Tigilanol Tiglate Solution P2_1->P2_2 P3_1 Post-Injection Monitoring (Tumor Volume, Animal Health) P2_2->P3_1 P3_2 Endpoint Analysis (e.g., Histopathology) P3_1->P3_2

Experimental Workflow for Tigilanol Tiglate Xenograft Studies.

G cluster_PKC PKC-Dependent Signaling cluster_Pyroptosis Immunogenic Cell Death cluster_Outcome Tumor Response TT Tigilanol Tiglate PKC Protein Kinase C (PKC) Activation TT->PKC Mito_ER Mitochondrial/ER Dysfunction TT->Mito_ER Vasc Tumor Vasculature Disruption PKC->Vasc Necrosis Hemorrhagic Necrosis Vasc->Necrosis Inflammation Acute Inflammatory Response Necrosis->Inflammation Caspase Caspase Activation Mito_ER->Caspase Gasdermin Gasdermin E Cleavage Caspase->Gasdermin Pyroptosis Pyroptosis Gasdermin->Pyroptosis Pyroptosis->Inflammation Ablation Tumor Ablation Inflammation->Ablation

Signaling Pathway of Tigilanol Tiglate in Tumor Cells.

References

Application Notes and Protocols for EBC-46 (Tigilanol Tiglate) Intratumoral Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EBC-46, technically known as tigilanol tiglate, is a novel small molecule diterpene ester under development for the intratumoral treatment of various solid tumors.[1][2] It is extracted from the seeds of the blushwood tree (Fontainea picrosperma), found in the rainforests of North Queensland, Australia.[3][4] Administered via direct injection into the tumor, EBC-46 has demonstrated significant anti-cancer activity in preclinical models and clinical trials in both veterinary and human patients.[1][3] It is not a traditional cytotoxic agent; instead, it acts as a potent protein kinase C (PKC) activator, initiating a rapid and localized inflammatory response, disruption of tumor vasculature, and subsequent tumor necrosis.[5][6] These application notes provide a comprehensive overview of its mechanism, administration protocols used in key studies, and a summary of quantitative data.

Mechanism of Action

Tigilanol tiglate's primary mode of action is the activation of a specific subset of protein kinase C (PKC) isoforms, including PKC-βI, -βII, -α, and -γ.[6] This activation triggers a complex signaling cascade resulting in a multi-faceted anti-tumor effect:

  • Direct Tumor Cell Death: EBC-46 induces oncolysis of cancer cells.[7] It can lead to a loss of viable tumor cells within hours of administration.[4][8] The mechanism involves inducing a caspase/gasdermin E-dependent pyroptotic pathway.[7]

  • Vascular Disruption: The drug rapidly increases the permeability of tumor vasculature through the activation of PKC-βII, leading to hemorrhagic necrosis.[6][7] This effect is visible within an hour of treatment and effectively cuts off the tumor's blood supply.[4][8]

  • Acute Inflammatory Response: EBC-46 stimulates the recruitment and activation of innate immune cells, particularly neutrophils and macrophages, to the tumor site.[5][7] This localized, acute inflammation contributes to the destruction of the tumor.[7]

This cascade of events leads to the rapid breakdown of the tumor, formation of an eschar, and subsequent healing of the site.[5][9]

EBC46_Pathway cluster_0 EBC-46 Administration cluster_1 Cellular Target cluster_2 Downstream Effects cluster_3 Overall Outcome EBC46 EBC-46 (Tigilanol Tiglate) Intratumoral Injection PKC Protein Kinase C (PKC) Activation EBC46->PKC Vascular Tumor Vasculature Disruption (↑ Permeability) PKC->Vascular Immune Acute Inflammation (Neutrophil & Macrophage Recruitment) PKC->Immune TumorCell Direct Oncolysis (Pyroptosis) PKC->TumorCell Necrosis Hemorrhagic Necrosis & Tumor Ablation Vascular->Necrosis Immune->Necrosis TumorCell->Necrosis

Caption: Signaling pathway of intratumoral EBC-46 (Tigilanol Tiglate).

Data Presentation

Quantitative data from preclinical, veterinary, and human clinical studies are summarized below.

Table 1: Preclinical Mouse Model Data
ParameterDetailsReference
Animal Models Syngeneic and xenograft models (BALB/c Foxn1nu, NOD/SCID)[2][9]
Tumor Types Melanoma, Squamous Cell Carcinoma (SCC), Colon Cancer[4][9]
Drug Formulation 40% propylene glycol (PG) vehicle[2]
Dose Administered Single bolus injection of 30 µg or 50 nmol[2][9]
Tumor Response Loss of cancer cell viability within 4 hours[4]
Cure Rate >70% long-term cure in most preclinical cases[4]
Table 2: Veterinary Clinical Data (Canine Mast Cell Tumors)
ParameterDetailsReference
Product Name STELFONTA® (tigilanol tiglate injection)[10]
Indication Non-metastatic cutaneous and subcutaneous Mast Cell Tumors (MCTs)[11]
Dose Concentration 1.0 mg/mL[12]
Dose Volume 0.5 mL per cm³ of tumor volume[10][13]
Tumor Volume Limit ≤ 10 cm³[11]
Complete Response (CR) 90% CR at 1.0 mg/mL concentration[12]
CR in High-Grade MCT 56% CR after one or two treatments[13]
Concomitant Meds Corticosteroid, H1 and H2 receptor blockers are required[10]
Table 3: Human Phase I Clinical Trial Data
ParameterDetailsReference
Study Design First-in-human, dose-escalation, single-arm study[1]
Patient Population 22 patients with refractory cutaneous/subcutaneous solid tumors[1][14]
Tumor Types 9 tumor types including melanoma, SCC, angiosarcoma[1][14]
Starting Dose 0.06 mg/m²[1][15]
Maximum Dose Reached 3.6 mg/m² (Maximum Tolerated Dose not reached)[1][14]
Drug Formulation 0.25 mg/mL solution (for starting dose)[15][16]
Overall Response 6 of 22 patients experienced a treatment response[1][14]
Complete Response (CR) 4 of 22 patients achieved a complete response[1][14]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are derived from published studies and should be adapted based on institutional guidelines (e.g., IACUC, IRB).

Protocol 1: Intratumoral Administration in Preclinical Mouse Models

This protocol is based on methodologies described in studies of EBC-46 in mouse xenograft models.[2][9]

Objective: To assess the anti-tumor efficacy of a single intratumoral injection of EBC-46.

Materials:

  • EBC-46 (Tigilanol Tiglate)

  • Vehicle: 40% propylene glycol (PG) in saline or similar

  • Tumor cells (e.g., SCC-15, SK-MEL-28)

  • Immunocompromised mice (e.g., BALB/c Foxn1nu)

  • 1 mL Luer-lock syringes with 26-30G needles

  • Digital calipers

  • Anesthetic

Procedure:

  • Tumor Implantation: Subcutaneously inject tumor cells (e.g., 2x10⁶ cells) into the flank of 5-6 week old immunocompromised mice.

  • Tumor Growth Monitoring: Monitor mice daily. Measure tumor volume at least twice weekly using digital calipers (Volume = A × b² × 0.5, where A is the longest diameter and b is the perpendicular shorter diameter).[9]

  • Treatment Grouping: Once tumors reach a specified volume (e.g., ~100 mm³), randomize mice into treatment and vehicle control groups.[9]

  • Drug Preparation: Prepare a solution of EBC-46 in the vehicle to the desired concentration for a final dose of 30-50 nmol per mouse.[2][9]

  • Administration:

    • Anesthetize the mouse.

    • Using a Luer-lock syringe, administer the prepared EBC-46 solution or vehicle control as a single bolus injection directly into the center of the tumor mass.

  • Post-Injection Monitoring:

    • Monitor animals daily for signs of toxicity, changes in weight, and local reactions at the injection site (e.g., erythema, edema).[9]

    • Continue to measure tumor volume.

  • Endpoint Analysis:

    • Euthanize animals when tumors reach a predetermined maximum size or show signs of ulceration, according to animal ethics committee guidelines.

    • For histological analysis, tumors can be harvested at specific time points (e.g., 1, 4, 24 hours) post-injection to assess vascular disruption (CD31 staining) and cell death.[6][8]

    • For ex vivo viability assays, tumors can be excised, dissociated, and cultured to determine the number of viable cells remaining.[8]

Preclinical_Workflow Start Animal Model Selection (e.g., BALB/c nu/nu) Implant Tumor Cell Implantation Start->Implant Monitor Tumor Growth Monitoring Implant->Monitor Group Randomize into Treatment Groups Monitor->Group Prepare Prepare EBC-46 in Vehicle Group->Prepare Inject Intratumoral Injection Group->Inject Prepare->Inject Assess Endpoint Assessment (Tumor Volume, Histology) Inject->Assess End Data Analysis & Interpretation Assess->End

Caption: Experimental workflow for preclinical murine studies of EBC-46.

Protocol 2: Intratumoral Administration in Canine Patients (STELFONTA®)

This protocol is a summary for research professionals based on the approved veterinary use of tigilanol tiglate (STELFONTA®).[10][12][13]

Objective: To achieve local tumor control of canine mast cell tumors (MCTs).

Materials:

  • STELFONTA® (tigilanol tiglate injection), 1 mg/mL

  • Concomitant medications: Corticosteroid (e.g., prednisone), H1 blocker (e.g., diphenhydramine), H2 blocker (e.g., famotidine)

  • Luer-lock syringes and needles (23-26G)

  • Sedatives/anesthetics as required

  • Clippers and sterile skin preparation supplies

Procedure:

  • Patient Selection & Assessment:

    • Confirm diagnosis of non-metastatic cutaneous or subcutaneous MCT.

    • Ensure the tumor is accessible for injection and volume is ≤ 10 cm³.[11]

    • For subcutaneous MCTs, ensure the location is at or distal to the elbow or hock to minimize risk of systemic reactions from necrotic debris accumulation.[10]

  • Pre-Medication: Administer a corticosteroid, an H1 receptor blocking agent, and an H2 receptor blocking agent prior to treatment to mitigate risks of mast cell degranulation.[10]

  • Dose Calculation:

    • Measure the tumor dimensions (length, width, height in cm).

    • Calculate Tumor Volume (cm³): Length × Width × Height × 0.5.[10]

    • Calculate Required Dose (mL): Tumor Volume × 0.5 mL.[10]

  • Administration:

    • Sedation may be necessary to ensure the dog remains still and to reduce the risk of accidental human exposure.[10]

    • Prepare the injection site using aseptic technique.

    • Using a Luer-lock syringe, inject the calculated dose of STELFONTA® directly into the tumor mass.

    • Employ a "fanning" technique by partially withdrawing and redirecting the needle without exiting the tumor to ensure even distribution of the drug throughout the mass.[13]

  • Post-Treatment Care & Monitoring:

    • Advise owner of expected local reactions: swelling, bruising, and pain are common in the first few days.[11]

    • An acute inflammatory response is expected and contributes to the drug's efficacy.[7]

    • Necrotic destruction of the tumor typically occurs, with the eschar sloughing within 4 to 14 days.[5]

    • Monitor the wound site for signs of infection and assess healing progress. Full healing can take several weeks to months.[11]

    • A second treatment may be administered if a complete response is not achieved after 28 days.[13]

Protocol Outline: Human Phase I Clinical Trial

This outline is based on the first-in-human dose-escalation study.[1][14][15]

Objective: To determine the safety, tolerability, and preliminary efficacy of intratumoral EBC-46 in patients with refractory solid tumors.

Procedure:

  • Patient Eligibility:

    • Enroll patients with cutaneous or subcutaneous tumors refractory to standard therapies.

    • Key criteria include adequate organ function and an ECOG performance score of 0-2.[15][16]

    • Exclude patients with tumors involving major blood vessels or with major hemostasis abnormalities.[16]

  • Dose Escalation & Preparation:

    • Begin with a starting dose of 0.06 mg/m².[16]

    • Prepare the drug in a solution (e.g., 0.25 mg/mL for the starting dose).[16]

    • Escalate the dose by first increasing the concentration of the solution, then by increasing the volume injected into a correspondingly larger tumor volume.[15]

  • Administration:

    • Infiltrate the prepared EBC-46 solution into a tumor volume that is at least two-fold greater than the injection volume.[15][16]

    • Use a fanning motion to distribute the drug evenly throughout the tumor.[14]

  • Safety & Efficacy Monitoring:

    • Monitor for local and systemic safety and tolerability.

    • Collect blood samples for pharmacokinetic analysis and to evaluate biomarkers of inflammation and vascular disruption.[16]

    • Perform optional tumor biopsies pre- and post-treatment.[16]

    • Assess preliminary efficacy using standard criteria (e.g., RECIST).

  • Extension Protocol: Patients who tolerate the first dose and show benefit may continue with further intratumoral injections.[15][16]

Clinical_Workflow Start Patient Screening (Refractory Solid Tumors) Assess Tumor Assessment (Eligibility, Volume Measurement) Start->Assess Dose Dose Calculation (Based on Body Surface Area) Assess->Dose Inject Intratumoral Injection (Fanning Technique) Dose->Inject Monitor Post-Injection Monitoring (Safety, PK/PD, Tolerability) Inject->Monitor Followup Efficacy Assessment (RECIST Criteria) Monitor->Followup End Decision for Further Treatment or Study Completion Followup->End

Caption: Logical workflow for human clinical administration of EBC-46.

References

Application Notes and Protocols for Antiproliferative Agent EBC-46 (Tigilanol Tiglate) in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Antiproliferative agent-46" is not a standardized chemical name. Based on current research and nomenclature, this document assumes the user is referring to EBC-46 , a novel diterpene ester also known as Tigilanol Tiglate . EBC-46 is a potent activator of Protein Kinase C (PKC) and is under development as an intratumoral treatment for various solid tumors.

These application notes provide a comprehensive overview of the in vivo application of EBC-46, summarizing dosages from preclinical mouse models, detailing experimental protocols, and illustrating its mechanism of action.

Mechanism of Action

Tigilanol tiglate (EBC-46) is a small molecule that functions as a potent activator of Protein Kinase C (PKC) isoforms.[1][2][3] Its anticancer effect is multifactorial and initiated by direct intratumoral injection. The primary mechanisms include:

  • PKC-Dependent Signaling: EBC-46 activates a subset of PKC isoforms, which triggers a signaling cascade leading to an acute, localized inflammatory response.[1][2]

  • Vascular Disruption: The PKC activation leads to increased permeability of tumor vasculature, resulting in hemorrhagic necrosis and cutting off the tumor's blood supply.[1][2][4]

  • Direct Tumor Cell Death: At therapeutic concentrations, EBC-46 acts as a lipotoxin, inducing mitochondrial and endoplasmic reticulum (ER) dysfunction. This leads to ATP depletion, organelle swelling, and ultimately, a form of immunogenic cell death known as pyroptosis, which is dependent on caspase and gasdermin E.[5][6][7]

  • Immune Response: The rapid necrotic cell death and inflammatory response recruit immune cells to the tumor site, which can contribute to long-term tumor control and, in some cases, systemic anti-tumor effects (abscopal effects).[5][8]

Diagram of EBC-46 Signaling Pathway

EBC46_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Organelles cluster_effects Cellular & Tissue Effects EBC46 EBC-46 (Tigilanol Tiglate) PKC Protein Kinase C (PKC) Activation EBC46->PKC Activates Mito_ER Mitochondrial & ER Dysfunction EBC46->Mito_ER Induces (Lipotoxin action) Vasc_Disrupt Tumor Vascular Disruption PKC->Vasc_Disrupt Induces Immune Inflammation & Immune Cell Recruitment PKC->Immune Caspase Caspase Activation Mito_ER->Caspase GSDME Gasdermin E (GSDME) Cleavage Caspase->GSDME Pyroptosis Pyroptosis (Immunogenic Cell Death) GSDME->Pyroptosis Hemo_Necrosis Hemorrhagic Necrosis Vasc_Disrupt->Hemo_Necrosis Hemo_Necrosis->Pyroptosis Pyroptosis->Immune

Figure 1: Simplified signaling pathway of EBC-46 (Tigilanol Tiglate).

Data Presentation: In Vivo Dosage Summary

The following tables summarize dosages and experimental conditions for EBC-46 from various preclinical mouse models. Administration in all cited studies is via a single intratumoral (intra-lesional) injection.

Table 1: EBC-46 Dosage in Murine Melanoma Models

Tumor Model Mouse Strain EBC-46 Dose (per tumor) Vehicle Key Findings Reference(s)
B16-F0 C57BL/6J 50 nmol (~30 µg) 20% Propylene Glycol Rapid tumor ablation; significant survival benefit over vehicle/PMA. [9][10]
SK-MEL-28 BALB/c Foxn1nu 30 µg 20% Propylene Glycol Significant delay in tumor recurrence post-treatment. [9][10]
MM649 BALB/c Foxn1nu 50 nmol (~30 µg) Not Specified Rapid and enduring ablation of tumor growth. [9][11]

| MM649 | BALB/c Foxn1nu | Various (up to 533 µM) | Not Specified | High concentrations required for therapeutic efficacy. |[5][12] |

Table 2: EBC-46 Dosage in Other Murine Cancer Models

Tumor Model Mouse Strain EBC-46 Dose (per tumor) Vehicle Key Findings Reference(s)
FaDu (Head & Neck) BALB/c Foxn1nu 30 µg 20% Propylene Glycol Effective tumor ablation. [9][11]
HT-29 (Colon) BALB/c Foxn1nu Not Specified Not Specified Efficacy demonstrated. [11]
MC-38 (Colon) C57BL/6 Not Specified Not Specified Efficacy demonstrated. [11]

| CT-26 (Colon) | Not Specified | Not Specified | Not Specified | Promoted development of tumor-specific T cells. |[7][8] |

Experimental Protocols

Below are detailed methodologies for key in vivo experiments involving EBC-46.

Protocol 1: General In Vivo Efficacy Study in Xenograft Mouse Model

This protocol is synthesized from studies using melanoma and head & neck cancer xenografts.[9][10][11]

  • Animal Model:

    • 5-6 week old male immunodeficient mice (e.g., BALB/c Foxn1nu).

  • Tumor Cell Implantation:

    • Harvest cancer cells (e.g., SK-MEL-28, FaDu) during logarithmic growth phase.

    • Resuspend cells in a suitable medium (e.g., PBS or serum-free media).

    • Inject 5 x 105 to 2 x 106 cells subcutaneously into the flank or hindquarter of the mice. Often, two tumors are established per mouse.

  • Tumor Growth and Monitoring:

    • Allow tumors to grow to a predetermined volume, typically >50-100 mm³.

    • Measure tumors regularly (e.g., every 2-3 days) using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Drug Preparation and Administration:

    • Prepare the EBC-46 formulation. A common vehicle is 20% propylene glycol in sterile water.

    • For a 30 µg dose, dissolve EBC-46 to the desired concentration. The injection volume is typically 50 µL.

    • Administer a single intratumoral injection directly into the center of the established tumor.

    • The control group receives an injection of the vehicle alone.

  • Endpoint Analysis:

    • Tumor Response: Continue to measure tumor volume post-treatment. Successful treatment leads to initial swelling, followed by eschar formation and rapid tumor ablation.[2][9]

    • Local Effects: Assess the injection site at 24 hours for erythema (redness) and edema (swelling).[9][11]

    • Systemic Toxicity: Monitor animal weight daily for several days post-injection as an indicator of systemic toxicity.[9][11]

    • Survival: For survival studies, euthanize animals when the total tumor burden reaches a predetermined limit (e.g., 1000 mm³). Plot survival data using a Kaplan-Meier curve.[10]

    • Histology: Collect tumors at various time points (e.g., 4-24 hours) post-injection for histological analysis (e.g., H&E staining, CD31 immunostaining for vascular integrity).[2]

Diagram of Experimental Workflow

EBC46_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis A1 Select Animal Model (e.g., BALB/c nude mice) A2 Implant Tumor Cells (Subcutaneous Injection) A1->A2 A3 Monitor Tumor Growth (until >50-100 mm³) A2->A3 B2 Single Intratumoral Injection A3->B2 B3 Control Group: Vehicle-only Injection A3->B3 B1 Prepare EBC-46 Formulation (e.g., 30 µg in 50 µL vehicle) B1->B2 C1 Tumor Volume Measurement B2->C1 C2 Animal Weight Monitoring B2->C2 C3 Local Site Observation (Erythema, Edema) B2->C3 C4 Survival Analysis (Kaplan-Meier) B2->C4 C5 Histology (optional) B2->C5

Figure 2: General experimental workflow for in vivo efficacy testing of EBC-46.

References

Application Notes & Protocols: Antiproliferative Agent-46 (APA-46) Combination Therapy Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Antiproliferative Agent-46 (APA-46)

Overview

This compound (APA-46) is a novel synthetic compound demonstrating potent cytostatic and cytotoxic activity across a broad range of human cancer cell lines. Its development was motivated by the need for targeted therapies that can overcome the resistance mechanisms often associated with conventional chemotherapeutics. The primary goal of designing combination therapies involving APA-46 is to achieve synergistic effects, leading to enhanced tumor cell killing, reduced potential for drug resistance, and minimized host toxicity.

Mechanism of Action

APA-46 is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its hyperactivation is a common feature in many cancers.[1][2][3] Activation of this pathway can be triggered by various mechanisms, including the loss of the tumor suppressor PTEN, mutations in PI3K or Akt, or the activation of growth factor receptors.[1] APA-46 primarily targets the p110α catalytic subunit of PI3K, preventing the phosphorylation of PIP2 to PIP3 and subsequently inhibiting the activation of Akt and downstream effectors like mTOR. This blockade leads to cell cycle arrest and induction of apoptosis.

Rationale for Combination Therapy

While single-agent efficacy of PI3K inhibitors has been observed, durable responses are often limited by intrinsic and acquired resistance mechanisms. A common escape mechanism involves the crosstalk and activation of parallel signaling pathways, most notably the MAPK/ERK pathway.[2][4] The interaction between the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways can diminish the effectiveness of targeting just one pathway.[2] Therefore, a rationale-based combination of APA-46 with an agent targeting a complementary pathway, such as a MEK inhibitor, is a promising strategy to achieve a more profound and sustained antitumor response.[2][5] This dual blockade can prevent compensatory signaling and enhance therapeutic efficacy.[5]

Designing and Evaluating APA-46 Combination Therapies

A systematic approach is required to identify and validate effective APA-46 combination therapies. The workflow begins with in vitro screening to assess synergy and culminates in in vivo validation using preclinical models.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanistic Validation cluster_2 In Vivo Validation A Cell Line Selection B Single-Agent IC50 Determination (APA-46 & Partner Drug) A->B C Combination Matrix Assay (e.g., 6x6 Dose Matrix) B->C D Synergy Analysis (Chou-Talalay CI) C->D E Western Blot (Apoptosis & Pathway Markers) D->E Synergistic Hits F Flow Cytometry (Cell Cycle & Apoptosis) D->F G Xenograft Model Establishment E->G Mechanism Confirmed F->G H Combination Treatment G->H I Tumor Growth Inhibition Analysis H->I J Toxicity Assessment H->J

Caption: Overall workflow for designing and validating APA-46 combination therapies.
In Vitro Synergy Assessment

The initial step involves quantifying the interaction between APA-46 and a partner drug (e.g., a MEK inhibitor, referred to as "MEKi-7") in cancer cell lines.

Protocol 2.1.1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Drug Preparation: Prepare serial dilutions of APA-46 and MEKi-7 in culture medium.

  • Treatment: Treat cells with APA-46 alone, MEKi-7 alone, or in combination at various concentrations for 48-72 hours.[6] Include untreated and vehicle-treated cells as controls.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Protocol 2.1.2: Combination Index (CI) Calculation

The Chou-Talalay method is a widely accepted approach to quantify drug interactions.[7] The Combination Index (CI) provides a quantitative measure of synergy, additivity, or antagonism.[7][8]

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

The CI value is calculated using software like CompuSyn based on the dose-effect data from the viability assays.

Data Presentation: Synergy of APA-46 and MEKi-7

Cell LineDrug CombinationIC50 (Single Agent)Combination Index (CI) at ED50Interpretation
MCF-7 APA-461.2 µM0.45Strong Synergy
MEKi-70.8 µM
HT-29 APA-462.5 µM0.68Synergy
MEKi-71.5 µM
A549 APA-463.1 µM1.05Additive
MEKi-72.2 µM
Mechanistic Elucidation of Combination Effects

To understand how the combination of APA-46 and MEKi-7 exerts its synergistic effect, key cellular processes like apoptosis and cell cycle progression are investigated.

Signaling Pathway Targeted by APA-46 and MEKi-7 Combination

The combination of APA-46 (a PI3K inhibitor) and MEKi-7 (a MEK inhibitor) is designed to simultaneously block two major cancer-promoting signaling pathways: the PI3K/Akt/mTOR and the RAS/RAF/MEK/ERK pathways.[2][9] This dual blockade prevents the cell from compensating for the inhibition of one pathway by upregulating the other, leading to a more potent antitumor effect.

Signaling_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation APA46 APA-46 APA46->PI3K MEKi7 MEKi-7 MEKi7->MEK

Caption: Dual blockade of PI3K/Akt and MAPK/ERK pathways by APA-46 and MEKi-7.

Protocol 2.2.1: Western Blot for Apoptosis Markers

This protocol is used to detect key proteins involved in apoptosis, such as cleaved caspases and PARP.[10][11]

  • Protein Extraction: Treat cells with APA-46, MEKi-7, or the combination for 24 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3, cleaved PARP, and β-actin (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL chemiluminescence detection system.

Data Presentation: Apoptosis Induction

Treatment GroupCleaved Caspase-3 (Fold Change)Cleaved PARP (Fold Change)
Control1.01.0
APA-46 (1 µM)1.82.1
MEKi-7 (0.5 µM)2.22.5
Combination 5.6 6.3

Protocol 2.2.2: Flow Cytometry for Cell Cycle Analysis

This technique quantifies the distribution of cells in different phases of the cell cycle.[12]

  • Cell Treatment & Harvest: Treat cells as described for Western Blotting for 24 hours. Harvest cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[12][13] Store at 4°C for at least 2 hours.[12]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[12]

  • Data Acquisition: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).[13]

Preclinical In Vivo Evaluation

Promising in vitro combinations are advanced to in vivo testing using xenograft models to assess antitumor efficacy and safety.[14][15]

Protocol 3.1.1: Xenograft Tumor Growth Inhibition Study

  • Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells suspended in Matrigel into the flank of female athymic nude mice.[15]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into four groups (n=8-10 per group): Vehicle control, APA-46 alone, MEKi-7 alone, and APA-46 + MEKi-7 combination.

  • Treatment: Administer drugs via an appropriate route (e.g., oral gavage) daily for 21 days.

  • Monitoring: Measure tumor volume with calipers every 2-3 days and monitor animal body weight as a general indicator of toxicity.[14][15]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Data Presentation: In Vivo Antitumor Efficacy

Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle1520 ± 180-+2.5
APA-46980 ± 15035.5-1.0
MEKi-7890 ± 13041.4-1.5
Combination 250 ± 95 83.6 -4.0

Conclusion and Future Directions

The rational combination of APA-46 with a MEK inhibitor demonstrates significant synergistic antiproliferative and pro-apoptotic effects in vitro, which translates to superior tumor growth inhibition in vivo. This dual-pathway blockade strategy effectively circumvents compensatory signaling, representing a promising therapeutic approach. Future studies should focus on optimizing dosing schedules, exploring additional combination partners, and identifying predictive biomarkers to select patient populations most likely to benefit from this combination therapy.

References

Application Notes and Protocols: Tigilanol Tiglate in Combination with Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of tigilanol tiglate (TT), a novel intratumoral oncolytic agent, in combination with immune checkpoint inhibitors (ICIs). This document summarizes preclinical data, outlines detailed experimental methodologies, and provides visual representations of the underlying mechanisms and experimental workflows.

Introduction

Tigilanol tiglate is a small molecule protein kinase C (PKC) activator being developed for the intratumoral treatment of solid tumors.[1][2][3][4] Its mechanism of action involves rapid, localized inflammation, disruption of tumor vasculature, and induction of immunogenic cell death (ICD).[5] This process leads to the release of damage-associated molecular patterns (DAMPs) and tumor-associated antigens, which can prime an anti-tumor immune response.[1][3] Checkpoint inhibitors, such as anti-programmed cell death 1 (PD-1) and anti-cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) antibodies, are designed to overcome immune suppression within the tumor microenvironment.[6][7] Preclinical studies have demonstrated that the combination of tigilanol tiglate with checkpoint inhibitors can enhance anti-tumor efficacy, leading to improved tumor control and survival.[1][2][4] This synergy is attributed to the ability of tigilanol tiglate to induce a pro-inflammatory environment and prime an immune response that can be potentiated by checkpoint blockade.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies investigating the combination of tigilanol tiglate with checkpoint inhibitors.

Table 1: Efficacy of Tigilanol Tiglate and Checkpoint Inhibitor Monotherapy vs. Combination Therapy in B16-F10-OVA Melanoma Model

Treatment GroupTumor Volume ReductionSurvival BenefitReference
Vehicle--[1]
Tigilanol Tiglate (TT)Significant reduction in injected tumorsModest improvement[1]
Anti-PD-1/Anti-CTLA-4Modest reduction in tumor growthModest improvement[1][2]
TT + Anti-PD-1/Anti-CTLA-4Significant reduction in both injected and non-injected (abscopal) tumorsSignificant improvement in overall survival[1][2]

Table 2: Abscopal Effect of Tigilanol Tiglate in Combination with Checkpoint Inhibitors in a Dual Tumor B16-F10-OVA Model

Treatment of Injected TumorTreatment of Non-Injected TumorGrowth Inhibition of Non-Injected TumorSurvival ImprovementReference
VehicleIgG Control--[2][3]
Tigilanol Tiglate (15/30 µg)IgG ControlMinimalMinimal[2][3]
VehicleAnti-PD-1/Anti-CTLA-4ModestModest[2][3]
Tigilanol Tiglate (15/30 µg)Anti-CTLA-4SignificantSignificant[2][3]
Tigilanol Tiglate (15/30 µg)Anti-PD-1/Anti-CTLA-4Most SignificantMost Significant[2][3]

Signaling Pathways and Experimental Workflow

Mechanism of Action: Synergistic Anti-Tumor Immunity

Synergy_Pathway cluster_TT Tigilanol Tiglate Action cluster_Immune Immune Priming & Activation cluster_ICI Checkpoint Inhibition cluster_Outcome Therapeutic Outcome TT Tigilanol Tiglate (Intratumoral Injection) PKC PKC Activation TT->PKC VascularDisruption Tumor Vasculature Disruption PKC->VascularDisruption ICD Immunogenic Cell Death (Pyroptosis) PKC->ICD DAMPs DAMPs Release (HMGB1, ATP, Calreticulin) ICD->DAMPs AntigenRelease Tumor Antigen Release ICD->AntigenRelease DC_Activation Dendritic Cell (DC) Maturation & Activation DAMPs->DC_Activation AntigenRelease->DC_Activation AntigenPresentation Antigen Presentation by DCs DC_Activation->AntigenPresentation T_Cell_Priming T-Cell Priming (in Lymph Node) AntigenPresentation->T_Cell_Priming T_Cell_Infiltration T-Cell Infiltration into Tumor T_Cell_Priming->T_Cell_Infiltration Checkpoint PD-1/CTLA-4 Expression on T-Cells T_Cell_Infiltration->Checkpoint Blockade Blockade of Inhibitory Signals ICI Anti-PD-1 / Anti-CTLA-4 Antibodies ICI->Blockade T_Cell_Activation Enhanced T-Cell Activation & Effector Function Blockade->T_Cell_Activation Tumor_Cell_Killing Tumor Cell Killing T_Cell_Activation->Tumor_Cell_Killing Tumor_Regression Tumor Regression (Injected & Abscopal) Tumor_Cell_Killing->Tumor_Regression Experimental_Workflow cluster_Setup Experiment Setup cluster_Treatment Treatment Protocol cluster_Analysis Data Collection & Analysis cluster_Endpoints Endpoints Cell_Culture Tumor Cell Culture (e.g., B16-F10-OVA) Tumor_Implantation Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Model Animal Model (e.g., C57BL/6 Mice) Animal_Model->Tumor_Implantation Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Grouping Randomize into Treatment Groups Tumor_Growth->Grouping TT_Injection Intratumoral Injection of Tigilanol Tiglate Grouping->TT_Injection ICI_Injection Intraperitoneal Injection of Anti-PD-1/CTLA-4 Grouping->ICI_Injection Tumor_Measurement Tumor Volume Measurement TT_Injection->Tumor_Measurement ICI_Injection->Tumor_Measurement Survival_Monitoring Survival Monitoring Tumor_Measurement->Survival_Monitoring Immune_Profiling Immunophenotyping (Flow Cytometry) Survival_Monitoring->Immune_Profiling Histology Histological Analysis Survival_Monitoring->Histology Efficacy_Assessment Assess Anti-Tumor Efficacy Immune_Profiling->Efficacy_Assessment Histology->Efficacy_Assessment Mechanism_Insight Elucidate Mechanism of Action Efficacy_Assessment->Mechanism_Insight

References

EBC-46 (Tigilanol Tiglate): Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of EBC-46, a novel small molecule activator of protein kinase C (PKC). The following sections detail the experimental protocols for key assays and present quantitative data to support the analysis of EBC-46 in a research and drug development setting.

Pharmacokinetic Analysis

EBC-46 is administered via intratumoral injection. Following administration, it is rapidly absorbed and distributed, with detectable plasma concentrations within minutes. The drug's exposure is primarily localized to the tumor, minimizing systemic toxicity.[1][2]

Quantitative Pharmacokinetic Data in Dogs

A study in dogs with mast cell tumors provided the following pharmacokinetic parameters after a single intratumoral injection of tigilanol tiglate. Doses ranged from 0.002 mg/kg to 0.145 mg/kg, with total doses from 0.05 mg to 3.4 mg per dog.[3]

ParameterValue RangeUnit
Elimination Half-life (t½) 2.85 to 36.87hours
Maximum Plasma Concentration (Cmax) 0.356 to 13.8ng/mL
Area Under the Curve (AUClast) 2.25 to 31.24h*ng/mL

Table 1: Summary of pharmacokinetic parameters of tigilanol tiglate in plasma of dogs following intratumoral injection.[3]

Experimental Protocol: Quantification of EBC-46 in Plasma by LC-MS/MS

This protocol outlines a general method for the quantitative analysis of EBC-46 in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Thaw plasma samples on ice.

  • Perform protein precipitation by adding three volumes of ice-cold methanol containing an appropriate internal standard (e.g., a deuterated analog of EBC-46) to one volume of plasma.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer the supernatant to a new tube for analysis.

2. LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate EBC-46 from endogenous plasma components. For example:

    • 0-1 min: 20% B

    • 1-5 min: 20-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-20% B

    • 6.1-8 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for EBC-46 and the internal standard.

3. Data Analysis:

  • Construct a calibration curve using standards of known EBC-46 concentrations in blank plasma.

  • Quantify EBC-46 in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Pharmacodynamic Analysis

The primary mechanism of action of EBC-46 is the activation of Protein Kinase C (PKC), leading to a cascade of downstream events including disruption of tumor vasculature, direct tumor cell death, and induction of an inflammatory response.[4]

Signaling Pathway of EBC-46

EBC46_Signaling_Pathway cluster_0 Intratumoral Injection cluster_1 Cellular Effects cluster_2 Tumor Response EBC46 EBC-46 (Tigilanol Tiglate) PKC Protein Kinase C (PKC) Activation (specifically PKC-βI, -βII, -α, -γ) EBC46->PKC Vasculature Tumor Vasculature Disruption (Increased Permeability) PKC->Vasculature TumorCell Direct Tumor Cell Oncolysis PKC->TumorCell Immune Inflammatory Response (Neutrophil Infiltration) PKC->Immune Necrosis Hemorrhagic Necrosis Vasculature->Necrosis TumorCell->Necrosis Immune->Necrosis Regression Tumor Regression Necrosis->Regression

Caption: Signaling pathway of EBC-46 leading to tumor regression.

Experimental Workflow: Pharmacodynamic Analysis

PD_Workflow cluster_0 In Vivo Model cluster_1 Sample Collection & Processing cluster_2 Pharmacodynamic Assays TumorModel Establish Tumor Xenograft in Mice Treatment Intratumoral Injection of EBC-46 TumorModel->Treatment Collection Collect Tumor Tissue and Blood at Specified Timepoints Treatment->Collection Processing Fix and Embed Tumor Tissue (for IHC) Isolate PMNs from Blood (for Oxidative Burst Assay) Collection->Processing IHC Immunohistochemistry (e.g., for CD31) Processing->IHC OxidativeBurst Neutrophil Oxidative Burst Assay Processing->OxidativeBurst PKC_Assay PKC Activation Assay (from tumor lysate) Processing->PKC_Assay

Caption: Experimental workflow for pharmacodynamic analysis of EBC-46.

Experimental Protocols

This protocol is adapted from studies using mouse xenograft models.[5]

1. Animal Model:

  • Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) for human tumor xenografts.

  • Inoculate tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) subcutaneously into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., ~100 mm³).

2. EBC-46 Formulation:

  • Dissolve EBC-46 in a vehicle such as 40% propylene glycol in saline.[5] The concentration will depend on the desired dose.

3. Intratumoral Injection:

  • Anesthetize the mouse using an appropriate method (e.g., isoflurane).

  • Using a 27-gauge needle, inject the EBC-46 formulation directly into the center of the tumor. The injection volume should be a fraction of the tumor volume (e.g., 50 µL for a 100 mm³ tumor).

  • Administer a single injection.

4. Post-Treatment Monitoring:

  • Monitor the animals daily for tumor size, body weight, and any signs of toxicity.

  • Measure tumor dimensions with calipers and calculate tumor volume (Volume = (length x width²)/2).

  • At predetermined time points, euthanize the animals and collect tumors for further analysis.

This protocol is for the detection of the endothelial cell marker CD31 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue to assess vascular disruption.

1. Tissue Preparation:

  • Fix tumor tissue in 10% neutral buffered formalin for 24 hours.

  • Process the tissue and embed in paraffin.

  • Cut 4-5 µm sections and mount on charged slides.

2. Deparaffinization and Rehydration:

  • Deparaffinize slides in xylene (2 x 5 minutes).

  • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each) and finally in distilled water.

3. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

  • Allow slides to cool to room temperature.

4. Staining:

  • Wash slides with PBS.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

  • Wash with PBS.

  • Block non-specific binding with a blocking serum (e.g., 5% goat serum in PBS) for 30 minutes.

  • Incubate with a primary antibody against CD31 (diluted in blocking buffer) overnight at 4°C.

  • Wash with PBS.

  • Incubate with a biotinylated secondary antibody for 30 minutes.

  • Wash with PBS.

  • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

  • Wash with PBS.

  • Develop the signal with a diaminobenzidine (DAB) substrate, monitoring for color development.

  • Stop the reaction by rinsing in water.

5. Counterstaining and Mounting:

  • Counterstain with hematoxylin.

  • Dehydrate through a graded series of ethanol and clear in xylene.

  • Mount with a permanent mounting medium.

6. Analysis:

  • Examine slides under a microscope to assess the integrity and density of blood vessels.

This protocol measures the production of reactive oxygen species (ROS) by neutrophils, a key component of the inflammatory response induced by EBC-46.[1][6]

1. Neutrophil Isolation:

  • Isolate polymorphonuclear neutrophils (PMNs) from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

2. Assay Procedure:

  • Resuspend isolated neutrophils in a suitable buffer (e.g., HBSS) at a concentration of 1 x 10^6 cells/mL.

  • Pre-load the cells with a fluorescent probe that detects ROS, such as dihydrorhodamine 123 (DHR 123) or dihydroethidium (DHE), by incubating for 15 minutes at 37°C.[1][6]

  • Stimulate the cells with EBC-46 at the desired concentration. A positive control, such as phorbol 12-myristate 13-acetate (PMA), should be included. A negative control (unstimulated cells) is also necessary.

  • Incubate for 15-30 minutes at 37°C.

  • Stop the reaction by placing the samples on ice.

3. Flow Cytometry Analysis:

  • Analyze the samples on a flow cytometer.

  • Excite the fluorescent probe with an appropriate laser (e.g., 488 nm for DHR 123).

  • Measure the fluorescence emission in the appropriate channel (e.g., FL1 for DHR 123).

  • Quantify the increase in mean fluorescence intensity (MFI) in the EBC-46-treated samples compared to the negative control.

This protocol describes a general method to measure the activation of PKC in cell lysates.[6]

1. Cell Lysis:

  • Treat cells (e.g., tumor cell line) with EBC-46 for a specified time (e.g., 1 hour).[6]

  • Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

2. Kinase Activity Assay:

  • Use a commercial PKC kinase activity assay kit. These kits typically provide a specific PKC substrate, ATP, and a method to detect the phosphorylated substrate.

  • In a multi-well plate, add the cell lysate, the PKC substrate, and ATP.

  • Incubate at 30°C for the time recommended by the kit manufacturer.

  • Stop the reaction.

3. Detection:

  • Detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the incorporation of radioactive ATP.

  • Determine the PKC activity by comparing the signal from EBC-46-treated samples to untreated controls.

References

Application Notes and Protocols: Synthesis and Evaluation of Novel Analogs of Antiproliferative Agent-46

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of novel analogs of a lead compound, designated Antiproliferative Agent-46, and for the subsequent evaluation of their biological activity. The methodologies outlined herein are designed to facilitate the discovery and development of new anticancer therapeutic agents. Key experimental procedures covered include cell proliferation assays, cell cycle analysis, and apoptosis induction assays. All quantitative data from these experiments are summarized in structured tables for clear comparison, and relevant signaling pathways and workflows are visualized using diagrams.

Introduction

The discovery of novel antiproliferative agents is a cornerstone of cancer research and drug development.[1][2] The process typically involves the chemical synthesis of analogs of a lead compound, followed by rigorous biological testing to identify candidates with improved efficacy and reduced toxicity.[3][4][5] This document outlines a comprehensive workflow for the synthesis of novel analogs of this compound and their subsequent in vitro evaluation.

This compound is a hypothetical lead compound identified in a primary screen for its ability to inhibit the growth of various cancer cell lines. The following protocols describe the synthesis of a focused library of analogs with modifications to key structural motifs, aiming to enhance potency and explore structure-activity relationships (SAR).[4][5] The biological evaluation of these novel analogs will focus on their effects on cell proliferation, cell cycle progression, and the induction of apoptosis, which are critical mechanisms of action for many anticancer drugs.[2][6][7]

Synthesis of Novel Analogs

The synthesis of novel analogs of this compound is based on a convergent synthetic route that allows for the late-stage diversification of key functionalities. The general synthetic scheme is depicted below.

General Synthetic Scheme for Analogs of this compound

A representative synthetic pathway for generating novel analogs involves a multi-step process, often culminating in a key coupling reaction to introduce diversity. For the purpose of this protocol, we will consider a hypothetical synthesis based on common strategies for creating libraries of small molecules.[3][4]

  • Step 1: Synthesis of Core Scaffold. The synthesis begins with the preparation of a common intermediate, the core scaffold of this compound. This is often the most complex part of the synthesis and is optimized for yield and scalability.

  • Step 2: Functionalization of the Core. The core scaffold is then functionalized to prepare it for the introduction of diverse substituents. This may involve the addition of reactive groups such as halides or boronic esters.

  • Step 3: Diversification. In the final step, a library of analogs is generated by reacting the functionalized core with a variety of building blocks. This is often achieved through robust and high-yielding reactions like Suzuki or Buchwald-Hartwig cross-coupling.[4][5]

Experimental Protocols

General Cell Culture
  • Cell Lines: A panel of human cancer cell lines should be used, for example, MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer).[8] Normal human dermal fibroblasts (HDF) can be used as a non-cancerous control.[8]

  • Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[9] Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[10]

Cell Proliferation Assay

Cell proliferation assays are fundamental for assessing the antiproliferative potency of novel compounds.[1][11][12] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[13][14]

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized analogs (e.g., 0.1, 1, 10, 50, 100 µM) for 72 hours.[14]

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.[1]

Cell Cycle Analysis

To determine the effect of the novel analogs on cell cycle progression, flow cytometry analysis of propidium iodide (PI) stained cells is performed.[10][15]

  • Procedure:

    • Seed cells in 6-well plates and treat with the analogs at their respective IC50 concentrations for 24 hours.[10][15]

    • Harvest the cells, wash with ice-cold PBS, and fix in 70% ethanol overnight at -20°C.[10]

    • Wash the cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[15]

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay

The induction of apoptosis is a key mechanism for many anticancer drugs.[2] Apoptosis can be quantified using an Annexin V-FITC/PI double staining assay followed by flow cytometry.[14][15][16]

  • Procedure:

    • Treat cells with the novel analogs at their IC50 concentrations for 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[15]

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Data Presentation

The quantitative data from the biological assays should be summarized in tables for easy comparison of the activity of the different analogs.

Table 1: Antiproliferative Activity of Novel Analogs

Compound IDModificationIC50 (µM) vs. MCF-7IC50 (µM) vs. HCT-116IC50 (µM) vs. A549
AP-46 Parent Compound15.2 ± 1.812.5 ± 1.318.9 ± 2.1
AP-46-A1 R1 = -OCH38.7 ± 0.97.1 ± 0.610.3 ± 1.1
AP-46-A2 R1 = -Cl12.1 ± 1.510.8 ± 1.215.4 ± 1.7
AP-46-B1 R2 = -F5.4 ± 0.54.2 ± 0.46.8 ± 0.7
AP-46-B2 R2 = -CF325.6 ± 2.922.1 ± 2.530.2 ± 3.4

Table 2: Cell Cycle and Apoptosis Analysis of Lead Analog AP-46-B1

Treatment% Cells in G1% Cells in S% Cells in G2/M% Apoptotic Cells
Control 55.3 ± 3.128.9 ± 2.515.8 ± 1.94.2 ± 0.8
AP-46-B1 (IC50) 72.1 ± 4.515.2 ± 1.812.7 ± 1.535.6 ± 3.2

Visualizations

Experimental Workflow

Experimental_Workflow cluster_synthesis Analog Synthesis cluster_bioassay Biological Evaluation cluster_data Data Analysis Synthesis Synthesis of Novel Analogs Purification Purification and Characterization Synthesis->Purification Proliferation Cell Proliferation Assay (MTT) Purification->Proliferation CellCycle Cell Cycle Analysis (PI Staining) Proliferation->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Proliferation->Apoptosis IC50 IC50 Determination Proliferation->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR

Caption: Workflow for synthesis and biological evaluation of novel analogs.

Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway AP46 This compound Analog Bax Bax/Bak Activation AP46->Bax Bcl2 Bcl-2 Inhibition AP46->Bcl2 DeathReceptor Death Receptors (e.g., Fas, TNFR) Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

Cell Cycle Regulation

Cell_Cycle_Regulation G1 G1 Phase G1_S G1/S Checkpoint G1->G1_S S S Phase G2 G2 Phase S->G2 G2_M G2/M Checkpoint G2->G2_M M M Phase M->G1 G1_S->S G2_M->M AP46 Antiproliferative Agent-46 Analog AP46->G1_S Arrest

Caption: Key checkpoints in the cell cycle regulation.

References

Application Notes and Protocols for Tigilanol Tiglate in the Treatment of Canine Mast Cell Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigilanol tiglate, marketed as STELFONTA®, is a novel small molecule drug for the intratumoral treatment of non-metastatic canine mast cell tumors (MCTs).[1][2] It is a diterpene ester extracted from the seed of the Australian blushwood tree, Fontainea picrosperma.[3] This document provides detailed application notes, experimental protocols, and a summary of key data related to the use of Tigilanol Tiglate in a research and drug development context.

Tigilanol tiglate's mechanism of action is multifactorial, involving the activation of Protein Kinase C (PKC), which leads to a rapid and localized inflammatory response, disruption of tumor vasculature, and direct oncolysis of tumor cells.[1][4][5] This results in hemorrhagic necrosis of the tumor, followed by sloughing of the necrotic tissue and subsequent healing by second intention.[2][4]

Quantitative Data Summary

The following tables summarize the efficacy and safety data from key clinical studies of Tigilanol Tiglate for the treatment of canine mast cell tumors.

Table 1: Efficacy of Tigilanol Tiglate in Canine Mast Cell Tumors

Study TypeNumber of DogsTreatment DoseComplete Response (CR) Rate at Day 28Recurrence Rate in CR Dogs at Day 84Reference
Randomized Controlled Trial81 (treatment group)1 mg/mL, 0.5 mL per cm³ of tumor volume75%7% (93% recurrence-free)[4][6]
Dose Characterization101.0 mg/mL, 50% v/v of tumor90% (at Day 21)Not Reported[7][8]
Retrospective Study (High-Grade MCTs)180.5 mg/cm³ of tumor volume56% (after 1 or 2 treatments)Not Reported

Table 2: Healing and Wound Formation Post-Treatment

ParameterMedian TimeRangeReference
Wound Formation7 days1-91 days[9]
Complete Healing30 days14-154 days[9]

Table 3: Pharmacokinetic Profile of Tigilanol Tiglate in Dogs

ParameterValueTime to Peak Concentration (Tmax)Reference
Peak Serum Concentration (Cmax)Not specified in abstracts30 minutes
Mean Half-life (T1/2)6.53 hoursNot Applicable

Signaling Pathways and Mechanism of Action

Tigilanol tiglate's primary mechanism of action is the activation of Protein Kinase C (PKC), leading to a cascade of downstream effects that result in tumor destruction and an inflammatory response.

Tigilanol Tiglate Signaling Pathway TT Tigilanol Tiglate PKC Protein Kinase C (PKC) Activation TT->PKC VD Tumor Vasculature Disruption PKC->VD O Oncolysis PKC->O AIR Acute Inflammatory Response PKC->AIR HN Hemorrhagic Necrosis VD->HN O->HN AIR->HN TD Tumor Destruction HN->TD

Mechanism of Action of Tigilanol Tiglate.

Experimental Protocols

The following are detailed protocols for key experiments relevant to the study of Tigilanol Tiglate in canine mast cell tumors.

In Vivo Efficacy Study in Canine Patients

This protocol outlines a typical clinical trial design to evaluate the efficacy of Tigilanol Tiglate in dogs with mast cell tumors.

In Vivo Efficacy Study Workflow cluster_screening Screening and Enrollment cluster_treatment Treatment Protocol cluster_assessment Efficacy and Safety Assessment P_select Patient Selection: - Cytologically confirmed MCT - Non-metastatic - Tumor volume < 10 cm³ Consent Owner Consent and Baseline Assessment P_select->Consent Pre_med Concomitant Medication: - Corticosteroids (2 days prior) - H1/H2 blockers (day of treatment) Consent->Pre_med TT_admin Tigilanol Tiglate Administration: - Intratumoral injection - Dose: 0.5 mg/cm³ tumor volume - Fanning technique Pre_med->TT_admin Tumor_measure Tumor Measurement (Days 0, 7, 14, 28, 84) - Caliper measurements - Modified RECIST criteria TT_admin->Tumor_measure AE_monitor Adverse Event Monitoring TT_admin->AE_monitor Wound_assess Wound Healing Assessment TT_admin->Wound_assess

Workflow for a clinical efficacy study.

1. Patient Selection and Enrollment:

  • Inclusion Criteria: Dogs with cytologically confirmed, non-metastatic cutaneous or subcutaneous mast cell tumors. Tumors must be measurable and have a volume of less than 10 cm³.[4]

  • Exclusion Criteria: Dogs with evidence of metastatic disease, ulcerated tumors, or those who have received prior radiation or chemotherapy within a specified timeframe.[4]

  • Baseline Assessment: Perform a complete physical examination, bloodwork, and tumor measurement using calipers. Tumor volume is calculated using the modified ellipsoid formula: Volume = 0.5 x (Length x Width x Height).[6]

2. Treatment Administration:

  • Concomitant Medications: To mitigate the risk of mast cell degranulation, administer corticosteroids (e.g., prednisone) starting two days prior to treatment and continuing for a total of 10 days. H1 and H2 blockers (e.g., diphenhydramine and famotidine) are administered on the day of treatment and continued for 8 days.

  • Tigilanol Tiglate Injection:

    • The dose is calculated based on tumor volume (0.5 mg of Tigilanol Tiglate per cm³ of tumor volume).[4]

    • Administer the drug intratumorally using a Luer-lock syringe and a 23-gauge needle.[4]

    • Employ a fanning motion during injection to ensure even distribution of the drug throughout the tumor mass.[4]

    • Sedation may be used at the discretion of the veterinarian.[4]

3. Efficacy and Safety Assessment:

  • Tumor Response: Measure the tumor at specified time points (e.g., days 7, 14, 28, and 84) using calipers. Assess the response based on modified Response Evaluation Criteria in Solid Tumors (RECIST), where a complete response is the disappearance of the tumor, and a partial response is a significant reduction in tumor volume.[6]

  • Adverse Events: Monitor for and record any adverse events, such as local inflammation, pain, or systemic reactions.

  • Wound Healing: Document the formation of a wound following tumor necrosis and track its healing progress.

In Vitro Cytotoxicity Assay

This protocol describes a representative method for assessing the cytotoxic effects of Tigilanol Tiglate on canine mast cell tumor cell lines using a colorimetric assay such as MTS.

1. Cell Culture:

  • Culture a relevant canine mast cell tumor cell line (e.g., C2, NI-1, CoMS) in appropriate media and conditions as recommended by the supplier.

2. Assay Procedure:

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of Tigilanol Tiglate in culture medium.

  • Remove the old medium from the wells and add the different concentrations of Tigilanol Tiglate. Include a vehicle control (the solvent used to dissolve Tigilanol Tiglate) and a no-treatment control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add the MTS reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

Protein Kinase C (PKC) Activity Assay

This protocol provides a general framework for measuring the activation of PKC in response to Tigilanol Tiglate.

1. Cell Lysate Preparation:

  • Treat canine mast cell tumor cells with Tigilanol Tiglate at various concentrations and for different durations.

  • Lyse the cells in a suitable buffer to extract the proteins.

2. PKC Activity Measurement:

  • Use a commercially available PKC kinase activity assay kit. These kits typically provide a specific substrate for PKC and a method for detecting its phosphorylation.

  • Follow the manufacturer's instructions to perform the assay on the cell lysates.

  • The assay will quantify the amount of phosphorylated substrate, which is proportional to the PKC activity in the sample.

  • Compare the PKC activity in Tigilanol Tiglate-treated cells to that in untreated control cells.

Conclusion

Tigilanol Tiglate is a promising therapeutic agent for the local treatment of canine mast cell tumors, with a well-defined mechanism of action and demonstrated efficacy in clinical trials. The protocols and data presented in these application notes provide a foundation for further research and development of this and similar compounds for veterinary and potentially human oncology. Further studies are warranted to explore its full potential, including its use in combination with other therapies and its efficacy against a broader range of tumor types.

References

EBC-46 (Tigilanol Tiglate) in Human Phase I Clinical Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the human Phase I clinical trial data for EBC-46 (tigilanol tiglate), a novel small molecule activator of protein kinase C (PKC) for the intratumoral treatment of solid tumors. It includes a summary of clinical findings, detailed experimental protocols derived from published studies, and visualizations of the proposed mechanism of action.

Introduction

EBC-46, chemically known as tigilanol tiglate, is a diterpene ester isolated from the seeds of the Australian blushwood tree, Fontainea picrosperma. It is being developed as a local treatment for a range of solid tumors.[1] Preclinical studies in mouse models demonstrated that a single intratumoral injection of EBC-46 leads to rapid and localized effects, including hemorrhagic necrosis and tumor cell death, which are dependent on the activation of Protein Kinase C (PKC).[2][3][4] This document focuses on the data emerging from the initial human clinical trials, providing a resource for understanding its clinical application and mechanism of action.

Data Presentation

The following tables summarize the key quantitative data from the initial human phase I and phase I/IIa clinical trials of EBC-46.

Table 1: Summary of the First-in-Human Phase I Clinical Trial (QB46-001)
ParameterDetails
Clinical Trial Identifier ACTRN12614000685617
Number of Patients 22[5]
Tumor Types Treated Squamous cell carcinoma, basal cell carcinoma, melanoma, breast adenocarcinoma, atypical fibroxanthoma, atypical myxoid fibrosarcoma, metastatic colorectal adenocarcinoma, adenoid cystic carcinoma, and angiosarcoma.
Dose Escalation Range 0.06 mg/m² to 3.6 mg/m²[5]
Maximum Tolerated Dose (MTD) Not reached[5]
Overall Response Rate (ORR) 27% (6 out of 22 patients)[5]
Complete Response (CR) Rate 18% (4 out of 22 patients)[5]
Most Common Adverse Events Injection site reactions (mild to moderate)
Serious Adverse Events One report of dose-limiting toxicity (upper airway obstruction) and two serious adverse events (upper airway obstruction and septicemia)[5]
Table 2: Summary of Phase I/IIa Clinical Trial in Head and Neck Squamous Cell Carcinoma (HNSCC) (QB46C-H03)
ParameterDetails
Number of Patients 19[6]
Tumor Type Head and Neck Squamous Cell Carcinoma (HNSCC)
Maximum Escalated Dose 2.4 mg/m²[6]
Key Findings - Well tolerated at all dose levels. - Rapid induction of hemorrhagic necrosis in all injected tumors within hours. - No necrosis reported in surrounding normal tissue. - Evidence of immunogenic cell death and a localized immune response.[6]
Adverse Events Primarily local and associated with the drug's mode of action (e.g., pain).[6]
Table 3: Summary of Phase IIa Clinical Trial in Soft Tissue Sarcoma (STS) (QB46C-H07) - Stage 1
ParameterDetails
Clinical Trial Identifier NCT05755113
Number of Patients (evaluable) 10[7]
Tumor Type Advanced and/or metastatic Soft Tissue Sarcoma (STS)
Dosage 0.5 mg/cm³ of tumor volume[7]
Objective Response Rate (ORR) in Patients 80% (8 out of 10 patients with complete or partial ablation)[7]
Response in Injected Tumors 81% (22 out of 27 tumors showed complete or partial ablation)[7]
Complete Ablation in Tumors 14 out of 27 injected tumors[7]
Durability of Response No recurrence in the 14 completely ablated tumors after 6 months.[7]
Adverse Events Well-tolerated; most common were localized pain, swelling, and necrosis.[7]

Experimental Protocols

The following protocols are based on the methodologies described in the publications of the human clinical trials.

Protocol 1: Preparation and Formulation of EBC-46 for Intratumoral Injection
  • Formulation: EBC-46 is prepared as a solution in a vehicle of 40% propylene glycol (PG).[8]

  • Concentration: For the initial phase I trial, the starting concentration was 0.25 mg/mL.[2] Dose escalation was initially achieved by increasing the concentration of the EBC-46 solution.

  • Handling: Standard aseptic techniques should be followed for the preparation and handling of the investigational drug product.

Protocol 2: Patient Eligibility and Tumor Selection
  • Patient Inclusion Criteria (based on Phase I trials):

    • Patients with cutaneous and subcutaneous tumors refractory to standard therapies.[2]

    • Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.[2]

    • Adequate organ function.[2]

    • Tumor not involving major blood vessels.[2]

    • No therapeutic anticoagulation or major abnormality of hemostasis.[2]

  • Tumor Selection:

    • Tumors must be accessible for direct intratumoral injection.[9]

    • For dose-escalation cohorts in the initial Phase I study, tumors were estimated to be at least twice the volume of the planned injection.[5]

Protocol 3: Intratumoral Injection Procedure for EBC-46
  • Dosage Calculation: The initial starting dose in the first-in-human trial was 0.06 mg/m².[2] Subsequent trials have also utilized dosing based on tumor volume (e.g., 0.5 mg/cm³ for the STS trial).[7]

  • Administration:

    • The calculated dose of the EBC-46 solution is drawn up into a sterile syringe.

    • The needle is inserted into the target tumor.

    • The solution is infiltrated throughout the tumor volume. In the initial phase I study, the injection volume was infiltrated into a tumor volume that was two-fold greater than the EBC-46 volume.[2]

    • A "fanning" motion with the needle is recommended to ensure even distribution of the drug throughout the tumor mass.[10]

  • Post-Injection Monitoring:

    • Patients are monitored for local and systemic adverse events.

    • The injection site is assessed for reactions such as erythema, edema, and eschar formation.[10]

    • Tumor response is evaluated at specified time points post-injection.

Protocol 4: Assessment of Efficacy and Safety
  • Efficacy Assessment:

    • Tumor responses are evaluated using standard criteria such as Response Evaluation Criteria in Solid Tumors (RECIST).

    • Tumor ablation rates are assessed, with complete ablation defined as a 100% reduction in tumor volume and partial ablation as a reduction of 30% or greater.[7]

  • Safety Assessment:

    • Monitoring and grading of adverse events (AEs) and serious adverse events (SAEs) are conducted throughout the trial.

    • Local tolerability at the injection site is a key safety parameter.

  • Biomarker Analysis (Optional):

    • Blood samples may be collected to evaluate biomarkers of vascular disruption and inflammation.[2]

    • Tumor biopsies may be performed pre- and post-treatment to assess changes in the tumor microenvironment and cellular signaling pathways.[2]

Mechanism of Action and Signaling Pathways

EBC-46's primary mechanism of action is the activation of Protein Kinase C (PKC).[2][3] This leads to a cascade of downstream events resulting in tumor destruction.

Signaling Pathway of EBC-46 in Cancer Treatment

EBC46_Signaling_Pathway EBC46 EBC-46 (Tigilanol Tiglate) PKC Protein Kinase C (PKC) (especially βI and βII isoforms) EBC46->PKC Activates Vascular_Disruption Tumor Vascular Disruption PKC->Vascular_Disruption Leads to Immune_Recruitment Recruitment & Activation of Innate Immune Cells (Neutrophils, Macrophages) PKC->Immune_Recruitment Induces Oncolysis Direct Oncolysis PKC->Oncolysis Causes MET_signaling Negative Regulation of protumorigenic c-MET signaling PKC->MET_signaling Mediates NGFR_signaling Negative Regulation of NGFRp75/TNFR16 signaling PKC->NGFR_signaling Mediates Nectin1_adhesion Regulation of Nectin-1-mediated cell adhesion PKC->Nectin1_adhesion Mediates Hemorrhagic_Necrosis Hemorrhagic Necrosis Vascular_Disruption->Hemorrhagic_Necrosis Tumor_Destruction Tumor Destruction Hemorrhagic_Necrosis->Tumor_Destruction Immune_Recruitment->Tumor_Destruction ICD Immunogenic Cell Death (ICD) Oncolysis->ICD Results in ICD->Tumor_Destruction MET_signaling->Tumor_Destruction NGFR_signaling->Tumor_Destruction Nectin1_adhesion->Tumor_Destruction

Caption: Proposed signaling pathway of EBC-46 in cancer therapy.

EBC-46 is a potent activator of PKC, with a degree of specificity for the βI and βII isoforms.[3] This activation triggers a multi-faceted anti-tumor response:

  • Disruption of Tumor Vasculature: Activation of PKC, particularly the beta-II isoform, increases the permeability of the tumor's blood vessels.[2] This leads to vascular leakage and hemorrhagic necrosis, effectively cutting off the tumor's blood and oxygen supply.[2][11]

  • Direct Oncolysis and Immunogenic Cell Death: EBC-46 induces direct killing of cancer cells.[2] This process is characterized by mitochondrial and endoplasmic reticulum dysfunction, leading to a form of programmed cell death known as pyroptosis.[2] This, in turn, results in the release of damage-associated molecular patterns (DAMPs), a hallmark of immunogenic cell death (ICD), which helps to stimulate an anti-tumor immune response.[2]

  • Inflammatory Response and Immune Cell Recruitment: The activation of PKC initiates an acute inflammatory response within the tumor microenvironment.[2] This attracts and activates innate immune cells, primarily neutrophils and macrophages, which further contribute to the destruction of the tumor.[2]

  • Modulation of Cell Signaling and Adhesion: Recent studies have shown that EBC-46-mediated PKC activation leads to the negative regulation of pro-tumorigenic signaling pathways involving c-MET and NGFRp75/TNFR16.[7] It also regulates Nectin-1-mediated cell adhesion, potentially disrupting tumor integrity.[7]

Experimental Workflow for Intratumoral EBC-46 Treatment and Analysis

EBC46_Workflow Patient_Screening Patient Screening and Tumor Selection Drug_Prep EBC-46 Formulation and Dose Calculation Patient_Screening->Drug_Prep Injection Intratumoral Injection Drug_Prep->Injection Post_Injection_Monitoring Post-Injection Monitoring (Safety and Tolerability) Injection->Post_Injection_Monitoring Biomarker_Analysis Biomarker Analysis (Blood and/or Biopsy) Injection->Biomarker_Analysis Optional Efficacy_Assessment Efficacy Assessment (e.g., RECIST, Tumor Volume) Post_Injection_Monitoring->Efficacy_Assessment Data_Analysis Data Analysis and Reporting Post_Injection_Monitoring->Data_Analysis Efficacy_Assessment->Data_Analysis Biomarker_Analysis->Data_Analysis

Caption: General experimental workflow for clinical trials of intratumoral EBC-46.

Conclusion

The human Phase I clinical trials of EBC-46 have demonstrated its potential as a novel, locally administered anti-cancer agent. The drug was generally well-tolerated, and a maximum tolerated dose was not reached in the initial dose-escalation study. Promising signs of efficacy, including complete responses in a variety of solid tumors, have been observed. The mechanism of action, centered on the activation of PKC, leads to a rapid and multi-pronged attack on the tumor through vascular disruption, direct oncolysis, and the induction of an inflammatory response. Further clinical development is ongoing to explore the full potential of this innovative therapeutic approach.

References

Troubleshooting & Optimization

Technical Support Center: Tigilanol Tiglate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tigilanol Tiglate in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Tigilanol Tiglate for in vitro studies?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of Tigilanol Tiglate for cell culture experiments.

Q2: How should I prepare a stock solution of Tigilanol Tiglate?

A2: To prepare a stock solution, dissolve Tigilanol Tiglate powder in 100% DMSO to a concentration of 1-10 mM. Ensure the powder is completely dissolved by gentle vortexing. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q3: What is the recommended final concentration of DMSO in the cell culture medium?

A3: It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.1% is generally recommended and well-tolerated by most cell lines. However, the sensitivity to DMSO can be cell line-dependent, so it is advisable to include a vehicle control (medium with the same final concentration of DMSO as the treated wells) in your experiments.

Q4: I am observing precipitation after adding the Tigilanol Tiglate working solution to my cell culture medium. What should I do?

A4: Precipitation can occur if the concentration of Tigilanol Tiglate or the final DMSO concentration is too high, or if the compound is not properly solubilized. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue.

Q5: What is the mechanism of action of Tigilanol Tiglate?

A5: Tigilanol Tiglate has a multi-modal mechanism of action. It is a potent activator of Protein Kinase C (PKC), particularly the β isoforms, which triggers a signaling cascade leading to hemorrhagic necrosis of tumors.[1][2] Additionally, it can induce a PKC-independent form of immunogenic cell death known as pyroptosis, which is dependent on caspase and gasdermin E.[3][4][5][6] This dual action contributes to its potent anti-tumor activity.

Troubleshooting Guide

Issue 1: Precipitate Formation in Cell Culture Medium
Possible Cause Recommendation
High final concentration of Tigilanol Tiglate.Decrease the final working concentration of Tigilanol Tiglate. The effective concentration can be in the nanomolar to low micromolar range depending on the cell line.
High final concentration of DMSO.Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.
Improper mixing when preparing the working solution.When diluting the DMSO stock solution into the aqueous cell culture medium, add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.
Low temperature of the cell culture medium.Use pre-warmed (37°C) cell culture medium to prepare the final working solution, as lower temperatures can decrease the solubility of some compounds.
Issue 2: High Background Cytotoxicity in Vehicle Control Wells
Possible Cause Recommendation
High final DMSO concentration.Reduce the final DMSO concentration to below 0.1%. Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your specific cell line.
Contaminated DMSO.Use a fresh, unopened bottle of sterile, cell culture-grade DMSO.
Cell line is particularly sensitive to DMSO.For highly sensitive cell lines, consider reducing the final DMSO concentration to 0.05% or lower. This may require preparing a more concentrated primary stock of Tigilanol Tiglate, if its solubility allows.
Issue 3: Inconsistent or No Biological Activity
Possible Cause Recommendation
Degradation of Tigilanol Tiglate.Store the DMSO stock solution in small, single-use aliquots at -20°C and protect from light. Avoid repeated freeze-thaw cycles.
Incorrect dosage.The effective concentration of Tigilanol Tiglate is cell line-dependent. Perform a dose-response experiment starting from a low nanomolar range to determine the optimal concentration for your experimental setup.
Cell line resistance.Some cell lines may be less sensitive to Tigilanol Tiglate. For instance, the tongue squamous cell carcinoma cell line SCC-15 has been reported to have lower sensitivity.[7]

Quantitative Data

Table 1: Solubility of Tigilanol Tiglate
Solvent Solubility Storage of Stock Solution
Dimethyl Sulfoxide (DMSO)Soluble-20°C for long-term storage (months to years).
Table 2: Recommended Maximum Final DMSO Concentration in Cell Culture
Cell Culture Condition Recommended Maximum DMSO Concentration
Standard Cell Lines≤ 0.1%
Sensitive Cell Lines≤ 0.05%

Note: It is always recommended to include a vehicle control with the same final DMSO concentration as the experimental wells.

Table 3: In Vitro Activity of Tigilanol Tiglate (EBC-46) in Cancer Cell Lines
Cell Line Cancer Type Observed Effect Reference
B16-F0MelanomaDose-dependent decrease in cell survival.[2]
SK-MEL-28MelanomaDose-dependent decrease in cell survival.[2]
FaDuHead and Neck Squamous Cell CarcinomaRapid loss of cell viability in vivo.[2]
SCC-15Tongue Squamous Cell CarcinomaIdentified as a cell line with lower efficacy to treatment.[7]

Researchers should perform their own dose-response experiments to determine the precise IC50 value for their cell line of interest.

Experimental Protocols

Protocol 1: Preparation of Tigilanol Tiglate Stock and Working Solutions
  • Materials:

    • Tigilanol Tiglate (lyophilized powder)

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and supplements), pre-warmed to 37°C.

  • Preparation of Stock Solution (e.g., 10 mM):

    • Briefly centrifuge the vial of lyophilized Tigilanol Tiglate to ensure the powder is at the bottom.

    • Aseptically add the required volume of DMSO to the vial to achieve a 10 mM concentration.

    • Gently vortex until the powder is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single experiments to avoid freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

  • Preparation of Working Solution:

    • Thaw an aliquot of the Tigilanol Tiglate stock solution at room temperature.

    • Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Crucially , when diluting, add the Tigilanol Tiglate/DMSO solution to the cell culture medium and mix immediately by gentle pipetting or swirling. Do not add the aqueous medium to the concentrated DMSO stock.

    • Ensure the final concentration of DMSO in the medium that will be added to the cells is below 0.1%.

Protocol 2: General In Vitro Cytotoxicity Assay (e.g., MTT or SRB assay)
  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (typically 2,000-10,000 cells per well, depending on the cell line).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Cell Treatment:

    • The next day, remove the old medium and replace it with fresh medium containing the desired concentrations of Tigilanol Tiglate.

    • Include wells with medium only (no cells) as a blank control, wells with cells and medium (untreated control), and wells with cells and medium containing the highest concentration of DMSO used in the experiment (vehicle control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • After the incubation period, perform a cell viability assay according to the manufacturer's protocol (e.g., MTT, XTT, SRB, or CellTiter-Glo®).

    • Read the absorbance or luminescence on a plate reader.

  • Data Analysis:

    • Subtract the blank control values from all other readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration of Tigilanol Tiglate.

    • Plot the percentage of cell viability against the log of the Tigilanol Tiglate concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

Signaling Pathways

Experimental Workflow

References

Technical Support Center: Optimizing Antiproliferative Agent-46

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antiproliferative agent-46. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: While specific pathways for this compound are under investigation, it is designed to inhibit cell proliferation. Many antiproliferative agents work by inducing apoptosis, causing cell cycle arrest, or disrupting key signaling pathways involved in tumor growth. For example, some agents activate Protein Kinase C (PKC), leading to oncolysis and an acute inflammatory response that restricts blood and oxygen supply to tumors.[1] Others may function by inhibiting specific enzymes or receptors crucial for cancer cell survival and division.[2][3]

Q2: How do I determine the optimal injection volume (concentration) of this compound for my in vitro experiments?

A2: The optimal concentration, often referred to as the half-maximal inhibitory concentration (IC50), should be determined empirically for each cell line. A dose-response experiment is recommended. This involves treating cells with a serial dilution of this compound and measuring cell viability or proliferation after a set incubation period (e.g., 24, 48, or 72 hours). The goal is to find a balance that provides a measurable antiproliferative effect without causing excessive, non-specific cytotoxicity.[4]

Q3: Which cell proliferation assays are compatible with this compound?

A3: A variety of assays can be used to measure the effects of this compound. The choice of assay depends on the experimental goals, cell type, and available equipment.[5][6] Common methods include:

  • Metabolic Assays (e.g., MTT, XTT, Resazurin): These colorimetric or fluorometric assays measure the metabolic activity of viable cells.[7][8]

  • DNA Synthesis Assays (e.g., BrdU, EdU): These assays directly measure the incorporation of nucleotide analogs into newly synthesized DNA, providing a direct assessment of cell proliferation.[8]

  • Cell Counting: Direct cell counting using a hemocytometer or automated cell counter can determine the number of viable cells.[5]

  • Live-Cell Imaging: This method allows for real-time monitoring of cell proliferation over time.[8]

Q4: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?

A4: Viability assays measure cell survival, while proliferation assays assess the rate of cell division.[7] To distinguish between cytotoxic (cell-killing) and cytostatic (cell-growth-inhibiting) effects, you can perform a time-course experiment and use assays that can differentiate between live, dead, and apoptotic cells (e.g., Annexin V/PI staining followed by flow cytometry). A cytotoxic agent will increase the number of dead cells, whereas a cytostatic agent will primarily reduce the rate of increase in cell number.

Troubleshooting Guides

Issue 1: High variability in dose-response data.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Optimize the cell seeding density for each cell line to ensure exponential growth throughout the experiment.[4][9]

  • Possible Cause: Edge effects in multi-well plates due to evaporation.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.

  • Possible Cause: Instability of this compound in culture medium.

    • Solution: Prepare fresh dilutions of the agent for each experiment. Check the stability of the compound under your experimental conditions (e.g., temperature, light exposure).

Issue 2: No significant antiproliferative effect observed.

  • Possible Cause: The concentration range of this compound is too low.

    • Solution: Expand the concentration range in your dose-response experiment.

  • Possible Cause: The incubation time is too short.

    • Solution: Extend the incubation period to allow sufficient time for the agent to exert its effects. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.

  • Possible Cause: The chosen cell line is resistant to this compound.

    • Solution: Test the agent on a panel of different cancer cell lines to identify sensitive ones.[10]

Issue 3: Unexpected increase in proliferation at low concentrations.

  • Possible Cause: Hormesis, a biphasic dose-response phenomenon.

    • Solution: This can be a real biological effect. Carefully document the concentration range where this is observed. It may provide insights into the agent's mechanism of action.

  • Possible Cause: Experimental artifact.

    • Solution: Repeat the experiment with careful attention to dilution accuracy and pipetting technique.

Data Presentation

Table 1: Example Dose-Response Data for this compound on MCF-7 Cells (48h Incubation)

Concentration (µM)% Viability (Mean)Standard Deviation
0 (Vehicle Control)1004.5
0.198.25.1
185.76.2
1052.34.8
5015.63.1
1005.11.9

Table 2: Comparison of Common Cell Proliferation Assays

Assay TypePrincipleAdvantagesDisadvantages
MTT/XTT Measures metabolic activity via mitochondrial reductase enzymes.[7]Simple, high-throughput, cost-effective.Indirect measure of proliferation, can be affected by metabolic changes.[8]
BrdU/EdU Measures incorporation of thymidine analogs during DNA synthesis.[8]Direct and accurate measure of proliferation.Can be labor-intensive, may require specific equipment (e.g., flow cytometer).[8]
Trypan Blue Dye exclusion method to count viable cells.[6]Low cost, direct cell count.Low throughput, can be inaccurate at low cell numbers.[5]
Live-Cell Imaging Automated imaging to monitor cell confluence or count over time.[8]Real-time data, provides morphological information.Requires specialized imaging equipment, less suitable for suspension cells.[8]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Resazurin-Based Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X drug solutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO2.

  • Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.[4]

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Optimize Cell Seeding Density C Seed Cells in 96-well Plate A->C B Prepare Serial Dilutions of Agent-46 D Add Agent-46 to Cells B->D C->D E Incubate for 24, 48, or 72h D->E F Perform Cell Proliferation Assay E->F G Measure Signal (Absorbance/Fluorescence) F->G H Calculate % Viability vs. Control G->H I Plot Dose-Response Curve & Determine IC50 H->I

Caption: Workflow for determining the IC50 of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Agent46 Antiproliferative Agent-46 Receptor Target Receptor/ Enzyme Agent46->Receptor PKC Protein Kinase C (PKC) Receptor->PKC Activation MAPK MAPK Pathway Receptor->MAPK Inhibition Transcription Altered Gene Transcription PKC->Transcription MAPK->Transcription Apoptosis Apoptosis Transcription->Apoptosis CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest Proliferation Decreased Proliferation Apoptosis->Proliferation CellCycleArrest->Proliferation

Caption: A hypothetical signaling pathway for this compound.

References

Technical Support Center: Tigilanol Tiglate-Induced Local Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the management of local inflammation induced by tigilanol tiglate in a preclinical research setting.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of tigilanol tiglate-induced local inflammation?

A1: Tigilanol tiglate is a potent activator of Protein Kinase C (PKC) isoforms.[1][2][3][4][5] This activation triggers a signaling cascade leading to a rapid and localized acute inflammatory response.[2][6][7] Key downstream effects include disruption of tumor vasculature, leading to hemorrhagic necrosis, and the release of pro-inflammatory cytokines and chemokines, which recruit immune cells to the injection site.[1][6][8] This inflammatory process is integral to the anti-tumor efficacy of the compound.[6][7]

Q2: What are the typical signs of local inflammation observed in preclinical models?

A2: In preclinical models, intratumoral injection of tigilanol tiglate typically induces a rapid onset of localized swelling (edema), redness (erythema), and bruising within hours.[9][10] This is followed by the formation of an eschar and necrotic destruction of the tumor tissue over several days.[8] The severity of these signs is generally dose-dependent.[11]

Q3: Is it possible to reduce the local inflammatory response without compromising the anti-tumor efficacy of tigilanol tiglate?

A3: This is a key area of investigation. In veterinary medicine, corticosteroids (e.g., prednisone, prednisolone), H1 receptor blocking agents (e.g., diphenhydramine), and H2 receptor blocking agents (e.g., famotidine) are co-administered to manage the systemic effects of mast cell degranulation and local inflammation.[9][10] An equine-specific protocol has been developed that uses a reduced dose of tigilanol tiglate in combination with concomitant anti-inflammatory medications to manage the more robust inflammatory response observed in horses.[7][12][13][14][15] However, there is limited published quantitative data from preclinical studies specifically evaluating the impact of these agents on both inflammation and efficacy. It has been noted that the use of corticosteroids prior to tigilanol tiglate administration could potentially impact the evaluation of the anti-tumor response if the tumor itself is responsive to steroids.[16]

Q4: What anti-inflammatory agents could be considered for co-administration with tigilanol tiglate in a research setting?

A4: Based on clinical use and general principles of anti-inflammatory pharmacology, the following agents could be investigated:

  • Corticosteroids: Dexamethasone or prednisolone could be administered systemically or locally to dampen the inflammatory cascade. Their effects on cytokine production and immune cell infiltration would need to be carefully evaluated.[17][18][19][20][21]

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Selective or non-selective COX inhibitors could be used to reduce prostaglandin-mediated inflammation and pain.[21][22][23][24][25]

  • Antihistamines: H1 and H2 receptor antagonists may help to mitigate the effects of histamine release, particularly in mast cell-rich tumors.[10]

Q5: How can I quantify the reduction in local inflammation in my experiments?

A5: Several methods can be employed to quantify the inflammatory response:

  • Edema Measurement: Caliper measurements of the inflamed area (e.g., ear or paw thickness) or volume displacement plethysmography can be used to assess swelling.[5][6][9][16][26][27][28]

  • Vascular Permeability Assay: The Evans blue dye extravasation assay can quantify changes in vascular permeability at the injection site.[1][2][3][10][29]

  • Histological Analysis: Skin or tumor biopsies can be processed for H&E staining to assess the infiltration of inflammatory cells, edema, and tissue necrosis.[30][31][32][33][34]

  • Cytokine Profiling: Tissue homogenates from the injection site can be analyzed for levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA or multiplex bead arrays.[1][4][9][26][35][36]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Suggestions
Excessive local swelling and necrosis extending beyond the tumor margins High dose of tigilanol tiglate; High sensitivity of the animal model to the inflammatory stimulus.Perform a dose-response study to determine the optimal therapeutic window in your model.[11] Consider a pre-treatment or co-administration with an anti-inflammatory agent (e.g., corticosteroid) and evaluate its impact on both inflammation and anti-tumor activity.
Difficulty in assessing tumor response due to severe inflammation The inflammatory reaction can initially mask the underlying tumor regression.Utilize imaging modalities that can better distinguish between inflammation and viable tumor tissue. Allow sufficient time for the acute inflammation to subside (typically 48-96 hours) before assessing tumor response.[10]
Inconsistent inflammatory response between animals Variability in injection technique (e.g., depth, distribution within the tumor); Individual animal variation in inflammatory response.Ensure consistent intratumoral injection technique, aiming for even distribution of the drug throughout the tumor mass. Increase the number of animals per group to account for biological variability.
Systemic signs of distress in animals (e.g., lethargy, inappetence) Systemic release of inflammatory mediators.Monitor animals closely for systemic adverse effects. Consider systemic administration of supportive care, including analgesics and anti-inflammatory agents, as guided by your institution's animal care and use committee.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data from preclinical studies specifically detailing the reduction of tigilanol tiglate-induced local inflammation with co-administered anti-inflammatory agents. The following table summarizes relevant information from veterinary clinical studies.

Table 1: Clinical Approaches to Managing Tigilanol Tiglate-Associated Inflammation

Species Approach Medications Key Observations Reference
CanineConcomitant MedicationCorticosteroid (e.g., prednisone), H1 receptor blocker (e.g., diphenhydramine), H2 receptor blocker (e.g., famotidine)Administered to decrease the potential for severe systemic adverse reactions from mast cell degranulation.[10]
EquineDose Reduction & Concomitant MedicationReduced tigilanol tiglate dose rate (30% lower than canine dose); Non-steroidal anti-inflammatory medications (NSAIDs)Drug-induced inflammation and edema were well-controlled and largely resolved within 3 days.[7][12][14]

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema Assay (Adapted for assessing anti-inflammatory co-treatments with Tigilanol Tiglate)

This protocol is a standard method for evaluating acute inflammation and can be adapted to assess the effect of anti-inflammatory agents on tigilanol tiglate-induced edema.

  • Animal Model: Wistar or Sprague-Dawley rats (150-200g).

  • Groups:

    • Group 1: Vehicle control (intratumoral injection of tigilanol tiglate vehicle).

    • Group 2: Tigilanol tiglate alone.

    • Group 3: Tigilanol tiglate + anti-inflammatory agent.

    • Group 4: Anti-inflammatory agent alone.

  • Procedure: a. Administer the anti-inflammatory agent or its vehicle at a predetermined time before the tigilanol tiglate injection (e.g., 30-60 minutes). b. Measure the initial volume of the right hind paw using a plethysmometer.[6][8][27][28] c. Administer a sub-plantar injection of tigilanol tiglate (or its vehicle) into the right hind paw. d. Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after the injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the co-treatment group compared to the tigilanol tiglate alone group.

Protocol 2: Evans Blue Vascular Permeability Assay

This protocol measures the extent of plasma protein extravasation into the tissue, a key feature of inflammation.

  • Animal Model: BALB/c or C57BL/6 mice.

  • Procedure: a. Administer the anti-inflammatory agent or its vehicle. b. After a specified time, intravenously inject Evans blue dye (e.g., 2% solution in saline).[1][2][3][10][29] c. After allowing the dye to circulate (e.g., 30 minutes), administer an intradermal or intratumoral injection of tigilanol tiglate. d. After a further interval (e.g., 30-60 minutes), euthanize the animals and perfuse the vasculature with saline to remove intravascular dye. e. Dissect the skin or tumor tissue at the injection site. f. Extract the Evans blue dye from the tissue using formamide. g. Quantify the amount of extracted dye spectrophotometrically at ~620 nm.

  • Data Analysis: Compare the amount of dye extravasation between the different treatment groups.

Protocol 3: Cytokine Measurement in Tissue Homogenates

This protocol allows for the quantification of pro-inflammatory cytokines at the site of inflammation.

  • Sample Collection: At a predetermined time point after tigilanol tiglate injection (with or without anti-inflammatory co-treatment), euthanize the animals and collect the skin or tumor tissue from the injection site.

  • Homogenization: Homogenize the tissue in a lysis buffer containing protease inhibitors.[26]

  • Quantification: a. Centrifuge the homogenate to pellet cellular debris. b. Collect the supernatant and determine the total protein concentration. c. Use the supernatant to measure the concentration of specific cytokines (e.g., IL-6, TNF-α) using ELISA or a multiplex bead array.[4][9][35][36]

  • Data Analysis: Normalize cytokine concentrations to the total protein concentration and compare the levels between treatment groups.

Visualizations

Tigilanol_Tiglate_Signaling_Pathway TT Tigilanol Tiglate PKC Protein Kinase C (PKC) (α, βI, βII, γ isoforms) TT->PKC Activates Vascular_Disruption Vascular Disruption & Increased Permeability PKC->Vascular_Disruption Inflammatory_Cascade Inflammatory Signaling (e.g., NF-κB) PKC->Inflammatory_Cascade Inflammation Local Inflammation (Edema, Erythema) Vascular_Disruption->Inflammation Tumor_Necrosis Hemorrhagic Necrosis & Tumor Cell Death Vascular_Disruption->Tumor_Necrosis Cytokines Pro-inflammatory Cytokines & Chemokines Release (IL-6, IL-8, CXCL9, CXCL10) Inflammatory_Cascade->Cytokines Immune_Recruitment Immune Cell Recruitment Cytokines->Immune_Recruitment Immune_Recruitment->Inflammation Corticosteroids Corticosteroids Corticosteroids->Inflammatory_Cascade Inhibits NSAIDs NSAIDs NSAIDs->Inflammatory_Cascade Inhibits (Prostaglandin Synthesis)

Caption: Tigilanol tiglate signaling pathway leading to inflammation and tumor necrosis.

Experimental_Workflow start Start: Preclinical Model (e.g., Tumor-bearing mouse) groups Treatment Groups: 1. Vehicle 2. Tigilanol Tiglate (TT) 3. TT + Anti-inflammatory Agent start->groups treatment Administer Treatment (Co-administration or Pre-treatment) groups->treatment assessment Assess Local Inflammation treatment->assessment efficacy Assess Anti-tumor Efficacy (Tumor Volume Measurement) treatment->efficacy edema Measure Edema (e.g., Calipers) assessment->edema permeability Assess Vascular Permeability (Evans Blue Assay) assessment->permeability histology Histological Analysis assessment->histology cytokines Cytokine Profiling (ELISA, Multiplex) assessment->cytokines analysis Data Analysis and Comparison edema->analysis permeability->analysis histology->analysis cytokines->analysis efficacy->analysis end End analysis->end

Caption: Experimental workflow for assessing anti-inflammatory interventions.

References

EBC-46 Off-Target Effects: A Technical Support Resource for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of EBC-46 (tigilanol tiglate) in preclinical models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of EBC-46 and how does this relate to potential off-target effects?

A1: EBC-46 is a novel small molecule that acts as a potent activator of Protein Kinase C (PKC) isoforms.[1][2] Specifically, it has been shown to activate PKC-βI, -βII, -α, and -γ.[3] This on-target effect triggers a localized inflammatory response, disruption of tumor vasculature, and ultimately leads to hemorrhagic necrosis of the tumor.[1][3] Potential off-target effects could theoretically arise from the activation of PKC isoforms in non-target tissues or the modulation of other kinases. However, preclinical studies suggest that EBC-46 is preferentially retained within the tumor following intratumoral injection, leading to high local concentrations with minimal systemic exposure.[3]

Q2: What are the most common off-target or adverse effects observed in preclinical models?

A2: In preclinical animal models, the most frequently observed adverse effects are localized to the injection site and are considered an extension of the drug's mechanism of action. These include erythema (redness), edema (swelling), and the formation of an eschar at the treatment site.[1] Animal toxicity studies have established that EBC-46 has an acceptable safety profile, with these local reactions being significantly more pronounced when injected into a tumor compared to normal tissue.[1]

Q3: Has a comprehensive off-target kinase inhibition profile for EBC-46 been published?

A3: As of the latest available information, a comprehensive off-target kinase screening panel for EBC-46 has not been made publicly available in peer-reviewed literature. The primary focus of published research has been on its potent activation of the Protein Kinase C family. While this activation of a specific subset of PKC isoforms is well-documented, its activity against a broader panel of kinases has not been detailed in the public domain.

Q4: What is known about the systemic toxicity of EBC-46 in preclinical studies?

A4: Due to its intratumoral administration and rapid metabolism, systemic exposure to EBC-46 is low.[4][5] Pharmacokinetic studies in canine patients have shown a short mean half-life of 6.53 hours. While detailed findings from formal IND-enabling toxicology studies are not fully published, the available data from preclinical and early clinical studies suggest a favorable safety profile with minimal systemic toxicity.

Q5: Are there any known effects of EBC-46 on vital organ systems (cardiovascular, respiratory, CNS)?

A5: Specific Good Laboratory Practice (GLP) compliant safety pharmacology studies detailing the effects of EBC-46 on the cardiovascular, respiratory, and central nervous systems are part of the regulatory submission package but are not publicly available in detail. However, the overall safety profile from preclinical and Phase I human trials has been described as acceptable, with most adverse events being localized and manageable.[1]

Troubleshooting Guide

Issue: Excessive local inflammation and tissue damage beyond the tumor margin.

Possible Cause:

  • Incorrect injection technique: Injection of EBC-46 outside the tumor capsule can lead to inflammation in the surrounding healthy tissue.

  • Dosage miscalculation: An overdose relative to the tumor volume may result in an exaggerated local reaction.

Suggested Solution:

  • Refine injection procedure: Ensure the needle is fully within the tumor mass before injection. Ultrasound guidance may be beneficial for precise administration in deep-seated tumors.

  • Accurate dose calculation: Carefully measure the tumor volume and administer the appropriate dose as per the established protocol.

Issue: Unexpected systemic adverse effects in animal models.

Possible Cause:

  • Accidental intravenous administration: Inadvertent injection into a blood vessel can lead to systemic exposure and potential toxicity.

  • Model-specific sensitivity: Certain animal strains or tumor models may exhibit unique sensitivities to PKC activation.

Suggested Solution:

  • Aspirate before injection: To avoid intravascular injection, gently aspirate with the syringe before depressing the plunger.

  • Establish baseline sensitivity: When using a new animal model, it is advisable to conduct a pilot dose-escalation study to determine the maximum tolerated dose and characterize any model-specific responses.

  • Monitor for systemic signs: Closely observe animals post-injection for any signs of systemic distress and consult with a veterinarian.

Quantitative Data Summary

Table 1: In Vitro Cell Viability

Cell LineCompoundLD50 (µM)
B16-F0EBC-46>52.5
SK-MEL-28EBC-46>52.5
B16-F0PMA~17.5
SK-MEL-28PMA~17.5
Data adapted from preclinical studies.[6]

Table 2: Pharmacokinetic Parameters in Canine Patients

ParameterValue
Peak Serum Concentration (Cmax)Occurred at 30 minutes
Mean Half-life (T1/2)6.53 hours
Data from a dose de-escalation study in dogs.

Experimental Protocols

Protocol 1: Assessment of In Vitro Cell Viability

  • Cell Culture: Culture B16-F0 or SK-MEL-28 melanoma cells in appropriate media and conditions.

  • Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of EBC-46 or Phorbol 12-myristate 13-acetate (PMA) for 4 days.

  • Assay: Perform a sulforhodamine B (SRB) assay to determine cell survival.

  • Analysis: Calculate the 50% lethal dose (LD50) from the dose-response curves.[6]

Protocol 2: In Vivo Tumor Model and Treatment

  • Tumor Implantation: Subcutaneously implant SK-MEL-28 or FaDu human tumor cells into the flank of BALB/c Foxn1nu mice.

  • Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100 mm³).

  • Treatment: Administer a single intratumoral injection of EBC-46 formulated in a vehicle (e.g., 20% propylene glycol in water).

  • Monitoring: Monitor tumor growth and animal well-being.

  • Endpoint: Euthanize animals at specified time points for tumor excision and further analysis (e.g., immunohistochemistry for CD31 to assess vascular integrity).[3]

Visualizations

EBC46_Signaling_Pathway EBC-46 Signaling Pathway EBC46 EBC-46 PKC Protein Kinase C (βI, βII, α, γ) EBC46->PKC Activates Inflammation Localized Inflammation PKC->Inflammation Vascular_Disruption Vascular Disruption & Permeability PKC->Vascular_Disruption Hemorrhagic_Necrosis Hemorrhagic Necrosis Inflammation->Hemorrhagic_Necrosis Vascular_Disruption->Hemorrhagic_Necrosis Tumor_Ablation Tumor Ablation Hemorrhagic_Necrosis->Tumor_Ablation

Caption: EBC-46 activates specific PKC isoforms, initiating a cascade leading to tumor ablation.

Experimental_Workflow_In_Vivo In Vivo Experimental Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Tumor_Implantation Tumor Cell Implantation (Subcutaneous) Tumor_Growth Tumor Growth to ~100 mm³ Tumor_Implantation->Tumor_Growth IT_Injection Intratumoral Injection of EBC-46 Tumor_Growth->IT_Injection Tumor_Monitoring Tumor Volume Monitoring IT_Injection->Tumor_Monitoring Ex_Vivo_Culture Ex Vivo Tumor Cell Viability Assay IT_Injection->Ex_Vivo_Culture IHC Immunohistochemistry (e.g., CD31) Tumor_Monitoring->IHC

Caption: Workflow for assessing EBC-46 efficacy and mechanism in a preclinical mouse model.

References

Technical Support Center: Antiproliferative Agent-46

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antiproliferative agent-46 (AP-46). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and answering frequently asked questions related to the use of AP-46, with a focus on overcoming potential resistance.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments with AP-46.

Problem Potential Cause Recommended Solution
Reduced or no cytotoxic effect of AP-46 on cancer cells. 1. Incorrect drug concentration: The concentration of AP-46 may be too low to induce a response. 2. Cell line resistance: The cancer cell line may have intrinsic or acquired resistance to AP-46. 3. Drug degradation: Improper storage or handling may have led to the degradation of AP-46.1. Optimize drug concentration: Perform a dose-response experiment (e.g., MTT or CellTiter-Glo assay) to determine the IC50 value for your specific cell line. A typical starting range is 0.1 µM to 10 µM. 2. Assess resistance mechanisms: Investigate potential resistance pathways. This could include upregulation of efflux pumps (e.g., P-glycoprotein), mutations in the drug target, or activation of alternative survival pathways.[1] 3. Ensure proper handling: Store AP-46 according to the manufacturer's instructions, typically at -20°C or -80°C, and protect from light. Prepare fresh dilutions for each experiment.
High variability in experimental replicates. 1. Inconsistent cell seeding: Uneven cell distribution in multi-well plates. 2. Inaccurate drug dilution: Errors in preparing serial dilutions of AP-46. 3. Edge effects in plates: Evaporation in the outer wells of a microplate can concentrate the drug and affect cell growth.1. Ensure uniform cell suspension: Gently pipette the cell suspension multiple times before seeding to ensure a homogenous mixture. 2. Use precise pipetting techniques: Calibrate your pipettes regularly and use fresh tips for each dilution. 3. Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.
Unexpected off-target effects observed. 1. Drug concentration is too high: Supratherapeutic concentrations can lead to non-specific toxicity. 2. Cell line sensitivity: The chosen cell line may be particularly sensitive to off-target effects of the compound.1. Use the lowest effective concentration: Once the IC50 is determined, use concentrations at or slightly above this value for your experiments. 2. Test in multiple cell lines: Compare the effects of AP-46 in your target cell line with a non-cancerous cell line or a panel of different cancer cell lines to assess specificity.
Acquired resistance develops after prolonged treatment. 1. Upregulation of survival pathways: Cancer cells may adapt by activating alternative signaling pathways to bypass the inhibitory effect of AP-46. 2. Target mutation: A mutation in the target protein of AP-46 may prevent the drug from binding effectively.1. Combination therapy: Combine AP-46 with an inhibitor of the identified survival pathway (e.g., a PI3K/AKT or MAPK inhibitor).[2] 2. Sequence the target gene: Analyze the gene encoding the target of AP-46 in resistant cells to identify any potential mutations.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound (AP-46) is a potent and selective inhibitor of Casein Kinase 2 Regulator (CK2R), a key protein involved in cell cycle progression and apoptosis. By inhibiting CK2R, AP-46 disrupts the downstream signaling cascade, leading to cell cycle arrest at the G1/S phase and induction of apoptosis in cancer cells.

Q2: My cancer cells are showing resistance to AP-46. What are the common resistance mechanisms?

A2: Resistance to AP-46 can arise from several mechanisms:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump AP-46 out of the cell, reducing its intracellular concentration.[1]

  • Activation of bypass signaling pathways: Cancer cells can compensate for the inhibition of the CK2R pathway by upregulating alternative pro-survival pathways, such as the PI3K/AKT/mTOR or MAPK/ERK pathways.

  • Target alteration: Mutations in the gene encoding CK2R can alter the drug-binding site, reducing the affinity of AP-46 for its target.

Q3: How can I overcome AP-46 resistance in my experiments?

A3: Several strategies can be employed to overcome resistance to AP-46:

  • Combination Therapy: Combining AP-46 with other therapeutic agents can be highly effective. For example, co-administering a P-glycoprotein inhibitor can counteract drug efflux.[1] Alternatively, combining AP-46 with an inhibitor of a known bypass pathway (e.g., a PI3K or MEK inhibitor) can create a synergistic cytotoxic effect.[2]

  • Nanoparticle Delivery: Encapsulating AP-46 in nanoparticles can help bypass efflux pumps and enhance drug delivery to the tumor cells.[3]

  • Targeting Apoptosis Pathways: Since AP-46 induces apoptosis, combining it with agents that target other components of the apoptotic machinery, such as IAP inhibitors, may enhance its efficacy.[4]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of AP-46 (e.g., 0.01 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: Treat cells with AP-46 at the desired concentration and time point. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against proteins of interest (e.g., p-AKT, p-ERK, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

AP46_Mechanism_of_Action AP46 This compound CK2R CK2R AP46->CK2R Inhibits G1_S_Arrest G1/S Phase Arrest AP46->G1_S_Arrest Induction Induction of Apoptosis AP46->Induction CellCycle Cell Cycle Progression CK2R->CellCycle Apoptosis Apoptosis CK2R->Apoptosis Inhibits CellCycle->G1_S_Arrest Apoptosis->Induction

Caption: Mechanism of action of this compound.

Resistance_Mechanisms AP46 AP-46 Cell Cancer Cell AP46->Cell Enters Efflux Drug Efflux (e.g., P-gp) Cell->Efflux Upregulation Bypass Bypass Pathways (PI3K/AKT, MAPK) Cell->Bypass Activation Target Target Mutation (CK2R) Cell->Target Acquires Efflux->AP46 Expels Resistance Resistance Efflux->Resistance Bypass->Resistance Target->Resistance

Caption: Common mechanisms of resistance to AP-46.

Overcoming_Resistance_Workflow ResistantCells AP-46 Resistant Cells Hypothesis Hypothesize Resistance Mechanism ResistantCells->Hypothesis Efflux Drug Efflux? Hypothesis->Efflux Bypass Bypass Pathway? Hypothesis->Bypass Target Target Mutation? Hypothesis->Target Experiment Design Experiment Efflux->Experiment Bypass->Experiment Target->Experiment WesternBlot Western Blot (P-gp, p-AKT) Experiment->WesternBlot Sequencing Gene Sequencing (CK2R) Experiment->Sequencing Solution Implement Solution WesternBlot->Solution Sequencing->Solution Combination Combination Therapy Solution->Combination

Caption: Workflow for overcoming AP-46 resistance.

References

Improving Tigilanol Tiglate therapeutic window

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Tigilanol Tiglate.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of Tigilanol Tiglate?

Tigilanol Tiglate is a novel small molecule that acts as a potent activator of Protein Kinase C (PKC).[1][2] This activation triggers a cascade of events within the tumor microenvironment, leading to rapid tumor cell death. Its multifaceted mechanism involves:

  • PKC-Dependent Hemorrhagic Necrosis: Tigilanol Tiglate activates a specific subset of PKC isoforms (primarily βI, βII, α, and γ), leading to increased vascular permeability, disruption of the tumor vasculature, and subsequent hemorrhagic necrosis.[1][3] This effectively cuts off the tumor's blood supply.[4]

  • Direct Oncolysis: The compound directly induces oncolysis (tumor cell bursting).[3]

  • Induction of an Acute Inflammatory Response: Treatment with Tigilanol Tiglate results in a rapid and highly localized inflammatory response, recruiting immune cells to the tumor site.[5]

  • Immunogenic Cell Death (ICD): Tigilanol Tiglate induces a form of cell death that stimulates an anti-tumor immune response. This involves the release of damage-associated molecular patterns (DAMPs) that can lead to systemic anti-tumor immunity and potentially abscopal effects (regression of distant, non-injected tumors).[3][6]

2. What is the therapeutic window of Tigilanol Tiglate?

The therapeutic window for Tigilanol Tiglate is influenced by its localized administration (intratumoral injection). This delivery method allows for high local concentrations of the drug at the tumor site while minimizing systemic exposure and associated toxicities. In a first-in-human Phase I study, the maximum tolerated dose (MTD) was not reached, suggesting a favorable safety profile when administered locally.

3. What are the common side effects observed in preclinical and clinical studies?

The most frequently reported adverse events are localized to the injection site and are directly related to the drug's mechanism of action. These include:

  • Injection site pain, swelling, and erythema (redness).[1]

  • Formation of a wound at the tumor site following necrotic tissue sloughing.[7][8]

  • Bruising and localized discomfort.[5]

Systemic side effects are generally mild and transient.[9] In veterinary use, concomitant medications like steroids, antihistamines, and antacids are administered to manage the potential for mast cell degranulation and severe inflammatory responses.[10]

4. How can the therapeutic window of Tigilanol Tiglate be improved?

Strategies to enhance the therapeutic window of Tigilanol Tiglate focus on maximizing its anti-tumor efficacy while mitigating local and systemic side effects. Key approaches include:

  • Combination Therapies: Preclinical data suggests that combining Tigilanol Tiglate with immune checkpoint inhibitors, conventional chemotherapy, or radiotherapy could enhance its anti-tumor effects.[3][6]

  • Optimized Dosing and Formulation: Species-specific dosing regimens and the use of concomitant anti-inflammatory medications can help manage the acute inflammatory response.[5] Further research into novel formulations could also improve local drug retention and reduce systemic exposure.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Utilizing PK/PD modeling can help in optimizing dosing schedules and predicting both efficacy and potential toxicity.

5. Is there evidence of resistance to Tigilanol Tiglate?

The current literature does not extensively detail mechanisms of resistance to Tigilanol Tiglate. However, as with any anti-cancer agent, the potential for resistance exists. The multifactorial mechanism of action of Tigilanol Tiglate, which involves both direct tumor killing and immune activation, may make the development of resistance more complex.

Troubleshooting Guides

In Vitro Experiments
IssuePossible Cause(s)Suggested Solution(s)
Inconsistent PKC activation - Cell line expresses low levels of target PKC isoforms.- Suboptimal concentration of Tigilanol Tiglate.- Incorrect assay buffer conditions.- Screen different cancer cell lines for PKC isoform expression.- Perform a dose-response curve to determine the optimal concentration.- Ensure assay buffer components (e.g., ATP, Mg2+) are at the correct concentrations.[11]
High background in vascular disruption (tube formation) assay - Endothelial cells are not healthy or are at a high passage number.- Basement membrane extract is not properly prepared.- Suboptimal seeding density of endothelial cells.- Use early passage endothelial cells (P2-P5).- Ensure basement membrane extract is thawed on ice and evenly coated in the wells.[12]- Optimize cell seeding density to achieve a confluent monolayer.[12]
Difficulty detecting immunogenic cell death markers - Incorrect timing of sample collection.- Low sensitivity of the detection assay.- Inappropriate handling of cell culture supernatants.- Perform a time-course experiment to determine the optimal time point for marker expression/release.- Use a high-sensitivity ELISA kit or a flow cytometer with bright fluorochromes.- Centrifuge supernatants to remove cell debris before analysis.[8]
In Vivo Experiments
IssuePossible Cause(s)Suggested Solution(s)
Excessive local inflammation and tissue damage - Dose of Tigilanol Tiglate is too high for the tumor volume or animal model.- Inadequate administration of anti-inflammatory agents.- Perform a dose-escalation study to determine the optimal dose.- Administer concomitant anti-inflammatory medications as per established protocols.[5]
Variable tumor response - Inconsistent intratumoral injection technique.- Tumor heterogeneity.- Animal model is not appropriate.- Ensure consistent and even distribution of the drug throughout the tumor.- Use a well-characterized and homogenous tumor model.- Select an animal model known to be responsive to PKC activators.
Challenges in assessing abscopal effects - Insufficient immune response in the animal model.- Tumor burden is too high.- Inadequate time for the development of systemic immunity.- Use immunocompetent mouse models.- Optimize the tumor model to allow for the detection of systemic effects.- Extend the duration of the study to allow for the development of an adaptive immune response.

Data Presentation

Dose-Response of Tigilanol Tiglate in Canine Mast Cell Tumors
Drug ConcentrationComplete Response Rate (Day 21)
1.0 mg/mL90%
0.5 mg/mL50%
0.2 mg/mL29%

Data from a dose de-escalation study in dogs with mast cell tumors.[9][13]

Pharmacokinetic Parameters of Tigilanol Tiglate in Canines
ParameterValue
Mean Tmax0.67 hours
Mean Plasma Half-life6.53 hours

Following intratumoral injection in dogs.[14]

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions. Commercially available PKC assay kits provide detailed instructions.[7][9][15]

Objective: To measure the activation of PKC in cancer cells following treatment with Tigilanol Tiglate.

Materials:

  • Cancer cell line of interest

  • Tigilanol Tiglate

  • PKC Kinase Activity Assay Kit (e.g., from Millipore or Abcam)[7][9]

  • Cell lysis buffer

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of Tigilanol Tiglate for the desired time period. Include a vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer provided with the kit or a standard RIPA buffer.

  • PKC Activity Assay:

    • Follow the manufacturer's protocol for the PKC assay kit. This typically involves:

      • Adding cell lysate to wells containing a PKC-specific substrate.

      • Initiating the kinase reaction by adding ATP.

      • Stopping the reaction and detecting the phosphorylated substrate using a specific antibody and a colorimetric or fluorescent readout.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the PKC activity relative to the vehicle control.

In Vitro Vascular Disruption (Tube Formation) Assay

This protocol is a general guideline for assessing the effect of Tigilanol Tiglate on endothelial cell tube formation.

Objective: To evaluate the ability of Tigilanol Tiglate to disrupt the formation of capillary-like structures by endothelial cells in vitro.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

  • Basement Membrane Extract (e.g., Matrigel®)

  • Endothelial cell growth medium

  • Tigilanol Tiglate

  • 24-well or 96-well plates

  • Inverted microscope with imaging capabilities

Procedure:

  • Plate Coating:

    • Thaw the basement membrane extract on ice.

    • Coat the wells of a pre-chilled plate with a thin layer of the extract and allow it to solidify at 37°C.[3]

  • Cell Seeding:

    • Harvest endothelial cells and resuspend them in medium containing various concentrations of Tigilanol Tiglate or a vehicle control.

    • Seed the cells onto the solidified basement membrane extract.[12]

  • Incubation and Imaging:

    • Incubate the plate at 37°C for 4-18 hours.

    • Monitor tube formation at regular intervals using an inverted microscope. Capture images for later analysis.[3]

  • Quantification:

    • Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the area covered by the tube network using image analysis software.

Assessment of Immunogenic Cell Death (ICD) Markers

This section provides an overview of protocols to measure key markers of ICD.

Objective: To determine if Tigilanol Tiglate induces the release of DAMPs from cancer cells.

A. Calreticulin (CRT) Exposure:

  • Principle: CRT translocates to the cell surface during ICD.

  • Method: Flow cytometry.

  • Procedure:

    • Treat cancer cells with Tigilanol Tiglate.

    • Stain the cells with a fluorescently labeled anti-CRT antibody.

    • Analyze the cells by flow cytometry to quantify the percentage of CRT-positive cells.[10][16][17][18]

B. Extracellular ATP Release:

  • Principle: ATP is released from dying cells during ICD.

  • Method: Luciferase-based ATP assay.

  • Procedure:

    • Treat cancer cells with Tigilanol Tiglate.

    • Collect the cell culture supernatant.

    • Use a commercial ATP assay kit to measure the concentration of ATP in the supernatant according to the manufacturer's instructions.[6][19][20][21]

C. High Mobility Group Box 1 (HMGB1) Release:

  • Principle: HMGB1 is a nuclear protein that is released into the extracellular space during ICD.

  • Method: ELISA.

  • Procedure:

    • Treat cancer cells with Tigilanol Tiglate.

    • Collect the cell culture supernatant.

    • Use a commercial HMGB1 ELISA kit to quantify the concentration of HMGB1 in the supernatant following the manufacturer's protocol.[8][22][23][24][25]

Mandatory Visualizations

Tigilanol_Tiglate_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes Tigilanol Tiglate Tigilanol Tiglate PKC PKC Tigilanol Tiglate->PKC Activates Downstream Effectors Downstream Effectors PKC->Downstream Effectors Phosphorylates Gene Expression Gene Expression Downstream Effectors->Gene Expression Vascular Disruption Vascular Disruption Downstream Effectors->Vascular Disruption Oncolysis Oncolysis Downstream Effectors->Oncolysis Inflammation Inflammation Downstream Effectors->Inflammation Immunogenic Cell Death Immunogenic Cell Death Downstream Effectors->Immunogenic Cell Death

Caption: Tigilanol Tiglate Signaling Pathway

Experimental_Workflow Start Start In Vitro Studies In Vitro Studies Start->In Vitro Studies PKC Activation Assay PKC Activation Assay In Vitro Studies->PKC Activation Assay Vascular Disruption Assay Vascular Disruption Assay In Vitro Studies->Vascular Disruption Assay ICD Marker Analysis ICD Marker Analysis In Vitro Studies->ICD Marker Analysis Data Analysis Data Analysis PKC Activation Assay->Data Analysis Vascular Disruption Assay->Data Analysis ICD Marker Analysis->Data Analysis In Vivo Studies In Vivo Studies Tumor Growth Inhibition Tumor Growth Inhibition In Vivo Studies->Tumor Growth Inhibition Toxicity Assessment Toxicity Assessment In Vivo Studies->Toxicity Assessment Pharmacokinetic Analysis Pharmacokinetic Analysis In Vivo Studies->Pharmacokinetic Analysis End End Tumor Growth Inhibition->End Toxicity Assessment->End Pharmacokinetic Analysis->End Data Analysis->In Vivo Studies

References

EBC-46 Technical Support Center: Understanding Dose-Response Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the dose-response variability of EBC-46 (tigilanol tiglate) across different cancer cell lines. EBC-46 is a novel small molecule activator of Protein Kinase C (PKC) with a multi-faceted mechanism of action that includes direct oncolysis, disruption of tumor vasculature, and induction of an inflammatory response.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of EBC-46?

A1: EBC-46 is a potent activator of a specific subset of Protein Kinase C (PKC) isoforms, including PKC-α, -βI, -βII, and -γ.[3][4] Activation of these kinases triggers a cascade of downstream signaling events, leading to a rapid and localized inflammatory response, destruction of the tumor's blood supply, and direct killing of cancer cells.[3][4][5]

Q2: Why is there variability in the dose-response to EBC-46 among different cancer cell lines?

A2: The variability in cellular response to EBC-46 is likely influenced by several factors, including:

  • Differential expression of PKC isoforms: The levels and specific types of PKC isoforms expressed can vary significantly between different cancer cell lines. Since EBC-46 selectively activates certain isoforms, cell lines with higher expression of these target kinases may exhibit greater sensitivity.

  • Genetic and phenotypic heterogeneity: Cancer cell lines, even those derived from the same tissue type, possess unique genetic and phenotypic characteristics that can influence their susceptibility to drug treatment.

  • Experimental conditions: Variations in experimental protocols, such as cell seeding density, drug incubation time, and the type of viability assay used, can contribute to differences in observed dose-responses.

Q3: Is the in vitro sensitivity to EBC-46 predictive of its in vivo efficacy?

A3: Not necessarily. Studies have shown that the in vivo efficacy of EBC-46 is not always directly correlated with its in vitro cytotoxicity.[6] EBC-46's potent anti-tumor effects in living organisms are also heavily reliant on its ability to induce a strong inflammatory response and disrupt the tumor vasculature, aspects that are not fully captured in standard in vitro cell culture models.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered when assessing the dose-response of EBC-46 in vitro.

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outermost wells of the plate, or fill them with sterile media/PBS to maintain humidity.
No significant cell death observed - Insufficient drug concentration or incubation time- Low expression of target PKC isoforms in the cell line- Cell line is resistant to EBC-46-mediated cell death- Perform a dose-range finding study with a wide range of EBC-46 concentrations and multiple time points (e.g., 24, 48, 72 hours).- If possible, assess the expression levels of PKC-α, -βI, -βII, and -γ in your cell line via Western blot or qPCR.- Consider that the primary in vivo mechanism involves more than direct cytotoxicity.
Discrepancies with previously published data - Differences in experimental protocols (e.g., cell viability assay, passage number of cells)- Variation in the source or batch of EBC-46- Carefully review and align your protocol with the cited literature.- Ensure the quality and consistency of your EBC-46 stock solution.

Data Presentation

Direct comparative studies detailing the IC50 values of EBC-46 across a wide range of cancer cell lines are limited in publicly available literature. However, one study provides lethal dose 50% (LD50) values for EBC-46 and the related PKC activator Phorbol 12-myristate 13-acetate (PMA) in two melanoma cell lines after a 4-day treatment.

CompoundCell LineLD50 (µM)
EBC-46 B16-F0 (murine melanoma)~52.5
SK-MEL-28 (human melanoma)~52.5
PMA B16-F0 (murine melanoma)~17.5
SK-MEL-28 (human melanoma)~17.5

Data extracted from a dose-response curve in PLOS ONE (2014).[4]

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

This protocol is adapted from established methods for assessing cell density based on the measurement of cellular protein content.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • EBC-46 stock solution

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid solution

  • 10 mM Tris base solution (pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Drug Treatment: Treat cells with a serial dilution of EBC-46 and a vehicle control. Incubate for the desired exposure time (e.g., 4 days).

  • Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell survival relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50/LD50 value.

MTT Assay for Cell Viability

This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • EBC-46 stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Drug Treatment: Treat cells with a serial dilution of EBC-46 and a vehicle control. Incubate for the desired exposure time.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate at 37°C for 2-4 hours, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Determine the percentage of cell viability relative to the vehicle-treated control and generate a dose-response curve to calculate the IC50 value.

Visualizations

EBC-46 Signaling Pathway

EBC46_PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_cellular_response Cellular Response EBC46 EBC-46 PKC PKC Isoforms (α, βI, βII, γ) EBC46->PKC Downstream Downstream Effectors PKC->Downstream Inflammation Inflammation Downstream->Inflammation Vasculature Vascular Disruption Downstream->Vasculature Oncolysis Direct Oncolysis Downstream->Oncolysis

Caption: EBC-46 activates specific PKC isoforms, leading to a multi-faceted anti-tumor response.

Experimental Workflow for Dose-Response Analysis

Dose_Response_Workflow A 1. Cell Seeding (96-well plate) B 2. Drug Treatment (Serial dilution of EBC-46) A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D 4. Cell Viability Assay (e.g., SRB or MTT) C->D E 5. Data Acquisition (Absorbance Reading) D->E F 6. Data Analysis (Dose-Response Curve & IC50) E->F

Caption: A generalized workflow for determining the in vitro dose-response of cancer cell lines to EBC-46.

References

Troubleshooting inconsistent results with Antiproliferative agent-46

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antiproliferative agent-46. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of the Kinase Suppressor of Ras 1 (KSR1) signaling pathway. KSR1 is a scaffold protein that facilitates the activation of the RAF-MEK-ERK cascade, which is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation. By binding to the ATP-binding pocket of KSR1, this compound allosterically prevents the conformational changes required for MEK phosphorylation by RAF, thereby inhibiting downstream ERK signaling and suppressing tumor cell growth.

Troubleshooting Guides

Inconsistent IC50 Values

Q2: We are observing significant variability in the IC50 values for this compound between experiments. What are the potential causes and solutions?

Inconsistent IC50 values are a common issue in cell-based assays. The variability can stem from several factors related to experimental conditions and assay methodology.[1][2]

Potential Causes and Troubleshooting Strategies:

Potential Cause Troubleshooting Recommendations
Cell Seeding Density Cell density can significantly impact the apparent IC50 value.[1][2][3] Higher densities may lead to increased resistance. Standardize the cell seeding density across all experiments. Determine the optimal seeding density for your cell line where cells are in the exponential growth phase for the duration of the assay.
Cell Passage Number High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent and low passage number range for all experiments.
Serum Concentration Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.[4] Test the effect of different serum concentrations on the IC50 value and maintain a consistent concentration once optimized. Consider using serum-free media for the duration of the drug treatment if compatible with your cell line.
Assay Type and Endpoint Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). The MTT assay, for instance, can be influenced by changes in cellular metabolism that are independent of cell death.[5][6] Consider using an orthogonal assay, such as a luminescence-based ATP assay (e.g., CellTiter-Glo) or a direct cell counting method (e.g., Trypan Blue exclusion), to confirm results.[7]
Incubation Time The duration of drug exposure will influence the IC50 value. Optimize the incubation time to an appropriate window that allows for the observation of the desired biological effect without causing excessive cell death in control wells.
Compound Stability in Media This compound may degrade in culture media over long incubation periods. Assess the stability of the compound in your specific media conditions. If degradation is an issue, consider replenishing the media with fresh compound during the experiment.
Compound Solubility and Handling

Q3: We are experiencing issues with the solubility of this compound in our cell culture media, leading to precipitation. How can we address this?

Maintaining the solubility of hydrophobic small molecules in aqueous cell culture media is crucial for obtaining accurate and reproducible results.

Solubility Troubleshooting:

Issue Recommendation
Precipitation in Media Do not prepare serial dilutions of the compound directly in aqueous buffer or media, as this can cause precipitation.[8] Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). Perform serial dilutions in the same solvent before the final dilution into the cell culture media. Ensure the final solvent concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5% DMSO).
Stock Solution Stability Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light if the compound is light-sensitive.
Use of Solubilizing Agents For particularly challenging compounds, the use of a small amount of a biocompatible detergent or solubilizing agent in the final dilution may be considered, but this should be carefully validated for its effects on cell viability and compound activity.[8]
Off-Target Effects and Data Interpretation

Q4: How can we be sure that the observed antiproliferative effects are due to the inhibition of the KSR1 pathway and not off-target effects?

Distinguishing on-target from off-target effects is a critical aspect of drug development and mechanism-of-action studies.[9][10][11][12][13]

Strategies to Investigate Off-Target Effects:

Experimental Approach Description
Rescue Experiments If possible, introduce a constitutively active downstream effector of the target pathway (e.g., a phosphomimetic MEK mutant) into the cells. If the antiproliferative effect of the agent is rescued, it provides strong evidence for on-target activity.
Use of Structurally Unrelated Inhibitors Compare the cellular phenotype induced by this compound with that of other known KSR1 or MEK/ERK pathway inhibitors that are structurally distinct. Consistent results across different inhibitors strengthen the conclusion of on-target effects.
Target Knockdown/Knockout Use siRNA, shRNA, or CRISPR/Cas9 to deplete the target protein (KSR1). If the cells become resistant to this compound upon target depletion, it confirms that the drug's efficacy is dependent on the presence of its target.[13]
Kinome Profiling To identify potential off-target kinase interactions, perform a kinome-wide profiling assay where the compound is screened against a large panel of purified kinases.[12]
Western Blot Analysis Confirm target engagement by assessing the phosphorylation status of downstream effectors. For this compound, a dose-dependent decrease in phosphorylated ERK (p-ERK) would be expected.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture media and add them to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14][15]

  • Formazan Solubilization: Carefully aspirate the media and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for preparing cells for cell cycle analysis using propidium iodide (PI) staining.

  • Cell Treatment: Culture and treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[16]

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[17][18]

Apoptosis Detection by Annexin V Staining

This protocol provides a general workflow for detecting apoptosis using Annexin V and a viability dye (e.g., PI or 7-AAD).

  • Cell Treatment: Treat cells with this compound as required.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye (e.g., PI).[16][19]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry immediately after staining. This will allow for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[20]

Visualizations

Signaling_Pathway Ras_GTP Active Ras-GTP KSR1 KSR1 Scaffold Ras_GTP->KSR1 RAF RAF MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Proliferation ERK->Proliferation KSR1->RAF Agent46 This compound Agent46->KSR1

Caption: KSR1 signaling pathway inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis start Seed Cells treat Treat with Agent-46 start->treat incubate Incubate treat->incubate viability Cell Viability (MTT/CTG) incubate->viability apoptosis Apoptosis (Annexin V) incubate->apoptosis cell_cycle Cell Cycle (PI Stain) incubate->cell_cycle ic50 Calculate IC50 viability->ic50 phenotype Determine Phenotype apoptosis->phenotype cell_cycle->phenotype

Caption: General experimental workflow for assessing Agent-46 activity.

Troubleshooting_Tree start Inconsistent IC50 Results? check_density Is cell seeding density consistent? start->check_density check_passage Is cell passage number low and consistent? check_density->check_passage Yes optimize_density Optimize and standardize seeding density check_density->optimize_density No check_serum Is serum concentration controlled? check_passage->check_serum Yes use_low_passage Use low passage cells check_passage->use_low_passage No check_assay Have you tried an orthogonal assay? check_serum->check_assay Yes standardize_serum Standardize serum concentration check_serum->standardize_serum No confirm_with_new_assay Confirm with a different viability assay check_assay->confirm_with_new_assay No

Caption: Decision tree for troubleshooting inconsistent IC50 values.

References

Technical Support Center: Tigilanol Tiglate Delivery Systems for Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tigilanol Tiglate (TT) for the treatment of solid tumors.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vitro and in vivo experiments with Tigilanol Tiglate.

Issue Potential Cause(s) Recommended Solution(s)
In Vitro Experiments
Low Efficacy in Cell Viability Assays Cell line insensitivity.Ensure the selected cell line is appropriate. TT's efficacy can vary between cell lines. Consider using a positive control cell line known to be sensitive to TT.
Incorrect drug concentration.Perform a dose-response curve to determine the optimal concentration for your cell line. Concentrations used in studies often range from nanomolar to low micromolar.
Issues with drug solubilization.TT is often formulated in a vehicle like propylene glycol. Ensure complete solubilization before adding to cell culture media to avoid precipitation.
Inconsistent Results in Signaling Pathway Analysis (e.g., Western Blot for PKC activation) Suboptimal antibody performance.Validate primary and secondary antibodies for specificity and sensitivity.
Timing of analysis.PKC activation is an early event. Optimize the time course of your experiment to capture the peak of signaling activation.
Lysate preparation issues.Use appropriate phosphatase and protease inhibitors during lysate preparation to preserve phosphorylation states.
In Vivo Experiments (Animal Models)
High Incidence of Severe Local Adverse Events (e.g., excessive inflammation, large wound formation) Dose is too high for the tumor volume or animal model.Re-evaluate the dosing calculations. In canine studies, dosing is often based on tumor volume (e.g., 0.5 mg of TT per cm³ of tumor volume).[1] Consider a dose de-escalation study to find the optimal therapeutic window.[2]
Rapid mast cell degranulation.Administer concomitant medications such as corticosteroids, H1, and H2 blockers to manage the risk of mast cell degranulation, a known effect of TT.[1][3]
Lack of Tumor Regression Insufficient drug distribution within the tumor.Employ an intratumoral "fanning" injection technique to ensure the drug is distributed throughout the tumor mass.[4]
Tumor is located in a challenging anatomical location.Tumors in highly vascularized or mobile areas may present challenges. Ensure proper restraint and injection technique.
Animal model's immune status.The host's innate immune system, particularly neutrophil infiltration, may play a role in the efficacy of TT.[5] Efficacy may differ between immunocompetent and immunodeficient models.
Drug Leakage from Injection Site Ulcerated tumor surface or improper injection technique.Ensure the tumor surface is intact.[3] Use a Luer-Lock syringe to prevent leakage at the needle hub and inject slowly.
Systemic Toxicity Inadvertent systemic exposure.While systemic exposure after intratumoral injection is generally low, it's crucial to monitor for any signs of systemic toxicity. Ensure accurate intratumoral administration to minimize leakage into systemic circulation.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of Tigilanol Tiglate?

Tigilanol Tiglate has a multifactorial mode of action. It is a potent activator of Protein Kinase C (PKC), particularly the β isoforms.[6][7] This activation leads to:

  • Disruption of Tumor Vasculature: TT causes a rapid loss of integrity in the tumor's blood vessels, leading to hemorrhagic necrosis.[8][9][10]

  • Direct Tumor Cell Death (Oncolysis): It directly induces the death of cancer cells.[6][7]

  • Induction of an Inflammatory Response: TT stimulates a localized inflammatory response, attracting immune cells to the tumor site.[11]

  • Immunogenic Cell Death: The mode of cell death induced by TT is immunogenic, which can lead to systemic anti-tumor immune responses.[6]

2. How should Tigilanol Tiglate be formulated for injection?

In many preclinical and clinical studies, Tigilanol Tiglate is formulated in a sterile solution containing propylene glycol and water for injection.[5][7] A common concentration used in veterinary medicine is 1 mg/mL.[12]

3. What is the recommended dosing for intratumoral injection in animal models?

Dosing is often dependent on the tumor volume. In canine studies for mast cell tumors, a common dose is 0.5 mg of Tigilanol Tiglate per cm³ of tumor volume, which is equivalent to 0.5 mL of a 1 mg/mL solution per cm³ of tumor.[1] For mouse models, specific doses in micrograms (e.g., 30 µg) are often used for a given tumor size range.[5] It is crucial to perform a dose-finding study for your specific animal model and tumor type.[2]

4. What are the expected outcomes following a successful intratumoral injection of Tigilanol Tiglate?

A successful treatment typically follows a predictable course:

  • Within hours: An acute inflammatory response with swelling and erythema at the injection site.[3][13]

  • 24-48 hours: The tumor may show signs of hemorrhagic necrosis, appearing bruised or blackened.[4][14]

  • Days to weeks: The necrotic tumor tissue will slough off, leaving a wound.[4][11]

  • Weeks to months: The wound will then heal by second intention.[4][11]

5. Are there alternative delivery systems being explored for Tigilanol Tiglate?

The primary and approved method of delivery for Tigilanol Tiglate is direct intratumoral injection.[15] While hydrogel- and nanoparticle-based drug delivery systems are being investigated for local cancer therapy to improve drug retention and distribution, specific research on formulating Tigilanol Tiglate within these systems is still emerging.[16][17][18]

Quantitative Data Summary

Table 1: Efficacy of Tigilanol Tiglate in Canine Mast Cell Tumors

Study TypeNumber of DogsTreatment DetailsComplete Response (CR) RateRecurrence Rate in RespondersReference
Randomized Controlled Trial123Single intratumoral injection75% at Day 287% at Day 84[12]
Dose Characterization10 (at optimal dose)1.0 mg/mL concentration, dose based on tumor volume90% at Day 21Not Reported[2]
Retrospective Survey149Standard of care75% after one doseNot Reported[19]

Table 2: Common Adverse Events in Dogs Treated with Tigilanol Tiglate

Adverse EventFrequencyNotesReference
Wound Formation at Tumor SiteExpected outcome of treatmentSize is often proportional to the initial tumor size.[20]
Injection Site PainCommonManageable with analgesics.[20]
Lameness (if tumor is on a limb)CommonTypically transient.[20]
VomitingLess Common[20]

Experimental Protocols

While detailed, step-by-step protocols are proprietary and vary between laboratories, the following sections provide an overview of the methodologies for key experiments based on published literature.

In Vivo Intratumoral Injection in a Mouse Model
  • Animal Model: Establish solid tumors in mice (e.g., subcutaneous xenografts or syngeneic models) to a palpable size.[8]

  • Tumor Measurement: Measure tumor dimensions with calipers and calculate the volume, often using the formula: (Length x Width²) / 2.

  • Drug Preparation: Prepare the Tigilanol Tiglate solution at the desired concentration in a suitable vehicle (e.g., 40% propylene glycol).[5]

  • Injection: Under appropriate anesthesia, slowly inject the calculated dose of Tigilanol Tiglate directly into the center of the tumor using a small gauge needle (e.g., 26G or smaller). A fanning motion can be used to improve distribution.[4]

  • Monitoring: Monitor the animals daily for tumor response (size, appearance), local reactions (inflammation, wound formation), and overall health.[8]

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of Tigilanol Tiglate and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.[21]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[21]

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot for PKC Activation
  • Cell Treatment and Lysis: Treat cells with Tigilanol Tiglate for a short duration (e.g., 10-60 minutes). Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for a phosphorylated PKC substrate (e.g., phospho-MARCKS) or a specific PKC isoform.[22]

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Tigilanol_Tiglate_Signaling_Pathway TT Tigilanol Tiglate PKC Protein Kinase C (PKC) (β isoforms) TT->PKC activates Vasculature Tumor Vasculature Disruption PKC->Vasculature Tumor_Cell Tumor Cell PKC->Tumor_Cell Immune_Cell Immune Cells PKC->Immune_Cell recruits Hemorrhagic_Necrosis Hemorrhagic Necrosis Vasculature->Hemorrhagic_Necrosis Oncolysis Direct Oncolysis Tumor_Cell->Oncolysis ICD Immunogenic Cell Death (ICD) Oncolysis->ICD Inflammation Acute Inflammatory Response Immune_Cell->Inflammation Systemic_Immunity Systemic Anti-Tumor Immunity ICD->Systemic_Immunity

Caption: Signaling pathway of Tigilanol Tiglate in solid tumors.

Experimental_Workflow_In_Vivo cluster_prep Preparation cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Tumor_Induction Tumor Induction in Animal Model Tumor_Measurement Tumor Measurement (Calipers) Tumor_Induction->Tumor_Measurement Dose_Calculation Dose Calculation (Based on Volume) Tumor_Measurement->Dose_Calculation Drug_Prep Tigilanol Tiglate Formulation Dose_Calculation->Drug_Prep Injection Intratumoral Injection (Fanning Technique) Drug_Prep->Injection Monitor_Tumor Tumor Response (Size, Necrosis) Injection->Monitor_Tumor Monitor_AE Adverse Events (Inflammation, Wounds) Injection->Monitor_AE Monitor_Health Animal Health (Weight, Behavior) Injection->Monitor_Health Analysis Endpoint Analysis (e.g., Histology) Monitor_Tumor->Analysis Monitor_AE->Analysis Monitor_Health->Analysis

Caption: Experimental workflow for in vivo studies of Tigilanol Tiglate.

References

Technical Support Center: Managing Wound Formation After Tigilanol Tiglate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing wound formation following intratumoral injection of Tigilanol Tiglate.

Frequently Asked Questions (FAQs)

Q1: What is the expected clinical response and wound formation process after Tigilanol Tiglate treatment?

A1: Following intratumoral injection of Tigilanol Tiglate, a predictable cascade of events leads to tumor destruction and subsequent wound healing. The process typically unfolds as follows:

  • Immediate Inflammatory Response (Hours to Days): Within hours of injection, a rapid and localized inflammatory response occurs, characterized by erythema (redness), edema (swelling), and bruising at the treatment site.[1][2][3] This is an expected part of the drug's mechanism of action.[1]

  • Tumor Necrosis (Days 1-7): The tumor begins to undergo hemorrhagic necrosis, a process of cell death, which is usually evident within one to three days.[4] The tumor may blacken and leak fluid during this stage.[5]

  • Tumor Sloughing (Days 3-14): The necrotic tumor mass detaches and sloughs off, leaving a tissue deficit or wound.[6][7][8] This typically occurs between 3 and 14 days post-treatment.[6][7]

  • Wound Healing by Second Intention (Weeks 2-6+): The resulting wound heals by second intention, meaning it is left open to heal naturally.[4] Granulation tissue forms in the wound bed, followed by re-epithelialization and contraction of the wound.[6] Most wounds are fully healed between 28 and 42 days, although larger wounds may take longer.[6][7]

Q2: What is the mechanism of action of Tigilanol Tiglate that leads to wound formation?

A2: Tigilanol Tiglate has a multi-faceted mechanism of action that orchestrates tumor destruction and initiates a robust wound healing response.[1][9] Key aspects include:

  • Protein Kinase C (PKC) Activation: Tigilanol Tiglate is a potent activator of Protein Kinase C (PKC) isoforms, particularly PKC-βI and -βII.[10][11]

  • Vascular Disruption: Activation of PKC leads to increased permeability of tumor vasculature, causing vascular disruption and hemorrhagic necrosis of the tumor.[2][9][10]

  • Oncolysis: The drug directly induces tumor cell death through oncolysis.[4][9]

  • Immune Response: Tigilanol Tiglate induces an acute inflammatory response, recruiting immune cells to the tumor site.[1] It also promotes immunogenic cell death, which can lead to systemic anti-tumor immune responses.[9][12]

  • Wound Healing Promotion: The activation of PKC is also partly responsible for the strong wound healing response observed at the treatment site, often with minimal scarring.[9][11]

Q3: What factors influence the size of the wound and the time to healing?

A3: The size of the resulting wound and the subsequent healing time are influenced by several factors:

  • Pretreatment Tumor Volume: The most significant factor determining wound area is the initial volume of the tumor.[6][7] Larger tumors generally result in larger wounds.[4]

  • Tumor Location: The location of the tumor on the body can affect healing time. Wounds on the lower limbs may take longer to heal compared to those on the body or upper limbs.[13]

  • Tumor Grade: High-grade mast cell tumors have been associated with more extensive wounds.[13]

Q4: Are there any mandatory concomitant medications required during Tigilanol Tiglate treatment?

A4: Yes, the administration of concomitant medications is crucial to manage the systemic effects of mast cell degranulation that can occur as the tumor is destroyed. The standard protocol includes:

  • Corticosteroids: (e.g., prednisone or prednisolone) are administered to reduce inflammation and the risk of severe systemic reactions.[4][14][15]

  • H1 and H2 Receptor Blocking Agents: (e.g., diphenhydramine and famotidine) are given to block the effects of histamine released from mast cells.[4][14][15]

It is imperative that these medications are given as prescribed to prevent potentially life-threatening adverse reactions.[5][16]

Troubleshooting Guide

Issue 1: Larger than Expected Wound Formation

  • Possible Cause: This can be due to a larger initial tumor volume than visually estimated, or in some cases, a more extensive inflammatory response.[16] In dogs, extensive wounds have been reported, sometimes extending away from the immediate treatment site.[2]

  • Troubleshooting Steps:

    • Assess the Wound: Carefully document the size and characteristics of the wound.

    • Monitor for Systemic Signs: Observe the subject for any signs of systemic illness, such as lethargy, inappetence, vomiting, or diarrhea, and provide supportive care as needed.[3][5]

    • Wound Management: Most wounds heal without intervention.[17] However, for extensive wounds, additional management may be necessary, such as the use of an Elizabethan collar to prevent self-trauma or a light, non-constricting bandage.[2][6]

    • Pain Management: Ensure adequate analgesia is provided, as larger wounds may be associated with more discomfort.[17]

Issue 2: Delayed Wound Healing

  • Possible Cause: Delayed healing can be influenced by the wound's size and location (lower limbs may heal slower).[6][13] Concurrent health issues in the subject could also play a role.[2]

  • Troubleshooting Steps:

    • Re-evaluate the Wound: Assess the wound for signs of infection, such as excessive exudate, odor, or surrounding cellulitis. While secondary infections are uncommon, they are possible.[4]

    • Consider Underlying Factors: Review the subject's overall health status to identify any concurrent diseases that might impair wound healing.[2]

    • Wound Care: Gentle cleaning of the area with warm water may be performed if necessary, but rubbing should be avoided.[17] In rare cases, interventions such as bandaging or antibiotics may be required.[18]

Issue 3: Signs of Systemic Mast Cell Degranulation

  • Possible Cause: Manipulation of the mast cell tumor during injection or the rapid destruction of tumor cells can lead to the release of histamine and other inflammatory mediators, causing systemic reactions.[17]

  • Troubleshooting Steps:

    • Immediate Veterinary Intervention: This is a medical emergency. Signs can include vomiting, diarrhea, lethargy, altered breathing, hypotension, and urticaria.[2]

    • Administer Supportive Care: Treatment should be initiated immediately to counteract the systemic effects.

    • Confirm Concomitant Medication Compliance: Ensure that the prescribed corticosteroids and H1/H2 blockers were administered correctly.[14][15]

Quantitative Data Summary

Table 1: Wound Healing Timeline and Characteristics

ParameterMedian ValueRangeSource(s)
Time to Tumor SloughNot specified3-14 days[6][7]
Time to Maximal Wound Area7 days1-91 days[19][20]
Maximal Wound Area4.71 cm²0.09-100 cm²[19][20]
Time to Complete Healing30 days14-154 days[19][20]

Table 2: Percentage of Wounds Healed Over Time

Time PointPercentage of Wounds HealedSource(s)
Day 2857%[13]
Day 4278%[13]
Day 8496%[13]

Experimental Protocols

Protocol 1: Assessment of Wound Healing Post-Tigilanol Tiglate Treatment

  • Subject Monitoring: Daily clinical observation of the subject for the first 7-10 days, with particular attention to the treatment site and any systemic signs of adverse events.[2]

  • Wound Measurement:

    • Measure the greatest length and width of the wound at regular intervals (e.g., Days 7, 14, 28, 42, and 84) using calibrated calipers.[6]

    • Calculate the wound area.

  • Wound Assessment:

    • Visually assess the wound bed for the presence of granulation tissue, epithelialization, and any signs of infection (e.g., purulent discharge, excessive inflammation).[6]

    • Photograph the wound at each assessment time point with a ruler for scale.

  • Data Analysis:

    • Plot the mean wound area over time to determine the rate of healing.

    • Analyze the time to complete re-epithelialization.[6]

Visualizations

Tigilanol_Tiglate_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling Tigilanol Tiglate Tigilanol Tiglate PKC Protein Kinase C (PKC-βI, -βII, -α, -γ) Tigilanol Tiglate->PKC Activates Vascular_Disruption Tumor Vascular Disruption PKC->Vascular_Disruption Oncolysis Direct Tumor Cell Oncolysis PKC->Oncolysis Inflammation Acute Inflammatory Response PKC->Inflammation Wound_Healing Wound Healing Response PKC->Wound_Healing Experimental_Workflow cluster_pretreatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_posttreatment Post-Treatment Monitoring Concomitant_Meds Administer Concomitant Medications (Corticosteroids, H1/H2 Blockers) TT_Injection Intratumoral Injection of Tigilanol Tiglate Concomitant_Meds->TT_Injection Tumor_Measurement Measure Tumor Volume Tumor_Measurement->TT_Injection Clinical_Observation Daily Clinical Observation (First 7-10 days) TT_Injection->Clinical_Observation Wound_Assessment Wound Assessment & Measurement (Days 7, 14, 28, 42, 84) Clinical_Observation->Wound_Assessment Data_Analysis Data Analysis (Healing Rate, Time to Closure) Wound_Assessment->Data_Analysis Logical_Relationship_Wound_Healing Tumor_Characteristics Initial Tumor Characteristics TT_Treatment Tigilanol Tiglate Treatment Tumor_Characteristics->TT_Treatment Influences Dose Wound_Formation Wound Formation Tumor_Characteristics->Wound_Formation Determines Size Healing_Outcome Healing Outcome Tumor_Characteristics->Healing_Outcome Influences Time TT_Treatment->Wound_Formation Induces Wound_Formation->Healing_Outcome Leads to

References

Antiproliferative agent-46 experimental controls and standards

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antiproliferative Agent-46

Welcome to the technical support center for this compound (Agent-46). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective, allosteric inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway.[1][2] By binding to a site distinct from the ATP-binding pocket, Agent-46 prevents MEK from phosphorylating its downstream targets, ERK1 and ERK2. This inhibition blocks the signal transduction cascade that promotes cell proliferation and survival, making it an effective agent in cancers with aberrant MAPK pathway activation, such as those with BRAF or KRAS mutations.[2][3]

Q2: What are the recommended storage and handling conditions for Agent-46?

A2: Agent-46 is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Once reconstituted, the solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Protect from light.

Q3: What is the recommended solvent for reconstituting Agent-46?

A3: Agent-46 is readily soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to ensure that the final concentration of DMSO in the media does not exceed a level that affects cell viability, typically recommended to be below 0.1%.

Q4: What are appropriate positive and negative controls for in vitro experiments with Agent-46?

A4:

  • Positive Control (Cell Line): Use a cell line known to be sensitive to MEK inhibition, such as a BRAF V600E mutant melanoma cell line (e.g., A375) or a KRAS mutant colorectal cancer cell line (e.g., HCT116).

  • Positive Control (Compound): A well-characterized MEK inhibitor like Trametinib or Selumetinib can be used to confirm assay performance.[2][4]

  • Negative Control (Cell Line): A cell line with low baseline MAPK pathway activity or known resistance to MEK inhibitors can be used.

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve Agent-46 to account for any solvent-induced effects. This is a mandatory control for all experiments.

Q5: What is a typical effective concentration range for Agent-46 in cell culture?

A5: The effective concentration of Agent-46 is cell-line dependent. A dose-response experiment is strongly recommended. A typical starting range for IC50 determination is from 0.1 nM to 10 µM. See Table 1 for recommended starting concentrations for specific cell lines.

Data Presentation

Table 1: Recommended Starting Concentrations of Agent-46 for Cell Viability Assays
Cell LineCancer TypeMutation StatusRecommended Concentration Range (nM)Typical IC50 (nM)
A375Malignant MelanomaBRAF V600E1 - 10005 - 20
HT-29Colorectal CancerBRAF V600E10 - 500050 - 200
HCT116Colorectal CancerKRAS G13D50 - 10000200 - 1000
Calu-6Lung CancerKRAS Q61H10 - 5000100 - 500
MCF-7Breast CancerKRAS/BRAF WT>10000>10000

Note: These values are approximate and should be determined empirically for your specific experimental conditions.[5]

Table 2: Physical and Chemical Properties of Agent-46
PropertyValue
Molecular Formula C₂₁H₁₇F₂N₅O₂
Molecular Weight 425.4 g/mol
Purity >99% (HPLC)
Solubility DMSO (>50 mg/mL)
Appearance White to off-white powder

Troubleshooting Guides

Cell Viability / Proliferation Assays (e.g., MTT, XTT)

Q: I am not observing the expected decrease in cell viability after treating with Agent-46. What are the possible causes?

A: This is a common issue that can stem from several factors.[5]

  • Cell Line Resistance: The chosen cell line may not have an activated MAPK pathway and is therefore not dependent on MEK signaling for survival. Verify the mutation status (BRAF, KRAS) of your cell line.

  • Incorrect Dosing: The concentration range may be too low. Perform a broader dose-response curve, extending to higher concentrations (e.g., up to 20 µM).

  • Agent Inactivity: The agent may have degraded. Ensure it was stored and handled correctly. Test its activity on a known sensitive positive control cell line.

  • Assay Duration: The incubation time may be too short. Agent-46 is primarily cytostatic (inhibits proliferation) rather than cytotoxic.[6] An insufficient treatment duration (e.g., 24 hours) may not be long enough to observe a significant difference in cell number. Extend the treatment period to 48, 72, or even 96 hours.

  • High Seeding Density: If cells are plated too densely, they may become confluent and enter growth arrest before the agent has had time to exert its effect. Optimize cell seeding density to ensure they remain in the exponential growth phase throughout the experiment.[5]

Q: The absorbance readings in my MTT/XTT assay are too low across all wells. Why?

A: Low absorbance readings typically indicate a low number of metabolically active cells.[7][8]

  • Low Cell Seeding Density: The initial number of cells plated was too low. Increase the seeding density.

  • Poor Cell Health: Cells may not have recovered from plating or culture conditions may be suboptimal (e.g., issues with media, CO2, temperature).[8]

  • Short Assay Incubation Time: The incubation time with the MTT or XTT reagent was too short for sufficient formazan product to develop. Increase the incubation time as per the manufacturer's protocol.

  • Reagent Issues: Ensure the MTT/XTT reagent was prepared correctly and has not expired.

Q: There is high variability between my replicate wells. What should I do?

A: High variability can invalidate your results.

  • Inaccurate Pipetting: Ensure your pipettes are calibrated and use careful, consistent technique.

  • Non-Homogeneous Cell Suspension: Ensure cells are thoroughly resuspended before plating to avoid clumps and ensure an equal number of cells are dispensed into each well.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth. Avoid using the outermost wells or ensure proper humidification in the incubator.

  • Incomplete Formazan Solubilization (MTT Assay): After adding the solubilization solvent (e.g., DMSO), ensure the formazan crystals are completely dissolved by shaking the plate or pipetting up and down before reading the absorbance.

Western Blot Analysis

Q: I am not seeing a decrease in phospho-ERK (p-ERK) levels after Agent-46 treatment. What went wrong?

A:

  • Suboptimal Treatment Time: The effect of kinase inhibitors on protein phosphorylation can be rapid. You may be checking at a time point that is too late. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to find the optimal treatment duration for observing p-ERK inhibition.

  • Insufficient Agent Concentration: The concentration of Agent-46 may be too low to achieve significant target inhibition in your cell model. Try increasing the dose.

  • Poor Sample Preparation: Protein degradation or dephosphorylation can occur during sample collection and lysis. Always work quickly on ice and use fresh lysis buffer containing protease and phosphatase inhibitors.[9]

  • Antibody Issues: The primary antibody against p-ERK may not be specific or sensitive enough. Use a validated antibody and ensure it was stored correctly. Run a positive control lysate (e.g., from cells stimulated with growth factors like EGF) to confirm the antibody is working.

Q: My Western blot has high background. How can I fix this?

A: High background can obscure your results.[10][11]

  • Inadequate Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., switch from non-fat dry milk to Bovine Serum Albumin (BSA), or vice versa).[11]

  • Antibody Concentration Too High: The primary or secondary antibody concentration may be too high. Titrate your antibodies to find the optimal concentration that gives a strong signal with low background.[10]

  • Insufficient Washing: Increase the number and/or duration of washes after antibody incubations to remove non-specifically bound antibodies. Adding a detergent like Tween-20 (0.05-0.1%) to your wash buffer is critical.[9]

  • Membrane Drying: Never allow the membrane to dry out at any stage of the process.

Q: I am seeing no signal or a very weak signal for my target protein. What are the potential reasons?

A:

  • Low Protein Abundance: Your target protein (e.g., p-ERK) may be expressed at very low levels in your cells. Increase the amount of protein loaded onto the gel (e.g., from 20µg to 40µg).[9]

  • Poor Protein Transfer: Verify that the protein transfer from the gel to the membrane was successful using Ponceau S staining. For high molecular weight proteins, optimize transfer time and buffer composition.

  • Inactive Antibody: The primary antibody may have lost activity due to improper storage or multiple freeze-thaw cycles. Test it with a positive control.[10]

  • Substrate Issues: Ensure your ECL substrate has not expired and is sensitive enough for your target's abundance. You may need to use a more sensitive substrate for low-abundance proteins.[10]

Experimental Protocols

Protocol 1: Cell Proliferation Assay using MTT
  • Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Agent Treatment: Prepare serial dilutions of Agent-46 in culture medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the diluted agent or vehicle control. Include "medium only" wells for background control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[12] Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[12]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "medium only" blank from all other values. Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Protocol 2: Western Blot Analysis of ERK Phosphorylation
  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat with the desired concentrations of Agent-46 for the determined time (e.g., 4 hours).

  • Harvesting: Aspirate the medium, wash cells once with ice-cold PBS, and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 10% or 12% polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 (t-ERK) overnight at 4°C on a shaker. Use the manufacturer's recommended dilution.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Add ECL chemiluminescent substrate and visualize the bands using a digital imager or X-ray film. Densitometry analysis can be used to quantify the p-ERK/t-ERK ratio.

Visualizations

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Agent46 Agent-46 Agent46->MEK Inhibits Proliferation Cell Proliferation & Survival TF->Proliferation Promotes

Caption: Agent-46 targets MEK1/2, inhibiting ERK phosphorylation.

Experimental_Workflow cluster_assays Efficacy Assessment start Start plate_cells 1. Plate Cells (e.g., A375, HCT116) start->plate_cells treat_agent 2. Treat with Agent-46 (Dose-Response, 72h) plate_cells->treat_agent viability_assay 3a. Cell Viability Assay (MTT / XTT) treat_agent->viability_assay western_blot 3b. Western Blot (p-ERK / Total ERK) treat_agent->western_blot analyze_data 4. Data Analysis (IC50, p-ERK Ratio) viability_assay->analyze_data western_blot->analyze_data conclusion Conclusion analyze_data->conclusion

Caption: Workflow for testing the efficacy of this compound.

Troubleshooting_Logic start Problem: No effect in cell viability assay q1 Is the cell line known to be sensitive (e.g., BRAF/KRAS mutant)? start->q1 a1_no No q1->a1_no No q2 Was a positive control (e.g., A375 cells) included and did it respond? q1->q2 Yes a1_yes Yes sol1 Solution: Use a sensitive cell line. a1_no->sol1 a2_no No q2->a2_no No q3 Was the treatment duration sufficient (e.g., >= 72h)? q2->q3 Yes a2_yes Yes sol2 Solution: Check Agent-46 activity/ degradation. Verify assay setup. a2_no->sol2 a3_no No q3->a3_no No q4 Were cells in exponential growth phase? q3->q4 Yes a3_yes Yes sol3 Solution: Increase treatment duration. a3_no->sol3 a4_no No q4->a4_no No sol5 Solution: Perform broader dose-response. Confirm target inhibition (p-ERK). q4->sol5 Yes a4_yes Yes sol4 Solution: Optimize cell seeding density. a4_no->sol4

Caption: Troubleshooting logic for lack of effect in viability assays.

References

EBC-46 Toxicity Assessment in Animal Models: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity assessment of EBC-46 (tigilanol tiglate) in animal models. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address specific issues that may be encountered during preclinical evaluation of this novel investigational drug.

Quantitative Toxicity Data

The following tables summarize the quantitative data on adverse events observed in key animal studies of EBC-46.

Table 1: Incidence and Severity of Adverse Events in a Canine Dose De-escalation Study of Intratumoral EBC-46 [1][2][3][4]

Adverse Event CategoryDrug Concentration (mg/mL)Number of EventsVCOG-CTCAE Grade 1VCOG-CTCAE Grade 2
Local Reactions 1.018162
0.531256
0.215132
Systemic Reactions 1.0000
0.5000
0.2000

VCOG-CTCAE: Veterinary Cooperative Oncology Group - Common Terminology Criteria for Adverse Events. Grade 1 events are mild, and Grade 2 events are moderate, requiring minimal intervention.[2]

Table 2: Most Common Adverse Reactions in a Pivotal Field Study of Intratumoral EBC-46 in Dogs with Mast Cell Tumors

Adverse ReactionPercentage of Dogs Affected (n=117)
Wound Formation94%
Injection Site Pain52.1%
Lameness in Treated Limb24.8%
Vomiting20.5%
Diarrhea20.5%
Hypoalbuminemia18%

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility in EBC-46 toxicity studies.

Intratumoral Injection Protocol for Canine Mast Cell Tumors

This protocol is adapted from clinical studies evaluating EBC-46 in dogs.[5]

1. Pre-treatment and Sedation:

  • To mitigate potential mast cell degranulation, administer a corticosteroid (e.g., prednisone or prednisolone), an H1 receptor blocking agent (e.g., diphenhydramine), and an H2 receptor blocking agent (e.g., famotidine) prior to treatment.

  • Sedation may be necessary to decrease the risk of accidental self-injection and to ensure the dog remains still during the procedure.

2. Dose Calculation:

  • The dose of EBC-46 is calculated based on the tumor volume.

  • Measure the tumor's length, width, and height using calipers.

  • Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (cm³) = 0.5 x length (cm) x width (cm) x height (cm) .

  • The recommended dose is 0.5 mL of EBC-46 (at a concentration of 1 mg/mL) per cm³ of tumor volume.[5]

  • The total dose should not exceed 0.25 mL/kg of the dog's body weight or a total of 5 mL, whichever is lower.

3. Administration:

  • Use a Luer-lock syringe to prevent accidental needle detachment.

  • Inject EBC-46 directly into the tumor mass.

  • Employ a "fanning" technique by redirecting the needle within the tumor mass without exiting the initial injection site. This ensures even distribution of the drug throughout the tumor.

4. Post-treatment Monitoring:

  • Monitor the dog for signs of systemic mast cell degranulation (e.g., vomiting, diarrhea, lethargy, altered breathing, hypotension) for 5-7 days post-treatment.

  • Observe the injection site for local reactions such as erythema, edema, and subsequent wound formation.

Signaling Pathway

EBC46_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects EBC-46 EBC-46 PKC PKC Isoforms (α, βI, βII, γ) EBC-46->PKC Activates Downstream Downstream Signaling Cascades PKC->Downstream Phosphorylates VascularDisruption Vascular Disruption & Hemorrhagic Necrosis Downstream->VascularDisruption Inflammation Acute Inflammatory Response Downstream->Inflammation TumorCellDeath Tumor Cell Death Downstream->TumorCellDeath

Experimental Workflow

EBC46_Toxicity_Workflow cluster_preclinical Preclinical Phase cluster_assessment Toxicity Assessment cluster_analysis Data Analysis AnimalSelection Animal Model Selection (e.g., Mice, Dogs) DoseSelection Dose Range-Finding Studies AnimalSelection->DoseSelection Administration Intratumoral Administration of EBC-46 DoseSelection->Administration ClinicalObs Daily Clinical Observations Administration->ClinicalObs HemoBiochem Hematology & Serum Biochemistry Administration->HemoBiochem Histopath Histopathology of Injection Site and Organs Administration->Histopath DataCollection Quantitative Data Collection ClinicalObs->DataCollection HemoBiochem->DataCollection Histopath->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis ToxicityProfile Determination of Toxicity Profile StatisticalAnalysis->ToxicityProfile

Troubleshooting Guides and FAQs

FAQs

  • Q1: What are the most common local toxicities observed with intratumoral EBC-46 administration?

    • A1: The most frequently observed local reactions are injection site pain, erythema (redness), and edema (swelling), which are directly related to the drug's mechanism of action.[6] These are typically followed by the formation of a wound as the tumor necroses and sloughs off.[7]

  • Q2: Are systemic toxicities a major concern with EBC-46?

    • A2: Preclinical studies in mice have shown that EBC-46 is preferentially retained within the tumor, leading to significantly lower systemic exposure compared to injection into normal skin.[6] In canine clinical trials, systemic adverse events are generally low-grade and transient.[2][4][7] However, monitoring for signs of mast cell degranulation is crucial.

  • Q3: What is the expected timeline for wound healing after EBC-46 treatment?

    • A3: Following tumor necrosis, a wound will form at the treatment site. The majority of these wounds heal without intervention within 4 to 6 weeks.

Troubleshooting Guide

  • Issue: Excessive swelling and inflammation at the injection site.

    • Possible Cause: This is an expected part of the inflammatory response induced by EBC-46. However, if it is more severe than anticipated, it could be due to a larger than intended dose for the tumor volume or an unusual host response.

    • Solution: Ensure accurate tumor volume measurement and dose calculation. Provide supportive care as needed, which may include anti-inflammatory medication if deemed appropriate by a veterinarian.

  • Issue: Signs of systemic mast cell degranulation (vomiting, diarrhea, hypotension).

    • Possible Cause: Release of histamine and other mediators from the treated mast cell tumor.

    • Solution: This highlights the importance of pre-treatment with corticosteroids and H1/H2 blockers. If signs appear, provide immediate supportive care, including intravenous fluids and additional antihistamines as required.

  • Issue: Inconsistent tumor response or lack of necrosis.

    • Possible Cause: Improper injection technique leading to poor distribution of EBC-46 within the tumor. The needle may not have been adequately "fanned" throughout the tumor mass.

    • Solution: Review and refine the injection technique to ensure the entire tumor is treated. For larger tumors, multiple injection points may be considered, while adhering to the total dose limits.

  • Issue: Difficulty in assessing tumor response due to inflammation.

    • Possible Cause: The acute inflammatory response can initially mask the extent of tumor necrosis.

    • Solution: Adhere to the recommended assessment time points. Typically, tumor response is evaluated at 28 days post-treatment, allowing for the initial inflammation to subside and the necrotic tissue to slough.[7]

References

Technical Support Center: Enhancing the Abscopal Effect of Tigilanol Tiglate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the enhancement of the abscopal effect of Tigilanol Tiglate (TT). The information is based on preclinical and clinical data and is intended to assist in the design and execution of relevant experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which Tigilanol Tiglate is thought to induce an abscopal effect?

A1: Tigilanol Tiglate induces an abscopal effect primarily by triggering immunogenic cell death (ICD) of tumor cells at the injection site.[1][2][3] This process involves the activation of protein kinase C (PKC), leading to a rapid inflammatory response, disruption of tumor vasculature, and ultimately, a form of programmed cell death called pyroptosis.[1][2] The dying cancer cells release damage-associated molecular patterns (DAMPs), such as ATP, calreticulin, and high mobility group box 1 (HMGB1), which act as "danger signals" to the immune system.[1][4] These signals promote the maturation of dendritic cells (DCs), which then present tumor antigens to T cells, leading to a systemic, tumor-specific T-cell response that can attack distant, non-injected tumors.[1][5]

Q2: Which combination therapies have shown the most promise in enhancing the abscopal effect of Tigilanol Tiglate in preclinical models?

A2: Combination with immune checkpoint inhibitors (ICIs) has demonstrated the most significant enhancement of the abscopal effect of Tigilanol Tiglate in preclinical studies.[1][2] Specifically, antibodies targeting PD-1 and CTLA-4 have been shown to synergize with TT to improve control of both injected and distant tumors and increase overall survival in mouse models of melanoma and colon carcinoma.[1][2][4] The rationale is that while TT initiates a tumor-specific immune response, ICIs help to overcome the immunosuppressive mechanisms within the tumor microenvironment that would otherwise dampen the activity of the newly activated T cells.

Q3: What are the key biomarkers to assess when evaluating the abscopal effect of Tigilanol Tiglate in my experiments?

A3: Key biomarkers for assessing the abscopal effect include:

  • Tumor Growth: Monitor the volume of both the injected (primary) and non-injected (distant) tumors. A significant reduction or delayed growth in the distant tumor is a primary indicator of an abscopal effect.

  • Immune Cell Infiltration: Analyze the tumor microenvironment of both primary and distant tumors for the presence of immune cells, particularly CD8+ cytotoxic T lymphocytes. An increase in CD8+ T cells in the distant tumor is a strong indicator of a systemic anti-tumor immune response.[6] This can be assessed by immunohistochemistry (IHC) or flow cytometry.

  • Systemic Cytokine Levels: Measure the levels of pro-inflammatory cytokines, such as IFN-γ, in the serum of treated animals. Elevated levels of these cytokines can indicate a systemic immune activation.

  • Tumor-Specific T-cell Response: In more advanced studies, you can perform ELISpot or intracellular cytokine staining assays on splenocytes or peripheral blood mononuclear cells (PBMCs) to detect the presence of T cells that are specifically reactive to tumor antigens.

Q4: Are there any known resistance mechanisms to the abscopal effect induced by Tigilanol Tiglate?

A4: While research is ongoing, potential resistance mechanisms could involve:

  • Immunosuppressive Tumor Microenvironment: The presence of high numbers of regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs) in the distant tumor can inhibit the function of infiltrating cytotoxic T cells.[7][8][9]

  • Low Tumor Mutational Burden (TMB): Tumors with a low number of mutations may generate fewer neoantigens, resulting in a weaker immune response.

  • Downregulation of Antigen Presentation Machinery: Tumor cells can evade immune recognition by downregulating the expression of MHC class I molecules, which are necessary for presenting tumor antigens to T cells.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No significant reduction in the growth of the distant (abscopal) tumor. - Insufficient immunogenicity of the tumor model.- Suboptimal dose or administration of Tigilanol Tiglate.- Strong immunosuppressive microenvironment in the distant tumor.- Use a more immunogenic tumor model (e.g., CT26, MC38).- Perform a dose-response study to determine the optimal dose of Tigilanol Tiglate for your model.- Combine Tigilanol Tiglate with an immune checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4 antibody) to overcome immunosuppression.
High variability in abscopal response between individual animals. - Inconsistent intratumoral injection technique.- Natural biological variability in immune responses.- Ensure consistent and accurate intratumoral injection, delivering the drug to the core of the tumor.- Increase the number of animals per group to achieve statistical significance.
Toxicity or adverse effects in treated animals. - Dose of Tigilanol Tiglate is too high.- Off-target effects of the treatment.- Reduce the dose of Tigilanol Tiglate.- Carefully monitor animals for signs of toxicity and provide supportive care as needed.
Difficulty in detecting an increase in CD8+ T cells in the distant tumor. - Timing of analysis is not optimal.- Insufficient sensitivity of the detection method.- Perform time-course experiments to determine the peak of T-cell infiltration (typically 7-14 days post-treatment).- Use a validated and optimized immunohistochemistry or flow cytometry protocol with high-quality antibodies.

Quantitative Data from Preclinical Studies

Table 1: Effect of Tigilanol Tiglate in Combination with Immune Checkpoint Inhibitors on Tumor Growth and Survival in B16-F10-OVA Melanoma Model

Treatment GroupMean Tumor Volume (mm³) - Injected Tumor (Day 15)Mean Tumor Volume (mm³) - Abscopal Tumor (Day 15)Median Survival (days)
Vehicle~1200~1200~20
Tigilanol Tiglate~400~1000~25
Anti-PD-1 + Anti-CTLA-4~1000~1000~22
Tigilanol Tiglate + Anti-PD-1 + Anti-CTLA-4~100~200>40

Data are estimations based on graphical representations from published studies. Actual values may vary.[1][4]

Table 2: Immune Cell Infiltration in the Abscopal Tumor (B16-F10 Model)

Treatment Group% CD8+ of CD45+ cells% CD4+ of CD45+ cells
ControlLowLow
Tigilanol TiglateModerateLow
Anti-PD-1LowLow
Tigilanol Tiglate + Anti-PD-1HighModerate

Data are qualitative summaries from published studies.[10]

Experimental Protocols

In Vivo Murine Model for Abscopal Effect Evaluation

Objective: To assess the abscopal effect of intratumoral Tigilanol Tiglate, alone or in combination with immune checkpoint inhibitors, on the growth of a distant, non-injected tumor.

Materials:

  • 6-8 week old female BALB/c or C57BL/6 mice

  • Tumor cells (e.g., CT26 colon carcinoma for BALB/c, B16-F10 melanoma for C57BL/6)

  • Tigilanol Tiglate solution

  • Anti-PD-1 and/or anti-CTLA-4 antibodies

  • Calipers for tumor measurement

Procedure:

  • Tumor Inoculation:

    • Subcutaneously inject 1 x 10^6 CT26 cells or 5 x 10^5 B16-F10 cells in 100 µL of PBS into the right flank of each mouse (primary tumor).

    • Simultaneously, inject a smaller number of tumor cells (e.g., 2 x 10^5 CT26 or 1 x 10^5 B16-F10) into the left flank (abscopal tumor).

  • Treatment:

    • When the primary tumors reach a volume of approximately 100 mm³, randomize the mice into treatment groups.

    • Tigilanol Tiglate Administration: Intratumorally inject the primary tumor with the desired dose of Tigilanol Tiglate.

    • Immune Checkpoint Inhibitor Administration: Administer anti-PD-1 and/or anti-CTLA-4 antibodies via intraperitoneal injection on specified days (e.g., days 0, 3, and 6 post-TT injection).

  • Monitoring:

    • Measure the tumor volumes of both the primary and abscopal tumors every 2-3 days using calipers (Volume = 0.5 x length x width²).

    • Monitor the body weight and overall health of the mice.

  • Endpoint:

    • Continue monitoring until the tumors in the control group reach the predetermined endpoint size or until a significant difference in survival is observed.

Immunohistochemistry (IHC) for CD8+ T Cell Infiltration

Objective: To visualize and quantify the infiltration of CD8+ T cells in the tumor microenvironment of injected and abscopal tumors.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

  • Primary antibody: Rabbit anti-mouse CD8a

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • DAB substrate kit

  • Hematoxylin counterstain

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-CD8a antibody overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the DAB substrate and incubate until the desired brown color develops.

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.

  • Analysis: Capture images using a microscope and quantify the number of CD8+ T cells per unit area using image analysis software.

Flow Cytometry for Immune Cell Profiling

Objective: To quantify the different immune cell populations within the tumor microenvironment.

Materials:

  • Fresh tumor tissue

  • Enzyme digestion buffer (e.g., collagenase, DNase)

  • Flow cytometry antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -FoxP3, -Gr-1, -F4/80)

  • Live/dead stain

  • FACS buffer (PBS with 2% FBS)

Procedure:

  • Single-Cell Suspension Preparation: Mince the tumor tissue and digest with the enzyme buffer to obtain a single-cell suspension.

  • Red Blood Cell Lysis: If necessary, lyse red blood cells using an ACK lysis buffer.

  • Staining:

    • Stain the cells with a live/dead stain to exclude non-viable cells.

    • Incubate the cells with a cocktail of fluorescently-labeled antibodies against the cell surface markers of interest.

    • For intracellular markers like FoxP3, perform fixation and permeabilization before staining.

  • Data Acquisition: Acquire the data on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry software to identify and quantify the different immune cell populations based on their marker expression.

Signaling Pathways and Experimental Workflows

Tigilanol_Tiglate_Abscopal_Effect_Workflow cluster_0 In Vivo Experiment cluster_1 Ex Vivo Analysis Tumor Inoculation Tumor Inoculation Treatment Treatment Tumor Inoculation->Treatment Tumors reach ~100mm³ Monitoring Monitoring Treatment->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Tumor Excision Tumor Excision Endpoint Analysis->Tumor Excision ELISA ELISA Endpoint Analysis->ELISA Serum IHC IHC Tumor Excision->IHC FFPE Flow Cytometry Flow Cytometry Tumor Excision->Flow Cytometry Fresh Tissue Quantify CD8+ T cells Quantify CD8+ T cells IHC->Quantify CD8+ T cells Immune Cell Profiling Immune Cell Profiling Flow Cytometry->Immune Cell Profiling Measure IFN-γ Measure IFN-γ ELISA->Measure IFN-γ

Caption: Experimental workflow for evaluating the abscopal effect of Tigilanol Tiglate.

Tigilanol_Tiglate_Signaling_Pathway cluster_0 Tigilanol Tiglate Action cluster_1 Immunogenic Cell Death cluster_2 Immune Response TT Tigilanol Tiglate PKC Protein Kinase C (PKC) Activation TT->PKC ER_Stress ER Stress PKC->ER_Stress Mito_Dysfunction Mitochondrial Dysfunction ER_Stress->Mito_Dysfunction Caspase_Activation Caspase Activation Mito_Dysfunction->Caspase_Activation GSDME_Cleavage Gasdermin E Cleavage Caspase_Activation->GSDME_Cleavage Pyroptosis Pyroptosis GSDME_Cleavage->Pyroptosis DAMPs DAMPs Release (ATP, HMGB1, Calreticulin) Pyroptosis->DAMPs DC_Maturation Dendritic Cell Maturation DAMPs->DC_Maturation Antigen_Presentation Tumor Antigen Presentation DC_Maturation->Antigen_Presentation T_Cell_Priming T Cell Priming & Activation Antigen_Presentation->T_Cell_Priming Systemic_Response Systemic Anti-Tumor Immune Response T_Cell_Priming->Systemic_Response

Caption: Signaling pathway of Tigilanol Tiglate-induced immunogenic cell death and abscopal effect.

References

Validation & Comparative

A Comparative Analysis of the Mechanisms of Action: EBC-46 (Tigilanol Tiglate) vs. Ingenol Mebutate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of two potent diterpene esters, EBC-46 (tigilanol tiglate) and ingenol mebutate. Both compounds are activators of Protein Kinase C (PKC) and have demonstrated significant anti-tumor activity, but they exhibit distinct molecular and cellular effects. This comparison is supported by experimental data from preclinical and clinical studies.

Core Mechanisms of Action at a Glance

EBC-46 and ingenol mebutate, while both targeting the PKC family of enzymes, initiate divergent downstream signaling cascades, leading to different primary modes of tumor destruction. EBC-46's mechanism is characterized by rapid, localized hemorrhagic necrosis driven by vascular disruption and an intense inflammatory response, which can lead to immunogenic cell death.[1][2][3][4][5][6][7] Ingenol mebutate, on the other hand, employs a dual mechanism involving direct induction of tumor cell necrosis followed by a neutrophil-mediated, antibody-dependent cellular cytotoxicity.[8][9][10][11][12]

Comparative Data Summary

The following tables summarize the key differences in the mechanisms of action, supported by experimental findings.

FeatureEBC-46 (Tigilanol Tiglate)Ingenol Mebutate
Primary Mechanism Rapid hemorrhagic necrosis via vascular disruption and acute inflammation.[1][2][4][7]Dual mechanism: rapid lesion necrosis followed by neutrophil-mediated antibody-dependent cellular cytotoxicity.[8][9][11][12]
Primary Molecular Target Protein Kinase C (PKC) activator.[2][3][5][7][13]Protein Kinase C (PKC) activator.[9][14]
Key PKC Isoforms Activated Preferentially activates classical PKC isoforms: PKC-βI, -βII, -α, and -γ.[2][7]Primarily activates PKCδ.[9][14]
Downstream Signaling Pathway Leads to disruption of tumor vasculature, pyroptosis, and immunogenic cell death.[1][3][4][5][6][7][13][15]Mediated through the PKCδ/MEK/ERK pathway, leading to apoptosis and induction of interleukin decoy receptors.[16][17][18]
Mode of Cell Death Primarily oncosis and pyroptosis.[3][5][6][7][15]Primarily necrosis and apoptosis.[8][9][11][14][19]
Inflammatory Response Induces a rapid, acute, and highly localized inflammatory response with recruitment of neutrophils and macrophages.[1][2][15]Promotes an inflammatory response characterized by the infiltration of neutrophils that kill remaining tumor cells.[8][11][14]
Effect on Tumor Vasculature Direct and potent disruption of tumor vasculature integrity.[1][3][4][13][15]Damages sub-epidermal intrinsic tumor vasculature.[18]

Quantitative Experimental Data

ParameterEBC-46 (Tigilanol Tiglate)Ingenol MebutateExperimental Context
In Vitro Cell Killing (LD50) ~52.5 µM (B16-F0 and SK-MEL-28 melanoma cells)Not directly compared in the same study. Apoptosis induced at 50 nM in sensitive CTCL cell lines.Cell survival assays (e.g., sulforhodamine B) for EBC-46. Apoptosis assays (e.g., Annexin V) for ingenol mebutate.[2][9]
PKC Activation High percentage of cells showing translocation of PKC-βI and –βII isoforms.[20]Significant activation of PKCδ in CTCL cell lines at 50 nM.[2]PKC isoform translocation assays using EGFP-tagged proteins. Western blot for PKCδ processing.[2][20]
Clinical Efficacy (Actinic Keratosis) Not primarily developed for actinic keratosis.Complete clearance rates of 42.2% on the face and scalp, and 34.1% on the trunk and extremities at day 57.Phase III clinical trials.[12][21][22]
Clinical Efficacy (Solid Tumors) In a Phase I study, 6 of 22 patients showed a treatment response, with 4 achieving a complete response in various solid tumors.[23]Efficacy demonstrated in nonmelanoma skin cancers in a Phase I/II study.[10]First-in-human Phase I dose-escalation study for EBC-46. Phase I/II study of E. peplus sap for ingenol mebutate.[10][23]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways of EBC-46 and ingenol mebutate.

EBC46_Mechanism EBC46 EBC-46 PKC PKC Isoforms (α, βI, βII, γ) EBC46->PKC activates Vasculature Tumor Endothelial Cells PKC->Vasculature targets Inflammation Neutrophils & Macrophages PKC->Inflammation recruits & activates TumorCell Tumor Cell PKC->TumorCell directly targets Disruption Vascular Disruption & Hemorrhagic Necrosis Vasculature->Disruption ICD Immunogenic Cell Death Inflammation->ICD contributes to Pyroptosis Pyroptosis TumorCell->Pyroptosis Disruption->TumorCell starves Pyroptosis->ICD IngenolMebutate_Mechanism Ingenol Ingenol Mebutate PKCd PKCδ Ingenol->PKCd activates TumorCell Tumor Cell Ingenol->TumorCell induces mitochondrial swelling in MEK MEK PKCd->MEK ERK ERK MEK->ERK ERK->TumorCell induces apoptosis in Necrosis Primary Necrosis TumorCell->Necrosis Inflammation Neutrophil Infiltration Necrosis->Inflammation triggers ADCC Antibody-Dependent Cellular Cytotoxicity Inflammation->ADCC mediates

References

A Comparative Efficacy Analysis: Antiproliferative Agent-46 (EBC-46) Versus Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the novel antiproliferative agent EBC-46 (tigilanol tiglate), referred to herein as Antiproliferative Agent-46, and the well-established chemotherapeutic drug, doxorubicin. This analysis is based on available preclinical data and aims to offer an objective overview of their mechanisms of action, cytotoxic effects, and the experimental protocols used for their evaluation.

Data Presentation: Comparative Cytotoxicity

Table 1: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
MDA-MB-231Triple-Negative Breast Cancer0.28[1]
MCF-7Breast Adenocarcinoma0.14 - 2.50[1][2]
MDA-MB-468Triple-Negative Breast Cancer0.13[1]
4T1Murine Breast Cancer0.11[1]
HepG2Hepatocellular Carcinoma12.2[2]
UMUC-3Bladder Cancer5.1[2]
TCCSUPBladder Cancer12.6[2]
BFTC-905Bladder Cancer2.3[2]
HeLaCervical Carcinoma2.9[2]
M21Skin Melanoma2.8[2]
A549Lung Carcinoma> 20[2]
Huh7Hepatocellular Carcinoma> 20[2]
VMCUB-1Bladder Cancer> 20[2]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, exposure time, and assay methodology.

While direct comparative IC50 data for EBC-46 is lacking, preclinical in vivo studies have demonstrated its potent antitumor activity. A single intratumoral injection of EBC-46 has been shown to lead to the rapid breakdown of solid tumors in various preclinical models.[3] In a phase I human clinical trial, clinical activity was observed in nine tumor types, with some patients achieving a complete response.[4]

Mechanisms of Action

The two agents exert their antiproliferative effects through distinct mechanisms of action.

This compound (EBC-46)

EBC-46, a novel diterpene ester, functions primarily through the activation of Protein Kinase C (PKC).[5] This activation triggers a cascade of events leading to tumor cell death and destruction of the tumor vasculature. Its mechanism can be summarized in three key effects:

  • Direct Oncolysis: EBC-46 induces rapid cell death in tumor cells it directly contacts.

  • Acute Inflammatory Response: Activation of PKC leads to a localized inflammatory response, recruiting immune cells to the tumor site.

  • Vascular Disruption: The agent increases the permeability of tumor blood vessels, leading to hemorrhagic necrosis and cutting off the tumor's blood supply.[5]

This multi-faceted mechanism results in rapid tumor ablation, often within 24-48 hours of administration.

Doxorubicin

Doxorubicin, an anthracycline antibiotic, is a well-characterized cytotoxic agent with multiple mechanisms of action that ultimately lead to apoptosis (programmed cell death). Its primary mechanisms include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, distorting its structure and interfering with DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands and leading to double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.

These actions trigger cellular stress responses that activate apoptotic signaling pathways.

Signaling Pathways

The distinct mechanisms of action of this compound (EBC-46) and doxorubicin are reflected in the signaling pathways they modulate to induce cell death.

This compound (EBC-46) Signaling Pathway

The primary signaling pathway initiated by EBC-46 involves the activation of Protein Kinase C (PKC). This leads to downstream signaling cascades that result in an acute inflammatory response and vascular disruption.

EBC46_Pathway EBC46 This compound (EBC-46) PKC Protein Kinase C (PKC) Activation EBC46->PKC Inflammation Acute Inflammatory Response (Immune Cell Recruitment) PKC->Inflammation Vascular Vascular Disruption (Increased Permeability) PKC->Vascular Tumor_Death Tumor Cell Death (Oncolysis & Necrosis) Inflammation->Tumor_Death Vascular->Tumor_Death

Caption: EBC-46 signaling pathway.

Doxorubicin-Induced Apoptosis Signaling Pathway

Doxorubicin induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Its DNA damaging effects are a key initiator of the intrinsic pathway.

Doxorubicin_Pathway cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Dox Doxorubicin DNA_Damage DNA Damage (Intercalation, Topo II Inhibition) Dox->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax/Bak Activation p53->Bax CytC Cytochrome c Release Bax->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Doxorubicin intrinsic apoptosis pathway.

Experimental Protocols

The following protocols are representative of the methodologies used to assess the efficacy of antiproliferative agents.

Cell Viability and IC50 Determination (MTT Assay)

This protocol is a standard method for assessing cell viability and determining the IC50 of a compound.

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate1 Incubate (24h) Seed_Cells->Incubate1 Add_Drug Add varying concentrations of test agent Incubate1->Add_Drug Incubate2 Incubate (24-72h) Add_Drug->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Solubilize formazan crystals (e.g., with DMSO) Incubate3->Solubilize Measure Measure absorbance (~570nm) Solubilize->Measure Analyze Calculate cell viability and IC50 Measure->Analyze End End Analyze->End

Caption: MTT assay experimental workflow.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test agent (this compound or doxorubicin). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Detailed Methodology:

  • Cell Treatment: Cells are treated with the test agent at various concentrations for a specified time.

  • Cell Harvesting: Adherent cells are detached using a gentle enzyme (e.g., trypsin), and both adherent and suspension cells are collected by centrifugation.

  • Staining: The cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence signals from Annexin V and PI are used to distinguish between four cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Quantification: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis and necrosis induced by the treatment.

Conclusion

This compound (EBC-46) and doxorubicin represent two distinct classes of anticancer agents with fundamentally different mechanisms of action. Doxorubicin is a classic cytotoxic drug that induces apoptosis through DNA damage, while EBC-46 is a novel agent that rapidly ablates tumors through PKC activation, leading to an inflammatory response and vascular disruption. While direct comparative in vitro efficacy data is currently limited, the available preclinical and early clinical data for EBC-46 suggest it is a potent antitumor agent. Further research, including head-to-head comparative studies, is warranted to fully elucidate the relative efficacy and potential therapeutic applications of these two compounds.

References

A Comparative Guide to EBC-46 and Bryostatin for Protein Kinase C Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of EBC-46 (tigilanol tiglate) and bryostatin-1, two potent modulators of Protein Kinase C (PKC). This document outlines their mechanisms of action, summarizes key experimental data, and provides detailed experimental protocols to assist researchers in designing and interpreting studies involving these compounds.

Introduction

EBC-46 and bryostatin-1 are natural products that have garnered significant interest for their ability to modulate the activity of Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction. While both compounds are PKC activators, they exhibit distinct profiles in terms of their isoform selectivity, downstream effects, and therapeutic applications. EBC-46, a diterpene ester from the seeds of the blushwood tree, is primarily investigated as a local treatment for solid tumors.[1][2][3] Bryostatin-1, a macrocyclic lactone isolated from a marine bryozoan, has been studied in the context of cancer and, more recently, for its potential in treating neurological disorders like Alzheimer's disease.[1][4][5][6]

Mechanism of Action: A Tale of Two PKC Modulators

Both EBC-46 and bryostatin-1 exert their effects by binding to the C1 domain of PKC, mimicking the endogenous ligand diacylglycerol (DAG). However, their interactions with different PKC isoforms lead to varied biological outcomes.

EBC-46 (Tigilanol Tiglate): This compound is a potent activator of a specific subset of PKC isoforms, primarily the classical (cPKC) and novel (nPKC) isoforms.[7][8][9] Activation of these isoforms, particularly PKC-β, in the tumor microenvironment leads to a rapid and localized inflammatory response, disruption of tumor vasculature, and direct induction of tumor cell death through oncolysis and immunogenic cell death.[7][8][9]

Bryostatin-1: This macrolide also activates PKC isoforms but with a different selectivity profile. It exhibits high affinity for both conventional and novel PKC isoforms.[4][5][6] Notably, prolonged exposure to bryostatin-1 can lead to the downregulation of certain PKC isoforms, a phenomenon that may contribute to its complex and sometimes opposing biological effects.[10] Its therapeutic potential in Alzheimer's disease is linked to its ability to promote synaptogenesis and reduce the production of amyloid-beta peptides through a PKC-dependent mechanism.[5]

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cluster_EBC46 EBC-46 Signaling Pathway EBC46 EBC-46 PKC_E PKC Isoforms (βI, βII, α, γ) EBC46->PKC_E Inflammation Localized Inflammation PKC_E->Inflammation VascularDisruption Tumor Vascular Disruption PKC_E->VascularDisruption Oncolysis Tumor Cell Oncolysis PKC_E->Oncolysis TumorRegression Tumor Regression Inflammation->TumorRegression VascularDisruption->TumorRegression ImmuneResponse Immunogenic Cell Death Oncolysis->ImmuneResponse ImmuneResponse->TumorRegression

Caption: EBC-46 signaling pathway in tumor ablation.

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cluster_Bryostatin Bryostatin-1 Signaling Pathway (Neurological Context) Bryostatin Bryostatin-1 PKC_B PKC Isoforms (α, β2, δ, ε) Bryostatin->PKC_B AlphaSecretase α-Secretase Activation PKC_B->AlphaSecretase Synaptogenesis Synaptogenesis PKC_B->Synaptogenesis sAPPalpha sAPPα Production (Neuroprotective) AlphaSecretase->sAPPalpha Abeta Aβ Production (Reduced) AlphaSecretase->Abeta Cognitive Improved Cognitive Function sAPPalpha->Cognitive Abeta->Cognitive Synaptogenesis->Cognitive

Caption: Bryostatin-1 signaling in a neurological context.

Quantitative Data Comparison

The following tables summarize the available quantitative data for EBC-46 and bryostatin-1, focusing on their interaction with PKC and their effects on cancer cell lines. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.

Table 1: PKC Isoform Binding Affinity (Ki, nM)

PKC IsoformEBC-46 (Tigilanol Tiglate)Bryostatin-1
α Activates1.35[1][4][5]
βI Strong ActivationNot explicitly quantified
βII Strong Activation0.42[1][4]
γ ActivatesNot explicitly quantified
δ Less Activation0.26[1][4]
ε Less Activation0.24[1][4]
θ Less ActivationNot explicitly quantified
ζ No ActivationNot applicable
ι No ActivationNot applicable

Note: Data for EBC-46 is primarily based on translocation assays and described qualitatively or semi-quantitatively in the literature.[7][11] Bryostatin-1 binding affinities are well-quantified.

Table 2: In Vitro Cytotoxicity (IC50) in Cancer Cell Lines

Cell LineCancer TypeEBC-46 (Tigilanol Tiglate)Bryostatin-1
P388Murine Lymphocytic LeukemiaNot AvailableIC50 of approx. 4,000 relative resistance ratio in resistant sublines[12]
B16 MelanomaMurine MelanomaLess potent than PMA[7]Inhibition at 100 ng/ml[13]
M5076Murine Reticulum Cell SarcomaNot AvailableInhibition at 100 ng/ml[13]
L10AMurine B-cell LymphomaNot AvailableInhibition at 100 ng/ml[13]
T47DHuman Breast CancerNot AvailableIC50 of 2.20 ± 1.5 µM for a derivative[14]
MCF-7Human Breast CancerNot AvailableIC50 of 3.03 ± 1.5 µM for a derivative[14]
MDA-MB-231Human Breast CancerNot AvailableIC50 of 11.90 ± 2.6 µM for a derivative[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the activity of PKC modulators.

Protocol 1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay

This protocol is adapted for determining the in vitro cytotoxicity of EBC-46 or bryostatin-1.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete culture medium

  • EBC-46 or Bryostatin-1 stock solution

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of EBC-46 or bryostatin-1 in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC50 value.[6][15][16][17]

Protocol 2: In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of intratumorally injected EBC-46.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Human cancer cell line (e.g., SK-MEL-28 melanoma cells)

  • Matrigel

  • EBC-46 formulation

  • Calipers

  • Anesthetic

Procedure:

  • Cell Preparation: Culture the cancer cells to 80-90% confluency. Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

  • Tumor Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Start treatment when tumors reach a palpable size (e.g., 50-100 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Compound Administration: Prepare the EBC-46 formulation at the desired concentration. Administer a single intratumoral injection of EBC-46 or vehicle control.

  • Efficacy Evaluation: Continue to monitor tumor volume and the general health of the mice. The primary endpoint is typically tumor growth inhibition or complete tumor regression.

  • Histopathological Analysis: At the end of the study, tumors can be excised for histological analysis to assess necrosis, vascular disruption, and immune cell infiltration.[18][19][20][21]

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cluster_Workflow Comparative Experimental Workflow start Start cell_culture Cell Culture (Cancer Cell Lines) start->cell_culture invitro In Vitro Assays cell_culture->invitro invivo In Vivo Models cell_culture->invivo pkc_binding PKC Binding Assay (Ki determination) invitro->pkc_binding cell_viability Cell Viability Assay (IC50 determination) invitro->cell_viability data_analysis Data Analysis & Comparison pkc_binding->data_analysis cell_viability->data_analysis xenograft Xenograft Tumor Model (Tumor Growth Inhibition) invivo->xenograft xenograft->data_analysis end End data_analysis->end

Caption: A logical workflow for comparing PKC modulators.

Conclusion

EBC-46 and bryostatin-1 are both potent PKC modulators with distinct pharmacological profiles and therapeutic potential. EBC-46 acts as a rapid and potent inducer of localized inflammation and tumor necrosis, making it a promising candidate for the intratumoral treatment of solid cancers. Bryostatin-1 exhibits a more complex, isoform-selective, and concentration-dependent modulation of PKC, with demonstrated preclinical efficacy in models of Alzheimer's disease.

The choice between these two compounds for research or therapeutic development will depend on the specific application and desired biological outcome. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies, isoform selectivities, and therapeutic windows for various indications. The experimental protocols provided in this guide serve as a foundation for conducting such comparative analyses.

References

Validating the Anti-Tumor Effect of Tigilanol Tiglate In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-tumor effects of Tigilanol Tiglate (brand name Stelfonta®) with other intratumoral treatment alternatives. The information presented is based on available preclinical and clinical experimental data, offering an objective resource for evaluating its potential in solid tumor therapy.

Executive Summary

Tigilanol Tiglate is a novel small molecule drug administered directly into solid tumors. Its mechanism of action is characterized by a rapid, localized inflammatory response, disruption of tumor vasculature, and induction of necrotic cell death, ultimately leading to tumor regression and potentially stimulating a systemic anti-tumor immune response. This guide compares the in vivo efficacy, mechanism of action, and experimental protocols of Tigilanol Tiglate with other intratumoral therapies, including PV-10 (Rose Bengal), Talimogene Laherparepvec (T-VEC), Cisplatin, and Bleomycin.

Comparative In Vivo Efficacy of Intratumoral Agents

The following tables summarize the quantitative data from various in vivo studies. It is important to note that direct head-to-head comparative studies are limited, and variations in experimental models and protocols can influence outcomes.

Table 1: Tigilanol Tiglate In Vivo Efficacy Data

Tumor ModelAnimal ModelKey Efficacy ResultsCitation(s)
Canine Mast Cell Tumors (MCTs)Dog (clinical)75% complete response (CR) at Day 28 after a single injection.[1][2][3] 88% overall CR after a second injection for non-responders.[2][3] 89% of dogs with CR at 1 year remained tumor-free.[4]
Canine High-Grade MCTsDog (clinical)56% of dogs achieved and maintained a CR to at least 84 days after one or two treatments.[5]
Multiple Synchronous Canine MCTsDog (clinical)81% CR in individual MCTs at Day 28 after a single injection.[6]
Murine Melanoma (B16) & Colon Carcinoma (CT26)Mouse (preclinical)Data on specific tumor growth inhibition percentages are part of broader mechanism of action studies, demonstrating tumor regression and immune activation.

Table 2: Comparative In Vivo Efficacy of Alternative Intratumoral Agents

AgentTumor ModelAnimal ModelKey Efficacy ResultsCitation(s)
PV-10 (Rose Bengal) MelanomaHuman (clinical)51% objective response rate (ORR) in a Phase II trial for metastatic melanoma.[7]
Melanoma (B16)Mouse (preclinical)Intralesional injection led to regression of both injected and uninjected lung lesions.[7]
Talimogene Laherparepvec (T-VEC) MelanomaHuman (clinical)26.4% ORR and 10.8% CR in a Phase III trial.[8] Durable response rate of 16.3%.[8]
MelanomaMouse (preclinical)Combination with anti-CTLA-4 cured all injected tumors and about 50% of non-injected tumors.[8]
Cisplatin Various Solid TumorsHuman (clinical)Intratumoral injection of a cisplatin/epinephrine gel resulted in a 50% ORR in accessible solid tumors.
Bladder TumorMouse (preclinical)Intratumoral injection of a biodegradable cisplatin implant resulted in significant tumor growth inhibition.
Bleomycin Squamous Cell CarcinomaMouse (preclinical)Showed a dose-dependent tumor cell kill in vivo.

Mechanisms of Action

Tigilanol Tiglate: Induces a multi-faceted response initiated by the activation of Protein Kinase C (PKC). This leads to rapid disruption of the tumor vasculature, causing hemorrhagic necrosis. The resulting immunogenic cell death releases tumor antigens, stimulating an adaptive immune response.

PV-10 (Rose Bengal): This agent is a small molecule dye that, when injected into tumors, is believed to induce tumor cell necrosis and elicit a tumor-specific immune response.

Talimogene Laherparepvec (T-VEC): A genetically modified oncolytic herpes virus. It selectively replicates in and lyses tumor cells. It also expresses granulocyte-macrophage colony-stimulating factor (GM-CSF) to enhance the anti-tumor immune response.

Cisplatin: A platinum-based chemotherapy agent that forms DNA adducts, leading to the inhibition of DNA synthesis and induction of apoptosis in cancer cells.

Bleomycin: A glycopeptide antibiotic that causes DNA strand breaks, inhibiting DNA synthesis and leading to cell death.

Signaling Pathway and Experimental Workflow Diagrams

Tigilanol_Tiglate_Signaling_Pathway Tigilanol Tiglate Signaling Pathway TT Tigilanol Tiglate (Intratumoral Injection) PKC Protein Kinase C (PKC) Activation TT->PKC Vascular Tumor Vasculature Disruption PKC->Vascular Necrosis Hemorrhagic Necrosis Vascular->Necrosis ICD Immunogenic Cell Death (ICD) Necrosis->ICD Antigen Tumor Antigen Release ICD->Antigen Immune Adaptive Immune Response Activation Antigen->Immune Regression Tumor Regression Immune->Regression

Caption: Tigilanol Tiglate's mechanism of action.

Experimental_Workflow General In Vivo Intratumoral Injection Workflow Start Tumor Cell Implantation (e.g., subcutaneous) Growth Tumor Growth to Palpable Size Start->Growth Treatment Intratumoral Injection of Therapeutic Agent Growth->Treatment Measurement Tumor Volume Measurement (e.g., calipers) Treatment->Measurement Repeatedly Monitoring Monitoring of Animal Health & Survival Treatment->Monitoring Analysis Endpoint Analysis: Tumor Weight, Histology, Immune Cell Infiltration Measurement->Analysis Monitoring->Analysis

Caption: A typical in vivo intratumoral study workflow.

Experimental Protocols

Key Experiment: In Vivo Anti-Tumor Efficacy of Tigilanol Tiglate in a Murine Model
  • Animal Model: BALB/c mice are commonly used. For studies involving human cell lines, immunodeficient mice (e.g., nude or SCID) are utilized.

  • Tumor Cell Implantation: Approximately 1 x 10^6 CT26 (colon carcinoma) or B16-F10 (melanoma) cells are injected subcutaneously into the flank of the mice.

  • Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). A single intratumoral injection of Tigilanol Tiglate (at a specified concentration, e.g., 1 mg/mL) is administered. The volume of the injection is often calculated based on the tumor volume.

  • Tumor Volume Measurement: Tumor dimensions (length and width) are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint Analysis: The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity in the animals. At the endpoint, tumors are excised and weighed. Histological analysis can be performed to assess necrosis and immune cell infiltration. Survival studies monitor the animals until a defined endpoint.

Key Experiment: In Vivo Anti-Tumor Efficacy of PV-10 in a Murine Melanoma Model
  • Animal Model: C57BL/6 mice are typically used for the B16 melanoma model.

  • Tumor Cell Implantation: 1 x 10^5 B16 melanoma cells are injected subcutaneously. To model metastasis, cells can also be injected intravenously.

  • Treatment: A single intralesional injection of PV-10 (10% Rose Bengal solution) is administered into the established subcutaneous tumor.

  • Tumor Measurement and Analysis: Growth of the injected and any uninjected (bystander) tumors is monitored. At the end of the study, tumors and organs (e.g., lungs) are harvested to assess tumor burden. Immune responses can be evaluated by analyzing splenocytes for tumor-specific interferon-γ production.[7]

Key Experiment: In Vivo Anti-Tumor Efficacy of Talimogene Laherparepvec (T-VEC) in a Murine Model
  • Animal Model: Syngeneic mouse models, such as those using B16 melanoma cells in C57BL/6 mice, are employed.

  • Tumor Cell Implantation: B16 melanoma cells are implanted subcutaneously.

  • Treatment: T-VEC is administered via intratumoral injection. The initial dose is typically lower (e.g., 10^6 plaque-forming units [PFU]), followed by higher doses (e.g., 10^8 PFU) at subsequent time points (e.g., 3 and 6 days later).

  • Tumor Measurement and Immune Analysis: Tumor growth is monitored over time. Immune cell infiltration (e.g., CD8+ T cells) in both injected and non-injected tumors is a key endpoint, often assessed by flow cytometry or immunohistochemistry.

Conclusion

Tigilanol Tiglate demonstrates a potent and rapid anti-tumor effect in both preclinical and clinical settings, particularly in canine mast cell tumors. Its unique mechanism of action, involving direct tumor ablation and immune stimulation, positions it as a promising intratumoral therapy. While direct comparative data with other intratumoral agents is limited, this guide provides a framework for understanding its efficacy in the context of existing alternatives. Further head-to-head studies will be crucial for definitively positioning Tigilanol Tiglate in the landscape of intratumoral cancer therapies.

References

A Comparative Guide to the Mechanism of Action of EBC-46 and Alternative Solid Tumor Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel anti-cancer agent EBC-46 (tigilanol tiglate) with established solid tumor treatments, including conventional chemotherapy (Dacarbazine), immunotherapy (Immune Checkpoint Inhibitors), and a device-based therapy (Electrochemotherapy). The information presented is supported by experimental data to aid in research and development decisions.

EBC-46: A Rapid and Localized Approach to Tumor Ablation

EBC-46 is a novel small molecule, diterpene ester, derived from the seeds of the blushwood tree (Fontainea picrosperma). It is administered intratumorally and is characterized by its rapid and localized mechanism of action.

Confirmed Mechanism of Action

The primary mechanism of EBC-46 is the activation of Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways. EBC-46 activates a specific subset of PKC isoforms, including βI, βII, α, and γ.[1][2] This targeted activation triggers a cascade of downstream events culminating in the rapid destruction of the tumor.

The key effects initiated by EBC-46 are:

  • Hemorrhagic Necrosis and Vascular Disruption: A single injection of EBC-46 leads to rapid inflammation and hemorrhagic necrosis within the tumor.[1][2] This is a direct consequence of the disruption of the tumor's vascular network.[3]

  • Direct Tumor Cell Death: EBC-46 induces rapid tumor cell death. Pre-clinical studies have shown a loss of viable tumor cells within hours of administration.[4] More recent findings suggest this occurs through oncolysis and a form of programmed cell death known as pyroptosis, which is dependent on caspase and gasdermin E.

  • Induction of an Acute Inflammatory Response: The agent stimulates a highly localized inflammatory response, which includes the recruitment of immune cells such as neutrophils and macrophages to the tumor site. This contributes to the overall anti-tumor effect.

  • Immunogenic Cell Death (ICD): EBC-46 has been shown to induce ICD, a type of cancer cell death that activates an adaptive immune response against the tumor. This suggests a potential for synergistic effects when combined with immunotherapies like checkpoint inhibitors.

Comparative Analysis of Therapeutic Modalities

This section compares the performance of EBC-46 with Dacarbazine, Immune Checkpoint Inhibitors, and Electrochemotherapy, focusing on their mechanisms of action and clinical efficacy in solid tumors, particularly melanoma.

FeatureEBC-46 (Tigilanol Tiglate)DacarbazineImmune Checkpoint Inhibitors (e.g., Pembrolizumab, Ipilimumab)Electrochemotherapy (with Bleomycin or Cisplatin)
Primary Mechanism of Action Activation of Protein Kinase C (PKC) isoforms, leading to vascular disruption, direct tumor cell death, and an acute inflammatory response.Alkylating agent that methylates DNA, inhibiting DNA, RNA, and protein synthesis, leading to cancer cell death.Blockade of immune checkpoint proteins (e.g., PD-1, CTLA-4) to restore and enhance the body's anti-tumor immune response.Application of electrical pulses to tumor cells to increase the permeability of their membranes, enhancing the intracellular delivery and cytotoxicity of co-administered chemotherapeutic agents.
Mode of Administration Intratumoral injectionIntravenous infusionIntravenous infusionIntravenous or intratumoral administration of chemotherapy followed by local application of electrical pulses to the tumor.
Speed of Onset Rapid, with observable effects within hours and significant tumor destruction within days.[4]Slower, with responses typically assessed over weeks to months.Variable, with responses developing over weeks to months.Rapid localized tumor destruction.
Systemic Exposure Minimal systemic exposure, with the drug being preferentially retained within the tumor.[5]High systemic exposure, leading to potential systemic side effects.High systemic exposure, with the potential for immune-related adverse events in various organs.Primarily localized effect, but systemic exposure to the chemotherapeutic agent occurs.
Clinical Efficacy in Solid Tumors (Primarily Melanoma)
TreatmentComplete Response (CR) RateOverall Response Rate (ORR)Key Clinical Trial Findings
EBC-46 (Tigilanol Tiglate) 18%[1]27%[1]In a Phase I study of 22 patients with various refractory cutaneous and subcutaneous tumors, a single intratumoral injection of EBC-46 was well-tolerated. Clinical activity was observed in all nine tumor types treated.[6][7]
Dacarbazine ~5%[8]~15-20%[8][9]Dacarbazine has been a standard chemotherapy for metastatic melanoma for decades. Response rates are generally low, and the duration of response is often short.[8] Combination therapies have been explored to improve efficacy.[10][11][12]
Immune Checkpoint Inhibitors Varies by agent and combinationPembrolizumab: ~33-34%[13] Ipilimumab: ~12%[13] Combination (Pembrolizumab + Ipilimumab): Higher than monotherapy[14]Pembrolizumab has demonstrated superior overall and progression-free survival compared to ipilimumab in advanced melanoma.[13][15][16][17] Combination therapies can increase response rates but also toxicity.[14]
Electrochemotherapy Up to 66.3% (with Bleomycin)[18]Up to 93% (with Bleomycin)[18]Electrochemotherapy is highly effective for local control of cutaneous and subcutaneous tumors, including melanoma metastases.[18][19][20] The ESOPE study demonstrated high response rates in melanoma patients.[18]

Signaling Pathways and Experimental Workflows

EBC-46 Signaling Pathway

EBC46_Mechanism EBC46 EBC-46 (Tigilanol Tiglate) PKC Protein Kinase C (PKC-βI, -βII, -α, -γ) EBC46->PKC Activates Vasculature Tumor Vasculature PKC->Vasculature TumorCell Tumor Cell PKC->TumorCell ImmuneCells Immune Cells (Neutrophils, Macrophages) PKC->ImmuneCells Disruption Vascular Disruption & Increased Permeability Vasculature->Disruption Pyroptosis Pyroptosis (Caspase/Gasdermin E) TumorCell->Pyroptosis Inflammation Acute Local Inflammation ImmuneCells->Inflammation Necrosis Hemorrhagic Necrosis Disruption->Necrosis ICD Immunogenic Cell Death (ICD) Pyroptosis->ICD Inflammation->ICD

Caption: EBC-46 activates specific PKC isoforms, leading to a multi-pronged attack on the tumor.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis PKC_Assay PKC Activation Assay (e.g., Translocation Assay) Xenograft Tumor Xenograft Model (e.g., in nude mice) Cell_Viability Tumor Cell Viability Assay (e.g., SRB assay) Treatment Intratumoral Injection (EBC-46 vs. Vehicle) Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Histology Histological Analysis (e.g., H&E, CD31 Staining) Treatment->Histology

Caption: A typical workflow for the preclinical assessment of EBC-46's anti-tumor activity.

Key Experimental Protocols

In Vitro PKC Activation Assay (Translocation Assay)

This assay qualitatively and quantitatively assesses the ability of EBC-46 to activate specific PKC isoforms by observing their translocation from the cytoplasm to the plasma membrane.

Materials:

  • HeLa cells (or other suitable cell line)

  • Plasmids encoding PKC isoforms fused to a fluorescent protein (e.g., EGFP)

  • Transfection reagent

  • Cell culture medium and supplements

  • EBC-46 and PMA (positive control) dissolved in a suitable solvent (e.g., DMSO)

  • High-content imaging system

Protocol:

  • Seed HeLa cells in multi-well imaging plates and allow them to adhere overnight.

  • Transfect the cells with the PKC-EGFP fusion plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • Allow 24-48 hours for protein expression.

  • Prepare serial dilutions of EBC-46 and PMA in cell culture medium.

  • Replace the medium in the wells with the drug-containing medium. Include a vehicle control.

  • Incubate the cells for a specified time (e.g., 1 hour) at 37°C.

  • Acquire images of the cells using a high-content imaging system.

  • Analyze the images to quantify the percentage of cells showing translocation of the fluorescently-tagged PKC isoform to the plasma membrane.[21]

Murine Xenograft Tumor Model

This in vivo model is used to evaluate the anti-tumor efficacy of EBC-46 in a living organism.[22][23][24]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Human tumor cell line (e.g., SK-MEL-28 melanoma)

  • Cell culture medium and supplements

  • Matrigel (optional, to enhance tumor take-rate)

  • EBC-46 formulated for injection

  • Vehicle control solution

  • Calipers for tumor measurement

Protocol:

  • Culture the tumor cells to the desired number.

  • Harvest and resuspend the cells in a suitable medium, optionally mixed with Matrigel.

  • Subcutaneously inject the cell suspension into the flank of the mice.

  • Monitor the mice for tumor growth.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer a single intratumoral injection of EBC-46 or vehicle control.

  • Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).

  • Monitor the mice for any signs of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.[2]

Immunohistochemistry for CD31 (Vascular Disruption Assay)

This technique is used to visualize and quantify the extent of vascularization and vascular disruption within the tumor tissue.[25][26][27][28][29]

Materials:

  • Tumor tissue sections (paraffin-embedded or frozen)

  • Primary antibody against CD31 (PECAM-1)

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Chromogenic substrate (e.g., DAB)

  • Hematoxylin for counterstaining

  • Microscope

Protocol:

  • Deparaffinize and rehydrate the tumor tissue sections.

  • Perform antigen retrieval to unmask the CD31 epitope.

  • Block endogenous peroxidase activity.

  • Incubate the sections with the primary anti-CD31 antibody.

  • Wash the sections and incubate with the enzyme-conjugated secondary antibody.

  • Add the chromogenic substrate to visualize the antibody binding (typically appears as a brown stain).

  • Counterstain the sections with hematoxylin to visualize cell nuclei.

  • Dehydrate and mount the sections.

  • Examine the sections under a microscope to assess the density and integrity of blood vessels. Quantification can be performed by counting microvessels in several high-power fields.[25]

Conclusion

EBC-46 represents a promising new approach to the treatment of solid tumors, with a distinct mechanism of action that leads to rapid and localized tumor destruction.[3][4][30] Its mode of action, centered on PKC activation, offers a different therapeutic strategy compared to the DNA-damaging effects of conventional chemotherapy, the systemic immune modulation of checkpoint inhibitors, and the physically enhanced drug delivery of electrochemotherapy. The quantitative data from early clinical trials are encouraging, particularly the complete response rates observed with a single injection in a variety of tumor types.[1][6][7][31] Further research, including direct comparative clinical trials, will be crucial to fully elucidate the position of EBC-46 in the landscape of cancer therapy. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the unique properties of this novel agent.

References

Tigilanol Tiglate vs. Standard Chemotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed, data-driven comparison of tigilanol tiglate, a novel intratumoral treatment, with standard chemotherapy regimens for the treatment of canine mast cell tumors (MCTs). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of efficacy, safety, and mechanisms of action based on publicly available preclinical and clinical data.

Executive Summary

Tigilanol tiglate represents a targeted, local therapy with a distinct mechanism of action, primarily protein kinase C (PKC) activation, leading to rapid tumor necrosis and immune response stimulation. Standard chemotherapies, such as vinblastine/prednisone, lomustine, and toceranib phosphate, are systemic treatments with broader mechanisms of action and associated systemic toxicities. While direct head-to-head clinical trials are not yet available, this guide consolidates data from independent studies to facilitate a comparative assessment.

Data Presentation: Efficacy and Safety

The following tables summarize the quantitative data from clinical studies on tigilanol tiglate and standard chemotherapy options for canine mast cell tumors.

Table 1: Efficacy of Tigilanol Tiglate in Canine Mast Cell Tumors
Study/EndpointTigilanol Tiglate (Single Intratumoral Injection)
Complete Response (CR) Rate 75% by day 28[1][2][3]
90% in a dose characterization study (1.0 mg/mL) by day 21[4]
56% (maintained to at least day 84) in high-grade MCTs after one or two treatments[5]
Overall Response Rate (ORR) 88% (after retreatment of non-responders)[2][6]
Durability of Response 93% of dogs with CR at day 28 had no recurrence at day 84[2]
64% of dogs with CR at 1 month remained tumor-free at 1 year[3]
Table 2: Efficacy of Standard Chemotherapy in Canine Mast Cell Tumors
Chemotherapy RegimenComplete Response (CR) RateOverall Response Rate (ORR)Median Duration of Response / Survival
Vinblastine & Prednisone 5/15 (33%) with gross disease[7]47% with gross disease[7]Median response duration: 154 days[7]. Median survival time (Grade III): 331 days[7].
Lomustine (CCNU) 1/19 (5.3%)[8]42%[8][9][10]Median duration of partial response: 77 days[8]. Median overall survival (adjuvant): 904 days[9][11].
Toceranib Phosphate (Palladia®) Not specified in provided abstracts37.2% - 42.8%[12][13]Median duration of objective response: 12 weeks[12].
Lomustine & Toceranib (Pulse) 4/41 (9.8%)46%Median progression-free survival: 53 days[14]
Table 3: Common Adverse Events
TreatmentCommon Adverse Events
Tigilanol Tiglate Injection site reactions (pain, swelling, bruising), wound formation at the tumor site, lameness (transient)[2][3]. Adverse events are typically low-grade, transient, and directly associated with the mode of action[2][6].
Vinblastine & Prednisone Myelosuppression (neutropenia, anemia), gastrointestinal upset (vomiting, diarrhea), lethargy[15][16]. Adverse effects were noted in 20% of patients in one study[7].
Lomustine (CCNU) Myelosuppression (neutropenia, thrombocytopenia), hepatotoxicity (elevated ALT)[9][17]. Neutropenia (67%) and elevated ALT (60%) were the most common toxicities in one study[9].
Toceranib Phosphate (Palladia®) Gastrointestinal upset (diarrhea, appetite loss, bloody stool), lameness, weight loss[17][18].

Experimental Protocols

Tigilanol Tiglate Administration
  • Drug: Tigilanol tiglate (STELFONTA®)

  • Dosage: The dose is based on tumor volume, typically 1 mg/mL injected intratumorally[2][19]. In a dose characterization study, the most effective dose was found to be 1.0 mg/mL administered at 0.5 mL per cm³ of tumor volume[4]. For high-grade MCTs, a dose of 0.5 mg/cm³ tumor volume was used[5].

  • Administration: A single intratumoral injection is administered. The solution is "fanned" throughout the tumor to ensure even distribution[5][19].

  • Concomitant Medications: To manage the risk of mast cell degranulation, concomitant medications such as H1 and H2 antagonists and corticosteroids are recommended before and after treatment[5][19].

Standard Chemotherapy Protocols
  • Vinblastine and Prednisone:

    • Vinblastine: Typically administered intravenously at a dose of 2 mg/m²[15]. One common protocol involves weekly administration for the first four weeks, followed by bi-weekly administration[15][20].

    • Prednisone: Administered orally, often starting at a higher dose (e.g., 1 mg/kg daily) and then tapered[15][21].

  • Lomustine (CCNU):

    • Administered orally in capsule form[22].

    • Dosage can range from 50 to 90 mg/m² every 3 to 4 weeks[8][9][23].

  • Toceranib Phosphate (Palladia®):

    • Administered orally in tablet form, typically every other day[18].

    • The initial recommended dose is 3.25 mg/kg body weight[24][25][26]. Dose adjustments may be necessary to manage adverse reactions[24][26].

Mechanism of Action and Signaling Pathways

Tigilanol Tiglate Signaling Pathway

Tigilanol tiglate's primary mechanism of action involves the activation of specific isoforms of Protein Kinase C (PKC)[20]. This activation leads to a rapid and localized inflammatory response, disruption of the tumor vasculature, and direct induction of tumor cell death through oncosis[19]. This process is followed by the recruitment of immune cells, suggesting a potential for inducing a systemic anti-tumor immune response.

Tigilanol_Tiglate_Pathway TT Tigilanol Tiglate (Intratumoral Injection) PKC Protein Kinase C (PKC) Activation TT->PKC Vasculature Tumor Vasculature Disruption PKC->Vasculature Inflammation Localized Inflammatory Response PKC->Inflammation Oncosis Tumor Cell Death (Oncosis) PKC->Oncosis Necrosis Hemorrhagic Necrosis Vasculature->Necrosis Immune Immune Cell Recruitment Inflammation->Immune Oncosis->Necrosis Ablation Tumor Ablation Necrosis->Ablation Immune->Ablation

Caption: Tigilanol Tiglate Signaling Cascade.

Standard Chemotherapy Experimental Workflow

The workflow for administering standard chemotherapy is a cyclical process involving patient evaluation, dose calculation and administration, monitoring for adverse events, and subsequent treatment cycles.

Chemo_Workflow Start Patient Diagnosis & Staging of MCT Select Select Chemotherapy Protocol Start->Select Calculate Calculate Dose (based on body surface area) Select->Calculate Administer Administer Chemotherapy (Oral or IV) Calculate->Administer Monitor Monitor for Adverse Events (Bloodwork, Clinical Signs) Administer->Monitor Evaluate Evaluate Tumor Response Monitor->Evaluate Adjust Adjust Dose or Protocol (if necessary) Evaluate->Adjust End End of Treatment Evaluate->End Complete Response Adjust->Select Progression Continue Continue Treatment Cycles Adjust->Continue Response or Stable Continue->Administer

Caption: Standard Chemotherapy Workflow.

Conclusion

Tigilanol tiglate offers a novel, localized treatment for canine mast cell tumors with a high complete response rate after a single injection and a generally well-tolerated safety profile characterized by local, manageable events. Standard chemotherapies provide systemic treatment options that are crucial for metastatic or high-risk tumors. The choice of therapy depends on various factors including tumor grade and stage, location, and the overall health of the patient. This guide provides a foundational comparison to aid researchers and clinicians in their understanding of these different therapeutic approaches. Further direct comparative studies are warranted to definitively establish the relative efficacy and safety of tigilanol tiglate versus standard chemotherapy.

References

EBC-46: A Novel Approach to Overcoming Chemoresistance in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel diterpene ester EBC-46 (tigilanol tiglate) with standard chemotherapy agents, focusing on its efficacy in cancer models, particularly those with potential chemoresistance. This document summarizes key experimental data, details underlying methodologies, and visualizes the critical signaling pathways involved.

Executive Summary

Chemoresistance remains a significant hurdle in the successful treatment of many cancers. EBC-46, a novel activator of Protein Kinase C (PKC), presents a unique mechanism of action that suggests its potential to be effective even in tumors that do not respond to conventional cytotoxic agents. Administered intratumorally, EBC-46 induces rapid hemorrhagic necrosis and a localized inflammatory response, leading to the swift ablation of solid tumors. A key finding from preclinical studies is that the in vivo efficacy of EBC-46 appears to be independent of its in vitro cytotoxic potency, hinting at a mechanism that circumvents common pathways of drug resistance. While direct head-to-head studies in verified chemoresistant models are limited, the existing data, detailed below, provides a strong rationale for its further investigation as a viable alternative or adjunct to standard chemotherapy.

Comparative Efficacy Data

The following tables summarize the preclinical efficacy of EBC-46 in various cancer models. It is important to note that direct comparative data with standard chemotherapies in chemoresistant models is not extensively available in the public domain. The comparison is therefore based on reported outcomes in similar tumor types.

Table 1: In Vivo Efficacy of Intratumoral EBC-46 in Murine Cancer Models

Cancer ModelMouse StrainEBC-46 DoseKey OutcomesCitation
B16-F0 MelanomaC57BL/6J50 nmolSignificant extension of time to euthanasia compared to PMA; >70% total cure.[1][2]
SK-MEL-28 MelanomaBALB/c Foxn1nu30 µgSignificant difference in tumor recurrence compared to vehicle.[1]
MM649 MelanomaBALB/c Foxn1nu50 nmolSignificant difference in tumor recurrence compared to vehicle.[1]
FaDu Head and Neck Squamous Cell Carcinoma (HNSCC)BALB/c Foxn1nu50 nmolRapid loss of tumor cell viability within 4 hours.[1]
HT-29 Colon CancerBALB/c Foxn1nuNot specifiedEfficacy demonstrated.[1]
MC-38 Colon CancerC57BL/6JNot specifiedEfficacy demonstrated.[1]

Table 2: In Vitro Cell Viability Following EBC-46 Treatment

Cell LineCancer TypeAssayEBC-46 PotencyComparator (PMA) PotencyCitation
B16-F0MelanomaSulforhodamine B (SRB)Less potent than PMALD50 ~17.5 µM[1]
SK-MEL-28MelanomaSulforhodamine B (SRB)Less potent than PMALD50 ~17.5 µM[1]

Note: PMA (phorbol 12-myristate 13-acetate) is another potent PKC activator.

Mechanism of Action: Bypassing Conventional Chemoresistance

Standard chemotherapy agents primarily induce apoptosis in rapidly dividing cells. Resistance to these agents often develops through various mechanisms, including:

  • Drug efflux pumps: Increased expression of proteins that actively remove chemotherapy drugs from the cell.

  • Target modification: Alterations in the molecular target of the drug, rendering it ineffective.

  • Enhanced DNA repair: Increased capacity of cancer cells to repair the DNA damage caused by chemotherapy.

  • Apoptosis evasion: Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins.

EBC-46's mechanism of action is fundamentally different and is not reliant on inducing apoptosis in the same manner as traditional chemotherapeutics.

Protein Kinase C (PKC) Activation

EBC-46 is a potent activator of a specific subset of PKC isoforms, particularly PKC-βI, -βII, -α, and -γ.[1] This activation is central to its anti-tumor effect.

EBC46_Mechanism cluster_membrane Cell Membrane cluster_downstream Downstream Effects EBC46 EBC-46 PKC PKC EBC46->PKC Activation Vascular_Disruption Vascular Disruption PKC->Vascular_Disruption Inflammation Inflammatory Response (Neutrophil Influx) PKC->Inflammation Hemorrhagic_Necrosis Hemorrhagic Necrosis Vascular_Disruption->Hemorrhagic_Necrosis Tumor_Ablation Tumor Ablation Hemorrhagic_Necrosis->Tumor_Ablation Inflammation->Tumor_Ablation

EBC-46 Mechanism of Action
Key Events Following EBC-46 Administration:

  • PKC-Dependent Hemorrhagic Necrosis: Activation of PKC leads to a rapid loss of vascular integrity within the tumor, causing hemorrhagic necrosis.[1] This effect is observed within hours of injection.

  • Inflammatory Response: EBC-46 induces a localized inflammatory response, characterized by the influx of neutrophils.[1] This contributes to the destruction of the tumor.

  • Direct Tumor Cell Death: While less potent in vitro, EBC-46 directly contributes to tumor cell death in the in vivo context, likely amplified by the vascular and inflammatory effects.[1]

This multi-faceted mechanism, which physically disrupts the tumor and its blood supply, is less likely to be affected by the cellular alterations that lead to resistance to DNA-damaging agents or mitotic inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of EBC-46.

In Vivo Xenograft Studies

These studies are fundamental to assessing the anti-tumor efficacy of EBC-46 in a living organism.

Xenograft_Workflow Cell_Culture Cancer Cell Culture (e.g., SK-MEL-28, FaDu) Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Treatment Intratumoral Injection (EBC-46 or Vehicle) Tumor_Growth->Treatment Monitoring Tumor Volume Measurement & Animal Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Ablation, Histopathology) Monitoring->Endpoint

In Vivo Xenograft Experimental Workflow
  • Cell Lines and Animal Models: Human cancer cell lines (e.g., SK-MEL-28 melanoma, FaDu HNSCC) are cultured and then injected subcutaneously into immunocompromised mice (e.g., BALB/c Foxn1nu).[1]

  • Tumor Establishment: Tumors are allowed to grow to a specified volume (e.g., 100 mm³) before treatment commences.[1]

  • Treatment Administration: A single intratumoral injection of EBC-46 (dissolved in a vehicle like 20% propylene glycol in water) is administered directly into the tumor. Control groups receive the vehicle alone.[1]

  • Monitoring and Endpoints: Tumor volume is measured regularly using calipers. The primary endpoints often include time to tumor recurrence, overall survival, and histological analysis of the tumor site post-treatment.[1]

In Vitro Cell Viability (Sulforhodamine B Assay)

This assay is used to determine the direct cytotoxic effect of a compound on cancer cells in culture.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of EBC-46 or a comparator (e.g., PMA) for a specified duration (e.g., 4 days).[1]

  • Fixation: The cells are fixed to the plate using trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B, a dye that binds to cellular proteins.

  • Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then read on a plate reader, which is proportional to the number of viable cells.

Conclusion and Future Directions

EBC-46 demonstrates a novel and potent mechanism of action that is distinct from traditional chemotherapies. Its ability to rapidly ablate tumors through PKC-mediated hemorrhagic necrosis and inflammation suggests it could be a valuable tool in the oncology arsenal, particularly for localized solid tumors. The observation that its in vivo efficacy is not directly correlated with its in vitro cytotoxicity is a strong indicator of its potential to bypass common chemoresistance pathways.

While the current body of evidence is highly promising, further studies are warranted to fully elucidate the efficacy of EBC-46 in clinically relevant, chemoresistant cancer models. Direct, head-to-head comparative studies with standard-of-care chemotherapeutics in these models will be crucial in defining its precise role in the treatment of refractory cancers. Additionally, exploring combination therapies, where EBC-46 could be used to debulk tumors and potentially sensitize them to subsequent systemic treatments, represents an exciting avenue for future research.

References

Intratumoral Delivery of Tigilanol Tiglate: A Comprehensive Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of Tigilanol Tiglate's primary delivery method: intratumoral injection. This method has been the focus of extensive preclinical and clinical research, demonstrating significant efficacy in the local treatment of solid tumors.

Tigilanol tiglate, a novel small molecule, is a potent protein kinase C (PKC) activator derived from the seeds of the Australian blushwood tree, Fontainea picrosperma.[1] Its primary and clinically approved route of administration is direct intratumoral (IT) injection.[1][2] This local delivery method is designed to maximize drug concentration at the tumor site while minimizing systemic exposure and associated toxicities.[1][3]

Rationale for Intratumoral Delivery

The mode of action of tigilanol tiglate necessitates high local concentrations to induce rapid and effective tumor ablation.[4] Intratumoral injection achieves this by delivering the drug directly to the target tissue. This approach is particularly advantageous for accessible solid tumors, such as cutaneous and subcutaneous malignancies.[1] Studies have shown that tigilanol tiglate is retained preferentially within the tumor following intratumoral injection, leading to a robust local response characterized by erythema, edema, and eschar formation.[2] This localized activity is a key factor in its therapeutic effect.

Efficacy of Intratumoral Tigilanol Tiglate

Clinical and preclinical studies have consistently demonstrated the high efficacy of intratumorally administered tigilanol tiglate in various solid tumors.

Table 1: Efficacy of Intratumoral Tigilanol Tiglate in Canine Mast Cell Tumors
Study PopulationTreatment RegimenComplete Response (CR) RateTime to CRRecurrence Rate (at 84 days)Citation
123 dogs with mast cell tumorsSingle intratumoral injection75%28 days7%[5]
18 dogs with high-grade mast cell tumorsOne or two intratumoral injections56% (maintained to at least day 84)28 daysNot specified[6]
80 dogs with mast cell tumorsSingle intratumoral injection75%28 daysNot specified[5]
-Second injection for non-responders87.2% (overall response)--[5]
Table 2: Efficacy of Intratumoral Tigilanol Tiglate in Human Solid Tumors (Phase I Study)
Tumor TypesNumber of PatientsTreatment ResponseCitation
Various solid tumors224 Complete Responses, 2 Partial Responses[1]

Pharmacokinetics of Intratumoral Delivery

Pharmacokinetic studies of intratumoral tigilanol tiglate reveal rapid absorption from the tumor into the systemic circulation, followed by a short plasma half-life. This profile underscores the rationale for local administration, as it limits the duration of systemic exposure.

Table 3: Pharmacokinetic Parameters of Intratumoral Tigilanol Tiglate in Humans
Dose RangeTime to Peak Plasma Concentration (Tmax)Peak Plasma Concentration (Cmax)Plasma Half-life (t1/2)Citation
0.06 mg/m² to 3.6 mg/m²5 - 30 minutesDose-dependent~2 - 8 hours[1]
Up to 3.6 mg/m²5 minutes to 4 hours (measurable concentrations)Not specifiedMedian of 3.64 hours[7]

Signaling Pathway and Mechanism of Action

Tigilanol tiglate's primary mechanism of action involves the activation of Protein Kinase C (PKC) isoforms.[1][2] This triggers a cascade of downstream events leading to tumor cell death and vascular disruption. Recent studies also indicate a role for PKC-independent pathways, including the induction of immunogenic cell death.[8]

Tigilanol_Tiglate_Signaling_Pathway TT Tigilanol Tiglate PKC Protein Kinase C (PKC) Activation TT->PKC Immune Immunogenic Cell Death (ICD) TT->Immune Vascular Vascular Disruption & Hemorrhagic Necrosis PKC->Vascular TumorCell Direct Tumor Cell Oncosis/Necrosis PKC->TumorCell Ablation Tumor Ablation Vascular->Ablation TumorCell->Ablation Immune->Ablation

Fig. 1: Simplified signaling pathway of intratumoral Tigilanol Tiglate.

Experimental Protocols

The evaluation of intratumoral tigilanol tiglate involves both in vitro and in vivo experimental models.

In Vitro Cell Viability Assay

A common method to assess the direct cytotoxic effects of tigilanol tiglate on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar cell viability assays.

in_vitro_workflow cluster_protocol In Vitro Cell Viability Protocol start Cancer Cell Culture treat Treat with varying concentrations of Tigilanol Tiglate start->treat incubate Incubate for specific time points treat->incubate assay Add Cell Viability Reagent (e.g., MTT) incubate->assay measure Measure Absorbance/ Fluorescence assay->measure analyze Data Analysis: Determine IC50 measure->analyze

Fig. 2: Workflow for an in vitro cell viability experiment.
In Vivo Xenograft Mouse Model

To evaluate the in vivo efficacy of intratumoral tigilanol tiglate, human tumor xenograft models in immunocompromised mice are frequently utilized.[1]

in_vivo_workflow cluster_protocol In Vivo Xenograft Model Protocol start Subcutaneous injection of human cancer cells into mice tumor_growth Allow tumors to reach a specified volume start->tumor_growth treatment Intratumoral injection of Tigilanol Tiglate or vehicle control tumor_growth->treatment monitoring Monitor tumor volume, body weight, and general health treatment->monitoring endpoint Endpoint: Tumor growth inhibition/regression and survival analysis monitoring->endpoint

Fig. 3: Experimental workflow for an in vivo xenograft study.

Comparative Perspective: Why Intratumoral Delivery?

While formal comparative studies with other delivery methods are not available in published literature, the physicochemical properties and mechanism of action of tigilanol tiglate strongly support intratumoral injection as the optimal route.

  • High Local Concentration: Direct injection ensures that a high concentration of the drug reaches the tumor microenvironment, which is critical for its oncolytic and vascular-disrupting effects.[4]

  • Reduced Systemic Toxicity: By localizing the drug, systemic exposure is minimized, thereby reducing the potential for off-target side effects.[1]

  • Rapid Onset of Action: Intratumoral delivery leads to a rapid and localized inflammatory response and tumor necrosis, often visible within hours to days of administration.[9]

Alternative delivery methods such as intravenous administration would likely require significantly higher doses to achieve comparable intratumoral concentrations, potentially leading to unacceptable systemic toxicity. Topical application would be limited by the drug's ability to penetrate the skin and reach the tumor bed at therapeutic concentrations. Oral delivery would be subject to first-pass metabolism and bioavailability challenges.

Conclusion

The current body of evidence firmly establishes intratumoral injection as the standard and most effective delivery method for tigilanol tiglate. This approach maximizes therapeutic efficacy at the tumor site while maintaining a favorable safety profile. Future research may explore novel formulations or delivery systems to further enhance the therapeutic index of this promising oncolytic agent, but as it stands, direct intratumoral administration remains the cornerstone of its clinical application.

References

Validating EBC-46 as a Radiosensitizer: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of EBC-46 (tigilanol tiglate) and explores its potential as a radiosensitizer. While direct experimental data validating EBC-46's radiosensitizing effects remains limited in the public domain, this document synthesizes available preclinical and clinical information, discusses the broader context of its drug class, and proposes experimental frameworks for its evaluation.

Executive Summary

EBC-46, a novel diterpene ester, is a potent activator of Protein Kinase C (PKC) and is currently approved for veterinary use in treating mast cell tumors, with ongoing human clinical trials for various solid tumors.[1][2] Its primary mechanism of action involves rapid induction of hemorrhagic necrosis within the tumor, disruption of tumor vasculature, and the induction of a potent inflammatory response, leading to tumor ablation.[3][4][5] While the manufacturer, QBiotics, has mentioned the existence of murine data supporting its use in combination with radiotherapy, specific studies detailing this synergy are not yet publicly available.[6] This guide, therefore, focuses on the established mechanisms of EBC-46 that suggest a potential for radiosensitization and provides a framework for researchers to investigate this possibility.

EBC-46: Mechanism of Action and Rationale for Radiosensitization

EBC-46's therapeutic effects are primarily mediated through the activation of the Protein Kinase C (PKC) family of enzymes.[3] This activation triggers a cascade of downstream signaling events within the tumor and its microenvironment.

Key Mechanistic Features:

  • Rapid Induction of Hemorrhagic Necrosis: A single intratumoral injection of EBC-46 leads to a rapid breakdown of the tumor vasculature, causing hemorrhagic necrosis and cutting off the tumor's blood supply within hours.[4][5]

  • Inflammatory Response: EBC-46 induces an acute and localized inflammatory response, recruiting immune cells to the tumor site.[2] This inflammatory milieu can potentially enhance the effects of radiation, which is known to have immunomodulatory properties.

  • Direct Tumor Cell Lysis: In addition to its effects on the vasculature, EBC-46 can directly induce the death of tumor cells.[3]

The profound and rapid changes EBC-46 induces in the tumor microenvironment, particularly the disruption of the typically hypoxic and immunosuppressive core of a tumor, provide a strong rationale for investigating its potential as a radiosensitizer. By increasing oxygenation and immune cell infiltration, EBC-46 could theoretically render tumors more susceptible to the cytotoxic effects of ionizing radiation.

EBC46_Mechanism cluster_injection Intratumoral Injection cluster_cellular Cellular Mechanisms cluster_tumor_response Tumor Response EBC46 EBC-46 (Tigilanol Tiglate) PKC Protein Kinase C (PKC) Activation EBC46->PKC Endothelial Endothelial Cell Activation & Permeability PKC->Endothelial Immune Immune Cell Recruitment PKC->Immune TumorCell Direct Tumor Cell Lysis PKC->TumorCell Vascular Tumor Vasculature Disruption Endothelial->Vascular Inflammation Acute Inflammatory Response Immune->Inflammation Ablation Tumor Ablation TumorCell->Ablation Hemorrhagic Hemorrhagic Necrosis Vascular->Hemorrhagic Hemorrhagic->Ablation Inflammation->Ablation

Fig. 1: Simplified signaling pathway of EBC-46's mechanism of action.

Comparison with Other PKC Activators (Phorbol Esters) in Radiotherapy

EBC-46 belongs to the phorbol ester class of compounds, which are known PKC activators. Research into the effects of other phorbol esters, such as phorbol 12-myristate 13-acetate (PMA), in combination with radiation has yielded mixed results, suggesting a complex and context-dependent interaction.

Phorbol EsterCell TypeEffect on RadiosensitivityReference
PMAMouse pre-T cell lines (ST4, ST1)Radioprotection[7]
PMAMouse pre-T cell line (W7)Radiosensitization[7]
PMAHuman peripheral blood leukocytesInhibition of radiation-induced apoptosis[1]
TPAC3H10T1/2 cellsSynergistic increase in radiation-induced transformation[8]

These findings highlight that the effect of a PKC activator on radiation response can be cell-lineage dependent and may involve different cell death pathways.[7] Therefore, dedicated studies are crucial to determine the specific effects of EBC-46 as a potential radiosensitizer.

Preclinical and Clinical Data for EBC-46 as a Standalone Agent

While data on EBC-46 in combination with radiotherapy is sparse, its efficacy as a single agent is well-documented in veterinary oncology and early human trials.

Veterinary Studies (Canine Mast Cell Tumors):

Study OutcomeResultReference
Complete Response (single injection)75%[9]
Complete Response (two injections)88%[2]
No tumor recurrence at 12 months (in evaluable cases)89%[6]

Early Human Clinical Trials (Various Solid Tumors):

A Phase I dose-escalation study in 22 patients with a range of solid tumors demonstrated that intratumoral tigilanol tiglate was well-tolerated and showed signs of clinical activity in nine different tumor types, including complete responses in four patients.[10] A Phase 2a trial in patients with soft tissue sarcoma also showed promising results, with 8 out of 10 evaluable patients achieving complete or partial ablation of their treated tumors.[11]

Proposed Experimental Protocol for Validating EBC-46 as a Radiosensitizer

To rigorously assess the radiosensitizing potential of EBC-46, a series of in vitro and in vivo experiments are necessary. The following outlines a potential experimental workflow.

1. In Vitro Studies:

  • Cell Lines: A panel of cancer cell lines relevant to the intended clinical application (e.g., head and neck squamous cell carcinoma, melanoma, soft tissue sarcoma).

  • Clonogenic Survival Assay: This gold-standard assay will determine the cell's ability to proliferate after treatment. Cells would be treated with varying doses of EBC-46, radiation, or a combination of both. The survival fraction will be calculated to determine if EBC-46 enhances radiation-induced cell killing.

  • DNA Damage and Repair Assays: Techniques such as immunofluorescence staining for γH2AX (a marker of DNA double-strand breaks) and comet assays can be used to assess whether EBC-46 impairs the cancer cells' ability to repair radiation-induced DNA damage.

  • Cell Cycle Analysis: Flow cytometry can be used to determine if EBC-46 alters the cell cycle distribution in a way that makes the cells more susceptible to radiation (e.g., arrest in the G2/M phase).

2. In Vivo Studies:

  • Animal Models: Syngeneic or xenograft tumor models in immunocompetent or immunodeficient mice, respectively.

  • Tumor Growth Delay Assay: Tumors will be treated with EBC-46, radiation, or the combination. Tumor volume will be measured over time to determine if the combination treatment leads to a greater delay in tumor growth compared to either treatment alone.

  • Immunohistochemistry and Immunofluorescence: Analysis of tumor tissues post-treatment to assess changes in the tumor microenvironment, including vascular density (CD31 staining), hypoxia (HIF-1α staining), and immune cell infiltration (CD4+, CD8+, F4/80+ staining).

  • Mechanism of Action Studies: Western blotting and other molecular biology techniques can be used to analyze the expression and activation of key proteins in the PKC signaling pathway and DNA damage response pathways within the tumor tissue.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_endpoints Primary Endpoints Clonogenic Clonogenic Survival Assay Tumor_Growth Tumor Growth Delay Assay Clonogenic->Tumor_Growth Radiosensitization Quantify Radiosensitizing Effect (Dose Enhancement Ratio) Clonogenic->Radiosensitization DNA_Damage DNA Damage & Repair Assays (γH2AX, Comet) IHC_IF Immunohistochemistry/Immunofluorescence DNA_Damage->IHC_IF Mechanism Elucidate Mechanism of Radiosensitization DNA_Damage->Mechanism Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MOA_Studies Mechanism of Action Studies (Western Blot) Cell_Cycle->MOA_Studies Cell_Cycle->Mechanism Tumor_Growth->Radiosensitization IHC_IF->Mechanism MOA_Studies->Mechanism start Hypothesis: EBC-46 is a Radiosensitizer start->Clonogenic start->DNA_Damage start->Cell_Cycle

Fig. 2: Proposed experimental workflow for validating EBC-46 as a radiosensitizer.

Conclusion

EBC-46 is a novel and potent anti-cancer agent with a unique mechanism of action that holds theoretical promise for use as a radiosensitizer. Its ability to rapidly disrupt the tumor vasculature and induce a potent inflammatory response could create a more favorable microenvironment for the efficacy of radiotherapy. However, the lack of publicly available, direct experimental evidence for this application necessitates further research. The proposed experimental framework provides a roadmap for researchers to rigorously evaluate the potential of EBC-46 to enhance the therapeutic effects of radiation, a critical step in potentially expanding its clinical utility in oncology.

References

Unveiling a new era in oncology: A guide to biomarkers of response for Tigilanol Tiglate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Recent advancements in cancer therapy have introduced Tigilanol Tiglate (also known as EBC-46), a novel antiproliferative agent, as a promising intratumoral treatment for a variety of solid tumors. This guide offers an in-depth comparison of the performance of Tigilanol Tiglate and explores the current understanding of biomarkers that may predict treatment response, providing valuable insights for researchers, scientists, and drug development professionals.

Tigilanol Tiglate, a diterpene ester derived from the seeds of the Australian blushwood tree (Fontainea picrosperma), has demonstrated significant efficacy in both veterinary and human clinical trials. A recent Phase IIa clinical trial in patients with soft tissue sarcoma reported an impressive 80% objective response rate in injected tumors, with 52% of treated tumors showing complete ablation.[1][2] The durability of the response is also noteworthy, with no recurrence observed in completely ablated tumors at the 6-month follow-up.[1][3]

The primary mechanism of action of Tigilanol Tiglate is the activation of specific isoforms of Protein Kinase C (PKC), leading to a rapid and localized inflammatory response, disruption of tumor vasculature, and direct tumor cell death.[4] Furthermore, emerging evidence highlights its role in inducing immunogenic cell death (ICD), a process that stimulates a systemic anti-tumor immune response.[5][6]

Biomarkers of Response: A Preclinical Perspective

While clinical data on predictive biomarkers for Tigilanol Tiglate are still emerging, preclinical studies have identified several promising candidates. These potential biomarkers are primarily associated with the drug's known mechanisms of action: PKC activation and induction of immunogenic cell death.

Quantitative Analysis of Preclinical Biomarker Studies

The following table summarizes key quantitative data from preclinical studies, offering a comparative look at potential biomarkers of response to Tigilanol Tiglate.

Biomarker CategorySpecific BiomarkerCell/Tumor TypeTreatment ConcentrationObserved EffectStudy Reference
PKC Pathway Activation PKC Isoform ActivationVarious Cancer Cell LinesVariesActivation of PKC-βI, -βII, -α, and -γ correlates with anti-tumor activity.[7]
PKC-inactive AnalogsMouse Tumor ModelsN/AEpoxytiglianes without PKC activation showed limited antitumor efficacy.[8]
Immunogenic Cell Death (ICD) Calreticulin (CRT) ExposureMelanoma Cells10 µMIncreased cell surface expression of CRT.[5]
ATP ReleaseMelanoma Cells10 µMSignificant increase in extracellular ATP.[5]
HMGB1 ReleaseMelanoma Cells10 µMElevated levels of High Mobility Group Box 1 in the extracellular space.[5]
Secretome Modulation Syndecan-1 ECD ReleaseHead and Neck Cancer Cells (H357)100 nM2.7-fold increase at 1 hour; 3.4-fold increase at 24 hours.[4]
Nectin-1 CleavageHead and Neck Cancer Cells (H357)100 nMRapid cleavage and cell surface loss.[4]
Tumor Growth Inhibition Tumor AblationHuman Melanoma Xenograft (MM649)266 µM (15 µg)Effective tumor ablation. Lower doses were less efficacious.[5]

Signaling Pathways and Experimental Workflows

The multifaceted mechanism of action of Tigilanol Tiglate involves a cascade of cellular events initiated by the activation of Protein Kinase C. This leads to direct oncolysis and the induction of an immune response.

Tigilanol_Tiglate_Pathway Tigilanol Tiglate (EBC-46) Mechanism of Action cluster_direct_effects Direct Tumor Effects cluster_immune_response Immunogenic Cell Death (ICD) Induction Tigilanol_Tiglate Tigilanol Tiglate (EBC-46) PKC Protein Kinase C (PKC-βI, -βII, -α, -γ) Tigilanol_Tiglate->PKC Activates Vascular_Disruption Tumor Vasculature Disruption PKC->Vascular_Disruption Direct_Oncolysis Direct Oncolysis PKC->Direct_Oncolysis Hemorrhagic_Necrosis Hemorrhagic Necrosis Vascular_Disruption->Hemorrhagic_Necrosis Tumor_Ablation Tumor Ablation Hemorrhagic_Necrosis->Tumor_Ablation Tumor_Cell_Death Tumor Cell Death Direct_Oncolysis->Tumor_Cell_Death DAMPs Release of DAMPs (ATP, HMGB1, Calreticulin) Tumor_Cell_Death->DAMPs Immune_Cell_Recruitment Immune Cell Recruitment (e.g., Neutrophils) DAMPs->Immune_Cell_Recruitment Systemic_Immune_Response Systemic Anti-Tumor Immune Response Immune_Cell_Recruitment->Systemic_Immune_Response Systemic_Immune_Response->Tumor_Ablation

Caption: Signaling pathway of Tigilanol Tiglate leading to tumor ablation.

Key Experimental Protocols

The following are summaries of methodologies used in key preclinical studies to evaluate the efficacy and mechanism of action of Tigilanol Tiglate.

In Vitro PKC Activation Assay
  • Objective: To determine the ability of Tigilanol Tiglate and its analogs to activate PKC isoforms.

  • Methodology: A commercially available PKC kinase activity assay kit is used. The assay measures the phosphorylation of a specific substrate by PKC in the presence of the test compound. Varying concentrations of Tigilanol Tiglate are incubated with purified PKC isoforms (e.g., PKC-α, -βI, -βII, -γ) and the substrate. The level of phosphorylation is quantified, typically through luminescence or fluorescence, to determine the EC50 value for PKC activation.

Immunogenic Cell Death (ICD) Marker Analysis
  • Objective: To assess the induction of ICD markers in cancer cells following treatment with Tigilanol Tiglate.

  • Methodology:

    • Calreticulin (CRT) Exposure: Cancer cells are treated with Tigilanol Tiglate. Surface CRT is detected by flow cytometry using a fluorescently labeled anti-CRT antibody.

    • ATP Release: The concentration of ATP in the cell culture supernatant is measured using a luciferin/luciferase-based bioluminescence assay.

    • HMGB1 Release: The amount of High Mobility Group Box 1 (HMGB1) released into the cell culture medium is quantified using an ELISA kit.

In Vivo Tumor Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of Tigilanol Tiglate in a living organism.

  • Methodology: Human cancer cells (e.g., MM649 melanoma cells) are subcutaneously injected into immunocompromised mice. Once tumors reach a specified volume, a single intratumoral injection of Tigilanol Tiglate at a defined concentration is administered. Tumor volume is measured at regular intervals using calipers. The primary endpoint is typically tumor growth inhibition or complete tumor regression.

Alternative Therapies and Comparative Performance

Tigilanol Tiglate's primary advantage lies in its rapid, localized action with a high rate of complete tumor ablation after a single or few injections.[9][10][11] This contrasts with traditional systemic chemotherapies that often require multiple cycles and are associated with significant systemic side effects.

Compared to other intratumoral therapies, such as oncolytic viruses, Tigilanol Tiglate offers a simpler, non-viral approach that directly stimulates the host's immune system. Its efficacy in a wide range of tumor types in veterinary settings suggests a broad applicability.[12]

Future Directions and Conclusion

The identification of reliable biomarkers of response is crucial for optimizing patient selection and realizing the full potential of Tigilanol Tiglate. While preclinical data strongly point towards PKC isoform expression and markers of immunogenic cell death as key candidates, further validation in prospective clinical trials is essential. The ongoing and future clinical studies that incorporate biomarker analysis will be instrumental in defining the molecular profiles of tumors most likely to respond to this innovative therapy.

References

Intratumoral Cancer Therapies: A Comparative Guide to Long-Term Efficacy and Tumor Recurrence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer treatment is continually evolving, with a growing emphasis on therapies that can elicit a robust and durable anti-tumor response. Intratumoral therapies, which are administered directly into the tumor microenvironment, represent a promising strategy to maximize local efficacy while minimizing systemic toxicity. This guide provides a comparative overview of the long-term efficacy and tumor recurrence rates associated with tigilanol tiglate and other prominent intratumoral treatments, including oncolytic viruses, STING agonists, and interleukin-12 (IL-12) therapy. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Long-Term Efficacy and Tumor Recurrence: A Comparative Analysis

The following tables summarize the available data on the long-term efficacy and tumor recurrence rates for tigilanol tiglate and alternative intratumoral therapies. It is crucial to note that direct head-to-head comparisons are challenging due to the variability in tumor types, patient populations (human vs. canine), and study designs. The data presented should be interpreted within the context of each specific study.

Tigilanol Tiglate (Stelfonta®)

Tigilanol tiglate is a novel small molecule that activates Protein Kinase C (PKC), leading to rapid tumor necrosis and an inflammatory response. It is approved for the treatment of canine mast cell tumors.

Study PopulationTumor TypeTreatment RegimenFollow-up DurationRecurrence-Free RateCitation
85 dogsMast Cell TumorsSingle intratumoral injection12 months89% (57/64 evaluable dogs)[1][2][3]
74 dogsMast Cell TumorsSingle intratumoral injection12 months88% (65 dogs)[4]
Oncolytic Virus: Talimogene Laherparepvec (T-VEC)

T-VEC is a genetically modified herpes simplex virus type 1 designed to selectively replicate in and lyse tumor cells, while also stimulating a systemic anti-tumor immune response through the expression of granulocyte-macrophage colony-stimulating factor (GM-CSF). It is approved for the treatment of advanced melanoma.

Study PopulationTumor TypeTreatment RegimenFollow-up DurationDurable Response Rate (≥6 months)Recurrence InformationCitation
436 patientsAdvanced MelanomaIntratumoral injectionsMedian 23.3 months16.3%65% of responders had a response lasting ≥12 months; 72% of complete responders were still in remission at 3 years.[5][6][7]
150 patientsResectable Stage IIIB-IVM1a MelanomaNeoadjuvant T-VEC followed by surgery2 years29.5% recurrence-free survival (vs. 16.5% for surgery alone)N/A[8]
Intratumoral STING Agonists

Stimulator of Interferon Genes (STING) agonists are a class of drugs that activate the STING pathway, a key component of the innate immune system, leading to the production of type I interferons and a potent anti-tumor T-cell response.

Study PopulationTumor TypeTreatment RegimenFollow-up DurationRecurrence InformationCitation
Murine modelUndifferentiated Pleomorphic SarcomaSingle intratumoral injection of DMXAA>3 monthsDurable cure in up to 60% of mice; surviving mice rejected tumor re-challenge.[6][9][10]
Murine modelMelanomaSingle intratumoral injection of cGAMP-loaded microparticles post-surgeryNot specifiedDecreased tumor recurrence rate from 100% to 25%.[11]
Intratumoral Interleukin-12 (IL-12)

IL-12 is a cytokine that plays a critical role in the differentiation of naive T cells into Th1 cells and the activation of cytotoxic T lymphocytes and natural killer (NK) cells, thereby promoting a robust anti-tumor immune response.

Study PopulationTumor TypeTreatment RegimenFollow-up DurationRecurrence InformationCitation
Murine modelMurine Colon and Pancreatic TumorsWeekly intratumoral injections of chitosan/IL-12Not specifiedComplete tumor regression in 80-100% of mice; >80% were partially protected from tumor rechallenge.[12][13]
Murine modelMurine Hepatocellular CarcinomaNeoadjuvant intratumoral IL-12 gene therapy and dendritic cellsNot specifiedComplete suppression of lung and liver metastasis; tumor-free long-term survival in some immunosuppressed mice after tumor resection and rechallenge.[14]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols for the key studies cited.

Tigilanol Tiglate in Canine Mast Cell Tumors
  • Study Design: A randomized, controlled, investigator and owner-blinded, multi-center clinical study was conducted to evaluate the efficacy and safety of intratumoral tigilanol tiglate for the treatment of canine mast cell tumors (MCTs)[15][16].

  • Patient Population: The study included 123 client-owned dogs with cytologically-confirmed MCTs[15][16].

  • Treatment Protocol:

    • Dogs in the treatment group received a single intratumoral injection of tigilanol tiglate. The dose was calculated based on the tumor volume, with a concentration of 1 mg/mL[16].

    • To mitigate the effects of mast cell degranulation, concomitant medications such as corticosteroids (e.g., prednisolone) and H1/H2 receptor antagonists (e.g., diphenhydramine and famotidine) were administered before and after the injection.

  • Efficacy Assessment:

    • Tumor response was evaluated at day 28 and day 84 using a modified Response Evaluation Criteria in Solid Tumors (RECIST)[16].

    • Long-term follow-up for tumor recurrence was conducted at 6 and 12 months post-treatment through clinical visits and telephone interviews with the owners[1][2].

T-VEC in Advanced Melanoma (OPTiM trial)
  • Study Design: A phase III, multicenter, open-label, randomized clinical trial comparing the efficacy and safety of T-VEC with subcutaneous GM-CSF in patients with unresectable stage IIIB, IIIC, or IV melanoma[5][7].

  • Patient Population: 436 patients with injectable cutaneous, subcutaneous, or nodal melanoma lesions[6].

  • Treatment Protocol:

    • Patients in the T-VEC arm received an initial intralesional dose of up to 4 mL of 10^6 plaque-forming units (PFU)/mL.

    • Three weeks later, subsequent doses of up to 4 mL of 10^8 PFU/mL were administered every two weeks[5][16].

    • Injections were continued until complete response, disappearance of all injectable lesions, disease progression, or unacceptable toxicity[6].

  • Efficacy Assessment:

    • The primary endpoint was the durable response rate (DRR), defined as a complete or partial response that was continuously maintained for at least 6 months[6].

    • Secondary endpoints included overall survival and overall response rate[6].

Intratumoral STING Agonist in a Murine Sarcoma Model
  • Study Design: A preclinical in vivo study to evaluate the therapeutic efficacy of intratumoral STING activation in an immunologically "cold" murine model of undifferentiated pleomorphic sarcoma (UPS)[6][9][10].

  • Animal Model: C57Bl/6 mice were injected intramuscularly with UPS cells to establish tumors[9].

  • Treatment Protocol:

    • Once tumors were established, mice received a single intratumoral injection of the murine-specific STING agonist DMXAA[6][9].

    • In some experiments, STING agonist treatment was combined with immune checkpoint inhibitors (anti-CTLA4 and anti-PD1)[9].

  • Efficacy Assessment:

    • Tumor growth was monitored over time.

    • Long-term survival was assessed, and surviving mice were re-challenged with UPS cells to evaluate for protective immunity[6][9].

    • Immune cell infiltration into the tumors was analyzed at various time points post-treatment[9].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by these intratumoral therapies and a general experimental workflow for their evaluation.

Tigilanol Tiglate Signaling Pathway

Tigilanol_Tiglate_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular & Tumor Response Tigilanol Tiglate Tigilanol Tiglate PKC PKC Tigilanol Tiglate->PKC Activates ER Stress ER Stress Tigilanol Tiglate->ER Stress PKC-independent Downstream Effectors Downstream Effectors PKC->Downstream Effectors Vascular Disruption Vascular Disruption Downstream Effectors->Vascular Disruption Mitochondrial Dysfunction Mitochondrial Dysfunction ER Stress->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Pyroptosis Pyroptosis Caspase Activation->Pyroptosis Immunogenic Cell Death Immunogenic Cell Death Pyroptosis->Immunogenic Cell Death Tumor Necrosis Tumor Necrosis Vascular Disruption->Tumor Necrosis Immune Infiltration Immune Infiltration Immunogenic Cell Death->Immune Infiltration

Caption: Tigilanol Tiglate's dual mechanism of action.

T-VEC (Oncolytic Virus) Mechanism of Action

T_VEC_Mechanism cluster_infection Tumor Cell Infection cluster_replication Viral Replication & Oncolysis cluster_immune_response Immune Response Stimulation T-VEC T-VEC Tumor Cell Tumor Cell T-VEC->Tumor Cell Infects Viral Replication Viral Replication Tumor Cell->Viral Replication Oncolysis Oncolysis Viral Replication->Oncolysis GM-CSF Expression GM-CSF Expression Viral Replication->GM-CSF Expression Antigen Release Antigen Release Oncolysis->Antigen Release Dendritic Cell Activation Dendritic Cell Activation GM-CSF Expression->Dendritic Cell Activation Antigen Release->Dendritic Cell Activation T-Cell Priming T-Cell Priming Dendritic Cell Activation->T-Cell Priming Systemic Anti-Tumor Immunity Systemic Anti-Tumor Immunity T-Cell Priming->Systemic Anti-Tumor Immunity

Caption: T-VEC's dual oncolytic and immunotherapeutic action.

STING Agonist Signaling Pathway

STING_Pathway cluster_activation STING Pathway Activation cluster_downstream Downstream Signaling cluster_response Immune Response STING Agonist STING Agonist STING STING STING Agonist->STING Binds to & Activates TBK1 TBK1 STING->TBK1 NF-kB NF-kB STING->NF-kB IRF3 IRF3 TBK1->IRF3 Type I Interferons Type I Interferons IRF3->Type I Interferons Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines DC & T-Cell Activation DC & T-Cell Activation Type I Interferons->DC & T-Cell Activation Pro-inflammatory Cytokines->DC & T-Cell Activation Anti-Tumor Immunity Anti-Tumor Immunity DC & T-Cell Activation->Anti-Tumor Immunity

Caption: STING agonist-mediated activation of anti-tumor immunity.

General Experimental Workflow for Intratumoral Therapy Evaluation

Experimental_Workflow Tumor Model Establishment Tumor Model Establishment Baseline Tumor Measurement Baseline Tumor Measurement Tumor Model Establishment->Baseline Tumor Measurement Intratumoral Treatment Administration Intratumoral Treatment Administration Baseline Tumor Measurement->Intratumoral Treatment Administration Tumor Growth Monitoring Tumor Growth Monitoring Intratumoral Treatment Administration->Tumor Growth Monitoring Immunological Analysis Immunological Analysis Intratumoral Treatment Administration->Immunological Analysis Short-term Efficacy Assessment Short-term Efficacy Assessment Tumor Growth Monitoring->Short-term Efficacy Assessment Long-term Follow-up Long-term Follow-up Short-term Efficacy Assessment->Long-term Follow-up Recurrence Monitoring Recurrence Monitoring Long-term Follow-up->Recurrence Monitoring

Caption: Workflow for assessing intratumoral therapies.

Conclusion

Intratumoral therapies are a rapidly advancing field with the potential to induce durable and systemic anti-tumor responses. Tigilanol tiglate has demonstrated remarkable long-term efficacy with low recurrence rates in canine mast cell tumors. Alternative approaches, such as oncolytic viruses, STING agonists, and IL-12 therapy, also show significant promise in preclinical and clinical settings, each with unique mechanisms of action and efficacy profiles. The choice of therapy will likely depend on the specific tumor type, its microenvironment, and the overall health of the patient. Further research, including head-to-head comparative trials, will be crucial to fully elucidate the relative long-term benefits of these innovative treatments and to optimize their use in the fight against cancer.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.